molecular formula C15H21NO4 B558662 Boc-4-methyl-D-phenylalanine CAS No. 80102-27-8

Boc-4-methyl-D-phenylalanine

Katalognummer: B558662
CAS-Nummer: 80102-27-8
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: JYRWNPUFECDJCX-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-4-methyl-D-phenylalanine, also known as Boc-4-methyl-D-phenylalanine, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-4-methyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-methyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWNPUFECDJCX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426511
Record name Boc-4-methyl-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80102-27-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80102-27-8
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Record name Boc-4-methyl-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-4-Methylphenylalanine
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Foundational & Exploratory

An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-methyl-D-phenylalanine is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research. Its structure is characterized by three key features: a D-configuration stereocenter, a methyl group at the para (4th) position of the phenyl ring, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.

The D-configuration offers resistance to enzymatic degradation by proteases, which are stereospecific for naturally occurring L-amino acids. This property is highly desirable in drug development as it can significantly enhance the in vivo stability and half-life of peptide-based therapeutics[1]. The 4-methyl substituent on the phenyl ring increases the hydrophobicity of the amino acid side chain, which can modulate the peptide's interaction with biological targets and improve its pharmacokinetic profile[2][3]. The Boc group is an acid-labile protecting group essential for controlling the stepwise assembly of amino acids during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus[4][5].

This guide provides a comprehensive overview of the technical data, applications, and experimental protocols associated with Boc-4-methyl-D-phenylalanine.

Core Properties and Specifications

Quantitative data for Boc-4-methyl-D-phenylalanine and its parent compound are summarized below for easy reference and comparison.

PropertyBoc-4-methyl-D-phenylalanine4-Methyl-D-phenylalanine
Synonyms Boc-D-Phe(4-Me)-OH, Boc-p-Me-D-Phe-OHD-Phe(4-Me)-OH, H-D-Phe(4-Me)-OH
CAS Number 80102-27-8[6]49759-61-7[3]
Molecular Formula C₁₅H₂₁NO₄C₁₀H₁₃NO₂[3][7]
Molecular Weight 279.34 g/mol [2]179.23 g/mol [3]
Appearance White to off-white powderOff-white powder[3]
Purity (HPLC) ≥ 99%≥ 99%[3]
Melting Point 79-86 °C[2]Not specified
Storage Conditions 0 - 8 °C[2][3]0 - 8 °C[3]

Applications in Research and Drug Development

Boc-4-methyl-D-phenylalanine is a versatile tool primarily used in the following areas:

  • Peptide Synthesis : It is a fundamental building block for creating synthetic peptides. The Boc protecting group allows for its controlled incorporation into a growing peptide chain using the well-established Boc-SPPS (Solid-Phase Peptide Synthesis) methodology[4][8][9].

  • Drug Development : The unique structural features of this amino acid are leveraged to design novel peptide-based drug candidates. The D-isomer configuration enhances stability against proteolysis, a major hurdle for peptide therapeutics[1]. The 4-methyl group increases hydrophobicity, which can improve membrane permeability and affinity for specific biological targets[2][3].

  • Protein Engineering : Researchers use this and other unnatural amino acids to engineer proteins with modified structures and functions, leading to improved stability, novel binding properties, or altered enzymatic activity[3].

  • Neurological Disorder Research : Phenylalanine derivatives are often explored in the development of therapeutics targeting neurological pathways, and the modifications present in Boc-4-methyl-D-phenylalanine can enhance drug efficacy and specificity[3].

Experimental Protocols

The most common application of Boc-4-methyl-D-phenylalanine is its incorporation into a peptide sequence via Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of Boc-4-methyl-D-phenylalanine into a Peptide Chain via Boc-SPPS

This protocol outlines a single coupling cycle for adding Boc-4-methyl-D-phenylalanine to a resin-bound peptide chain.

1. Materials and Reagents:

  • Resin: Merrifield or PAM resin with the N-terminus deprotected peptide chain.

  • Amino Acid: Boc-4-methyl-D-phenylalanine.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][9].

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: DIEA.

  • Solvents: DCM, Dimethylformamide (DMF), Methanol (MeOH).

  • Washing Solvents: DCM, DMF.

2. Methodology:

Step A: N-α-Boc Deprotection

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 2-5 minutes (pre-wash)[4].

  • Drain the solution and add a fresh aliquot of the deprotection solution.

  • Agitate for 20-30 minutes to ensure complete removal of the Boc group[4].

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Step B: Neutralization

  • Add the neutralization solution (5-10% DIEA in DCM) to the resin to neutralize the protonated N-terminal amine (TFA salt)[9].

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the neutralization step once more.

  • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (2-3 times) to prepare for the coupling step.

Step C: Amino Acid Coupling

  • In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-4 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in DMF.

  • Add DIEA (2-4 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the completion of the reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

Step D: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash the resin with DCM (3-5 times).

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin if the synthesis is complete.

Visualizations

Workflow for Boc-SPPS Cycle

The following diagram illustrates the cyclical workflow for incorporating an amino acid like Boc-4-methyl-D-phenylalanine in solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_Resin Peptide on Solid Support cluster_Steps Synthesis Cycle cluster_Result Result Start Resin-Peptide-(AA)n (Boc Protected) Deprotection Step A: Deprotection (50% TFA in DCM) Start->Deprotection 1. Start Cycle Neutralization Step B: Neutralization (DIEA in DCM) Deprotection->Neutralization 2. Remove Boc Coupling Step C: Coupling (Boc-AA, HATU, DIEA) Neutralization->Coupling 3. Prepare Amine Wash Step D: Wash (DMF, DCM) Coupling->Wash 4. Add New AA End Resin-Peptide-(AA)n+1 (Boc Protected) Wash->End 5. Purify End->Deprotection Start Next Cycle

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Structural Features to Application

This diagram shows how the key structural components of Boc-4-methyl-D-phenylalanine contribute to its utility in drug development.

Structural_Features Core Boc-4-methyl-D-phenylalanine Boc Boc Group (N-α Protection) Core->Boc Methyl 4-Methyl Group (Side Chain Modification) Core->Methyl D_Isomer D-Stereoisomer Core->D_Isomer App_SPPS Controlled Peptide Synthesis (Prevents N-terminal side reactions) Boc->App_SPPS Enables App_PK Improved Pharmacokinetics (Increased hydrophobicity) Methyl->App_PK Contributes to App_Stability Enhanced In Vivo Stability (Resistance to proteases) D_Isomer->App_Stability Provides

Caption: Relationship between structural features and therapeutic advantages.

References

A Technical Guide to the Chemical Properties and Applications of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Boc-4-methyl-D-phenylalanine. This non-natural amino acid derivative is a critical building block in modern peptide synthesis and plays a significant role in the development of novel therapeutics.

Core Chemical Properties

Boc-4-methyl-D-phenylalanine, a derivative of the amino acid D-phenylalanine, incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group at the para (4-position) of the phenyl ring. The 4-methyl group increases the hydrophobicity of the side chain, which can influence the conformational properties and biological activity of peptides incorporating this residue.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-4-methyl-D-phenylalanine.

PropertyValueReference(s)
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Synonyms Boc-D-Phe(4-Me)-OH, Boc-p-methyl-D-phenylalanine[1][2]
CAS Number 80102-27-8[2]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 79-86 °C (for L-isomer, D-isomer is expected to be identical)[1]
Optical Rotation [α]D Expected to be approx. -16 ± 2º (c=1 in MeOH) (inferred from L-isomer)[1]
Purity Typically ≥ 98% (HPLC)[4]
Solubility Soluble in organic solvents like DMSO, DMF, DCM; sparingly soluble in water.
Storage Conditions Store at 0-8°C[1]
Spectral Data Interpretation
  • ¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons on the p-methylphenyl ring would appear as two doublets in the 7.0-7.3 ppm region. The α-proton and β-protons of the amino acid backbone would be visible, as would the singlet for the methyl group on the phenyl ring around 2.3 ppm.

  • ¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively). Aromatic carbon signals, including the methyl-substituted carbon, would be present, along with the carbonyl, α-carbon, and β-carbon signals of the amino acid structure.[7]

  • IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (around 1690 cm⁻¹), and the C=O of the carboxylic acid (around 1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.[5][8]

  • Mass Spectrometry: In mass spectrometry, particularly with electrospray ionization (ESI), the molecule would be detected as its protonated [M+H]⁺ or deprotonated [M-H]⁻ form. A characteristic fragmentation pattern involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion under CID conditions.[9]

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis of Boc-4-methyl-D-phenylalanine and its subsequent use in peptide synthesis.

Synthesis of Boc-4-methyl-D-phenylalanine

The standard procedure for the N-terminal protection of an amino acid with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Materials:

  • 4-Methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent system (e.g., 1,4-dioxane/water, THF/water)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolve 4-Methyl-D-phenylalanine in the chosen aqueous base solution (e.g., 1N NaOH).

  • Cool the solution in an ice bath.

  • Add a solution of Boc₂O in an organic solvent (e.g., dioxane) to the cooled amino acid solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with cold 1N HCl.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Use in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-4-methyl-D-phenylalanine is a key reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS). The cyclical process involves deprotection, neutralization, and coupling steps to build a peptide sequence on a solid support.[11][12]

Materials:

  • Boc-protected amino acids (including Boc-4-methyl-D-phenylalanine)

  • SPPS resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Diisopropylethylamine (DIEA) for neutralization

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Dimethylformamide (DMF)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Remove the Boc group from the resin-bound N-terminus by treating with a solution of TFA in DCM (e.g., 25-50% TFA). This step generates a TFA salt of the terminal amine.[10]

  • Washing: Wash the resin extensively with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the TFA salt to the free amine by treating the resin with a solution of DIEA in DCM or DMF.

  • Washing: Wash the resin to remove excess base.

  • Coupling: Dissolve Boc-4-methyl-D-phenylalanine and a coupling agent (e.g., HBTU) in DMF. Add this activation mixture to the resin, followed by DIEA to initiate peptide bond formation. Monitor the reaction for completion (e.g., using a Kaiser test).[11]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving Boc-4-methyl-D-phenylalanine.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products AminoAcid 4-Methyl-D-phenylalanine (H₂N-R) NucleophilicAttack Nucleophilic Attack AminoAcid->NucleophilicAttack BocAnhydride Boc Anhydride ((Boc)₂O) BocAnhydride->NucleophilicAttack ProtectedAA Boc-4-methyl-D-phenylalanine (Boc-NH-R) NucleophilicAttack->ProtectedAA + Base Byproducts t-Butanol + CO₂ NucleophilicAttack->Byproducts

Caption: General mechanism for Boc protection of 4-methyl-D-phenylalanine.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_steps Mechanism Steps cluster_end Products BocProtected Boc-Protected Amine (Boc-NH-R) Protonation 1. Protonation BocProtected->Protonation + TFA LossOfCation 2. Loss of t-Butyl Cation Protonation->LossOfCation Decarboxylation 3. Decarboxylation LossOfCation->Decarboxylation Byproducts Isobutylene + CO₂ LossOfCation->Byproducts FreeAmine Free Amine Salt (⁺H₃N-R) Decarboxylation->FreeAmine

Caption: Acid-catalyzed deprotection mechanism of the Boc group.[13]

Boc_SPPS_Workflow Start Start: Resin with N-terminal Boc group Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM / DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 4. Washing (DCM / DMF) Neutralization->Wash2 Coupling 5. Coupling (Boc-4-methyl-D-Phe-OH, HBTU, DIEA) Wash2->Coupling Wash3 6. Washing (DMF / DCM) Coupling->Wash3 EndCycle End of Cycle: Peptide chain extended by one residue Wash3->EndCycle Repeat Repeat for next amino acid EndCycle->Repeat Repeat->Deprotection Start Next Cycle

Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).[11]

References

An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-methyl-D-phenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, synthesis, and application in experimental protocols, with a focus on its role in developing novel therapeutics.

Core Data Presentation

Boc-4-methyl-D-phenylalanine, identified by the CAS number 80102-27-8 , is a derivative of the non-proteinogenic amino acid 4-methyl-D-phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into peptide chains.[3] The presence of the D-enantiomer and the 4-methyl group on the phenyl ring are critical features that can impart unique properties to peptides, such as enhanced enzymatic stability and modified receptor interactions.[4][5]

PropertyValueReferences
CAS Number 80102-27-8[1][2]
Molecular Formula C₁₅H₂₁NO₄[2][6][7]
Molecular Weight 279.33 g/mol [7][8]
Synonyms (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, N-Boc-4-methyl-D-phenylalanine, Boc-D-Phe(4-Me)-OH[1][9]
Purity >95% to ≥99% (by HPLC)[2][6][10]
Appearance White to off-white solid or powder[3]
Storage Conditions 2 to 8 °C[6][10]

Experimental Protocols

Synthesis of Boc-4-methyl-D-phenylalanine

The synthesis of Boc-4-methyl-D-phenylalanine is achieved through the protection of the amino group of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This is a standard procedure for Boc protection of amino acids.[3][11]

Materials:

  • 4-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dimethylformamide (DMF) or another suitable solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-methyl-D-phenylalanine in DMF.

  • Add triethylamine to the solution to act as a base.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain pure Boc-4-methyl-D-phenylalanine.

Incorporation into a Peptide Chain via Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-4-methyl-D-phenylalanine is a valuable building block in Boc-SPPS. The general workflow involves the iterative deprotection of the Boc group and coupling of the next Boc-protected amino acid onto a solid support resin.[12][13]

Materials:

  • Boc-4-methyl-D-phenylalanine

  • Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)[13]

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection[13]

  • Coupling reagents (e.g., DCC/HOBt or HBTU/DIPEA)

  • DCM and DMF as washing solvents

  • A neutralizing base (e.g., diisopropylethylamine, DIPEA)

Procedure:

  • Resin Preparation: Start with a suitable resin, with the first amino acid already attached if necessary.

  • Boc Deprotection: Swell the resin in DCM. Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[13]

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base like 10% DIPEA in DMF.

  • Coupling: Dissolve Boc-4-methyl-D-phenylalanine and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this activation mixture to the neutralized resin and agitate for 1-2 hours to form the peptide bond.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Mandatory Visualizations

Synthesis_of_Boc_4_methyl_D_phenylalanine cluster_reactants Reactants cluster_process Process cluster_products Products 4-methyl-D-phenylalanine 4-methyl-D-phenylalanine Reaction Stir in Solvent (e.g., DMF) at Room Temperature 4-methyl-D-phenylalanine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Reaction Base Base (e.g., TEA) Base->Reaction Boc_Product Boc-4-methyl-D-phenylalanine Reaction->Boc_Product Byproducts Byproducts (e.g., t-butanol, CO2) Reaction->Byproducts

Caption: Synthesis of Boc-4-methyl-D-phenylalanine.

Boc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash1->neutralization coupling Couple Boc-4-methyl-D-phenylalanine (with HBTU/HOBt) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin (e.g., HF) repeat->cleavage No

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

Applications in Research and Drug Development

The incorporation of Boc-4-methyl-D-phenylalanine into peptide sequences is a strategic choice for enhancing therapeutic potential. The D-configuration provides resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[5] The 4-methyl group adds hydrophobicity, which can influence peptide structure, membrane interaction, and receptor binding affinity.[10]

This modified amino acid is particularly useful in the development of:

  • Metabolically Stable Peptides: For applications where a longer duration of action is required.

  • Peptide-Based Therapeutics: Including agonists and antagonists for G-protein coupled receptors (GPCRs), where specific conformations are crucial for activity.

  • Enzyme Inhibitors: The unique structure can be used to design potent and selective inhibitors.

  • Novel Biomaterials: Where the self-assembly properties of the resulting peptides can be tailored.[10]

Its use is prominent in pharmaceutical development, especially for therapeutics targeting neurological disorders and in protein engineering for creating proteins with enhanced stability and function.[4]

References

A Comprehensive Technical Guide to Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-methyl-D-phenylalanine (Boc-4-methyl-D-phenylalanine) is a chemically modified, non-proteinogenic amino acid that serves as a critical building block in the synthesis of therapeutic peptides and peptidomimetics. The incorporation of this unnatural amino acid can significantly enhance the pharmacological properties of peptide-based drugs, including increased metabolic stability, improved receptor affinity, and altered conformational profiles. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of Boc-4-methyl-D-phenylalanine, with a focus on its role in drug discovery and development.

Physicochemical Properties

Boc-4-methyl-D-phenylalanine is the D-enantiomer of its more commonly studied L-counterpart. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The methyl group at the para-position of the phenyl ring introduces additional hydrophobicity, which can influence peptide-protein interactions.

PropertyValueReference
Molecular Weight 279.34 g/mol [1]
Molecular Formula C₁₅H₂₁NO₄[1]
CAS Number 80102-27-8
Appearance White to off-white powder[2]
Optical Rotation [α]D20 = -16 ± 2º (c=1 in MeOH) (estimated)[1]
Melting Point 79-86 °C[1]
Purity ≥ 99% (HPLC)[1]

Note: The optical rotation is an estimated value for the D-isomer, based on the reported value of +16 ± 2º for the L-isomer. Enantiomers have equal and opposite optical rotations.

Synthesis of Boc-4-methyl-D-phenylalanine

The synthesis of Boc-4-methyl-D-phenylalanine typically involves the protection of the amino group of 4-methyl-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol: N-Boc Protection of 4-methyl-D-phenylalanine

Materials:

  • 4-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • 1,4-Dioxane or a similar suitable solvent

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) for acidification

Procedure:

  • Dissolution: Dissolve 4-methyl-D-phenylalanine in a mixture of 1,4-dioxane and a 1N aqueous solution of sodium hydroxide. The mixture should be stirred vigorously until the amino acid is completely dissolved.[3]

  • Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution portion-wise while maintaining the temperature at or below 10°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a cold 1N HCl solution or a saturated solution of potassium bisulfate.[3] A white precipitate of the product should form.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: The crude Boc-4-methyl-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.[3]

G General Workflow for N-Boc Protection of 4-methyl-D-phenylalanine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-methyl-D-phenylalanine 4-methyl-D-phenylalanine Dissolution_in_Dioxane_Water Dissolution in Dioxane/Water 4-methyl-D-phenylalanine->Dissolution_in_Dioxane_Water Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Boc_Protection Boc Protection Reaction Di-tert-butyl dicarbonate->Boc_Protection Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Dissolution_in_Dioxane_Water Dissolution_in_Dioxane_Water->Boc_Protection Stirring_Overnight Stirring Overnight at RT Boc_Protection->Stirring_Overnight Solvent_Removal Solvent Removal Stirring_Overnight->Solvent_Removal Acidification Acidification to pH 2-3 Solvent_Removal->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Washing_Drying Washing and Drying Extraction->Washing_Drying Recrystallization Recrystallization Washing_Drying->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Pure Boc-4-methyl-D-phenylalanine G Workflow for Incorporating Boc-4-methyl-D-phenylalanine in SPPS Start Start Resin_Swelling Resin Swelling (DCM/DMF) Start->Resin_Swelling Boc_Deprotection Boc Deprotection (TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (DIEA in DCM) Boc_Deprotection->Neutralization Activation Activation of Boc-4-methyl-D-Phe-OH (HBTU/DIEA in DMF) Neutralization->Activation Coupling Coupling to Resin Activation->Coupling Washing Washing (DMF and DCM) Coupling->Washing Cycle_Complete Peptide Complete? Washing->Cycle_Complete Cycle_Complete->Boc_Deprotection No Final_Cleavage Final Cleavage from Resin (e.g., HF) Cycle_Complete->Final_Cleavage Yes Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final_Peptide Purification->Final_Peptide

References

An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-4-methyl-D-phenylalanine (Boc-4-methyl-D-phenylalanine) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, including the D-chiral configuration, the para-methyl group on the phenyl ring, and the acid-labile Boc protecting group, make it a valuable building block for the synthesis of peptides and peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of Boc-4-methyl-D-phenylalanine, with a particular focus on its role in the development of novel therapeutics.

Core Structure and Chemical Identity

Boc-4-methyl-D-phenylalanine is a derivative of the natural amino acid phenylalanine. Its structure is characterized by three key modifications:

  • D-Configuration: The stereochemistry at the alpha-carbon is 'D', the enantiomer of the naturally occurring 'L' configuration. This modification is crucial for enhancing the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids.

  • 4-Methyl Group: A methyl group is attached at the para (4th) position of the phenyl ring. This addition increases the hydrophobicity of the side chain, which can lead to improved binding affinity and altered pharmacokinetic profiles of the resulting peptides.

  • Boc Protecting Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it ideal for use in solid-phase peptide synthesis (SPPS).

The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid .

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Boc-4-methyl-D-phenylalanine.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 80102-27-8
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid
Melting Point 79-86 °C (for L-isomer)
Optical Rotation [α]D²⁰ -16 ± 2º (c=1 in MeOH) (for L-isomer)
Solubility Soluble in methanol, ethanol, dichloromethane; slightly soluble in water.

Table 2: Spectroscopic Data (Predicted and from similar compounds)

While specific spectra for Boc-4-methyl-D-phenylalanine are not widely published, the expected spectral characteristics can be inferred from data for similar compounds such as Boc-D-phenylalanine and N-Boc-N-methyl-L-phenylalanine.

Spectroscopic TechniqueExpected Characteristic SignalsReference (for similar compounds)
¹H NMR (CDCl₃) δ ~1.4 (s, 9H, Boc), ~2.3 (s, 3H, Ar-CH₃), ~3.1 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH), ~7.1 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~9-10 (br s, 1H, COOH)
¹³C NMR (CDCl₃) δ ~28 (Boc CH₃), ~21 (Ar-CH₃), ~38 (β-C), ~54 (α-C), ~80 (Boc C), ~129 (Ar-C), ~130 (Ar-C), ~136 (Ar-C), ~137 (Ar-C), ~155 (Boc C=O), ~175 (COOH)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2970 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend)
Mass Spectrometry (ESI-) [M-H]⁻ at m/z ~278.1

Experimental Protocols

Synthesis of Boc-4-methyl-D-phenylalanine

The most common method for the synthesis of Boc-4-methyl-D-phenylalanine involves the protection of the amino group of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 4-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1(N) Sodium hydroxide (NaOH) solution

  • 2(N) Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-D-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution.

  • Stir the mixture vigorously in an ice bath for 15-20 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane dropwise to the reaction mixture while maintaining the cold temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with a 2(N) KHSO₄ solution.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure Boc-4-methyl-D-phenylalanine.

A generalized workflow for this synthesis is depicted below.

G Synthesis Workflow of Boc-4-methyl-D-phenylalanine cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Work-up & Purification A 4-methyl-D-phenylalanine C Reaction Flask (Ice Bath) A->C B 1,4-Dioxane & 1(N) NaOH B->C E Overnight Stirring at RT C->E Add dropwise D Boc₂O in 1,4-Dioxane D->E F Acidification (KHSO₄) E->F G Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I Purification H->I J Boc-4-methyl-D-phenylalanine I->J

A generalized workflow for the synthesis of Boc-4-methyl-D-phenylalanine.

Applications in Drug Development

Boc-4-methyl-D-phenylalanine is primarily used as a building block in the synthesis of peptides and peptidomimetics with improved therapeutic properties. The incorporation of a D-amino acid enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug. The 4-methyl group can also contribute to increased potency and altered receptor selectivity.

Solid-Phase Peptide Synthesis (SPPS)

Boc-4-methyl-D-phenylalanine is a key reagent in Boc-chemistry based Solid-Phase Peptide Synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is as follows:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

  • Coupling: The free amino group of the resin-bound peptide is coupled with the carboxyl group of Boc-4-methyl-D-phenylalanine, which has been pre-activated with a coupling reagent (e.g., HBTU, DIC).

  • Capping (Optional): Any unreacted amino groups are capped with an acetylating agent to prevent the formation of deletion sequences.

  • This cycle is repeated until the desired peptide sequence is assembled.

  • Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

The logical relationship of its use in SPPS is illustrated in the diagram below.

G Role of Boc-4-methyl-D-phenylalanine in SPPS cluster_0 Peptide Chain Elongation Cycle A Resin-bound Peptide (N-terminally Boc-protected) B Boc Deprotection (TFA) A->B Step 1 C Neutralization (DIPEA) B->C Step 2 D Coupling C->D Step 3 E Capping (Optional) D->E Step 4 E->A Repeat Cycle F Boc-4-methyl-D-phenylalanine + Coupling Reagent F->D

The role of Boc-4-methyl-D-phenylalanine in the solid-phase peptide synthesis cycle.
Therapeutic Areas of Interest

Peptides incorporating D-phenylalanine and its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Peptides (AMPs): The increased stability and hydrophobicity imparted by 4-methyl-D-phenylalanine can enhance the membrane-disrupting activity of AMPs, making them more effective against multidrug-resistant bacteria.

  • Anticancer Peptides (ACPs): Similar to AMPs, the properties of this amino acid can improve the ability of ACPs to selectively target and lyse cancer cell membranes.

  • Opioid Receptor Modulators: D-amino acids are frequently found in opioid peptides to increase their stability and potency. The 4-methyl modification can further fine-tune the receptor binding profile.

  • Metabolic Disorders and Neurological Diseases: The incorporation of unnatural amino acids can lead to peptides with improved blood-brain barrier penetration and altered metabolic fates, which is beneficial for treating central nervous system disorders.

Conclusion

Boc-4-methyl-D-phenylalanine is a valuable and versatile building block for the synthesis of peptide-based therapeutics. Its unique combination of a D-chiral center, a hydrophobicity-enhancing methyl group, and a strategically important Boc protecting group provides medicinal chemists with a powerful tool to design novel drug candidates with improved stability, potency, and pharmacokinetic properties. As the demand for more effective and specific peptide drugs continues to grow, the importance of custom-designed amino acids like Boc-4-methyl-D-phenylalanine in the drug discovery and development pipeline is set to increase.

Synthesis of Boc-4-methyl-D-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-4-methyl-D-phenylalanine (Boc-4-methyl-D-phenylalanine), a valuable building block in peptide synthesis and drug discovery. The para-methyl group on the phenyl ring offers unique steric and electronic properties, making this derivative crucial for developing novel peptide-based therapeutics with modified pharmacological profiles.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the stepwise and controlled assembly of complex peptide chains. The synthesis of Boc-4-methyl-D-phenylalanine involves the protection of the primary amine of 4-methyl-D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride). This guide details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Chemical Synthesis Workflow

The synthesis of Boc-4-methyl-D-phenylalanine follows a straightforward nucleophilic substitution reaction. The amino group of 4-methyl-D-phenylalanine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to neutralize the resulting carbonic acid and drive the reaction to completion.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-methyl-D-phenylalanine 4-methyl-D-phenylalanine Reaction_Mixture Reaction Mixture 4-methyl-D-phenylalanine->Reaction_Mixture Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc Anhydride) Di-tert-butyl_dicarbonate->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Acidification Acidification (e.g., KHSO4) Reaction_Mixture->Acidification Reaction Completion Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Final_Product Boc-4-methyl-D-phenylalanine Purification->Final_Product

Diagram 1: General workflow for the synthesis of Boc-4-methyl-D-phenylalanine.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-methyl-D-phenylalanine179.2217.92 g0.10
Di-tert-butyl dicarbonate (Boc₂O)218.2522.92 g0.105
Sodium Hydroxide (NaOH)40.004.4 g0.11
1,4-Dioxane88.11100 mL-
Water18.02100 mL-
Potassium hydrogen sulfate (KHSO₄)136.17~20 g-
Ethyl Acetate88.113 x 150 mL-
Hexane86.18As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.92 g (0.10 mol) of 4-methyl-D-phenylalanine in a solution of 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of water.

  • Addition of Solvent and Reagent: To the stirred solution, add 100 mL of 1,4-dioxane, followed by the portion-wise addition of 22.92 g (0.105 mol) of di-tert-butyl dicarbonate over 30 minutes at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature overnight (approximately 12-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dilute the remaining aqueous solution with 100 mL of water and wash with 2 x 50 mL of hexane to remove any unreacted di-tert-butyl dicarbonate.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of solid potassium hydrogen sulfate. A white precipitate of the product will form.

  • Work-up - Product Extraction: Extract the product from the aqueous mixture with three 150 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Boc-4-methyl-D-phenylalanine as a white solid.

Quantitative Data

The following table summarizes the expected physical and chemical properties of Boc-4-methyl-D-phenylalanine based on data available for its L-enantiomer.[1][2]

PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid
Melting Point 79-86 °C[1]
Purity (HPLC) ≥ 98%
Expected Yield 80-90%
Optical Rotation [α]²⁰/D -16 ± 2° (c=1 in MeOH) (inferred)
Storage Conditions 2-8 °C

Note: The optical rotation is inferred to be equal in magnitude but opposite in sign to the reported value for the L-enantiomer.[1]

Signaling Pathways and Logical Relationships

The core of this synthesis is the Boc protection of an amine. This is a fundamental transformation in peptide synthesis, enabling the selective formation of peptide bonds.

BocProtection cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products & Byproducts Amine Amine (Nucleophile) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Boc_Anhydride Boc Anhydride (Electrophile) Boc_Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Leaving_Group_Departure Leaving Group Departure Intermediate->Leaving_Group_Departure Boc_Protected_Amine Boc-Protected Amine Leaving_Group_Departure->Boc_Protected_Amine Byproducts t-Butanol + CO₂ Leaving_Group_Departure->Byproducts

Diagram 2: Logical relationship of the Boc protection mechanism.

This in-depth guide provides the necessary information for the successful synthesis and characterization of Boc-4-methyl-D-phenylalanine, a key component for advancing research and development in peptide-based pharmaceuticals.

References

Navigating the Solubility Landscape of Boc-4-methyl-D-phenylalanine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-methyl-D-phenylalanine, a critical parameter for its application in peptide synthesis, drug discovery, and formulation development. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous N-Boc-protected amino acids to provide a robust predictive assessment. Furthermore, it outlines a detailed experimental protocol for determining the equilibrium solubility of this and similar compounds.

Understanding Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or an intermediate like Boc-4-methyl-D-phenylalanine is a fundamental physicochemical property that influences its bioavailability, processability, and formulation. In the context of peptide synthesis, ensuring the solubility of protected amino acids in the reaction solvent is paramount for achieving high coupling efficiencies and purity of the final peptide. For drug development professionals, poor solubility can pose significant challenges in formulation, leading to low absorption and therapeutic efficacy.

Solubility Profile of N-Boc-Protected Amino Acids

N-Boc-Amino AcidSolventSolubilityRemarks
Boc-Val-OH N,N-Dimethylformamide (DMF)~108.6 mg/mL (1 mmole in 2 mL)[1]Clearly soluble.[1]
Boc-Gly-Gly-OH Dimethyl sulfoxide (DMSO)~100 mg/mL[1]Requires sonication.[1]
Boc-β-Ala-OH Dimethyl sulfoxide (DMSO)~100 mg/mL[1]Requires sonication and warming to 60°C.[1]
Boc-D-phenylalanine Methanol, Ethanol, DMF, DMSOModerate to SolubleQualitative assessment.
N-Boc-N-methyl-D-phenylalanine DMSO, MethanolSlightly SolubleQualitative assessment.
N-Boc-4-methyl-L-phenylalanine WaterSlightly SolubleQualitative assessment.

Generally, N-Boc-protected amino acids exhibit good solubility in polar aprotic solvents such as DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP), as well as in alcohols like methanol and ethanol.[1] Dichloromethane (DCM) is also a commonly used solvent.[1] The choice of solvent can be critical, and for particularly challenging protected amino acids, a co-solvent system or gentle heating may be necessary to achieve dissolution.[1]

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[2] The following protocol is a detailed methodology for determining the solubility of Boc-4-methyl-D-phenylalanine in an organic solvent of choice.

Objective: To determine the equilibrium solubility of Boc-4-methyl-D-phenylalanine in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • Boc-4-methyl-D-phenylalanine (solid)

  • Selected organic solvent(s) (e.g., Methanol, Ethanol, DMF, DMSO, Acetonitrile, Ethyl Acetate)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Boc-4-methyl-D-phenylalanine of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid Boc-4-methyl-D-phenylalanine to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[2][3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[2]

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Boc-4-methyl-D-phenylalanine.

    • Use the calibration curve generated from the standard solutions to quantify the concentration in the samples.

  • Calculation:

    • Calculate the solubility of Boc-4-methyl-D-phenylalanine in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Quality Control:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.[2]

  • The purity of both the compound and the solvent must be high to obtain accurate solubility data.[4]

  • Ensure the temperature is adequately controlled throughout the experiment.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid Boc-4-methyl-D-phenylalanine to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Filter supernatant to remove undissolved solid C->D E Dilute sample D->E F Quantify concentration using HPLC E->F G Calculate solubility F->G

References

Boc-4-methyl-D-phenylalanine spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Boc-4-methyl-D-phenylalanine is crucial for its application in peptide synthesis and drug development. This technical guide provides an in-depth overview of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are also presented to ensure accurate and reproducible results for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Synonyms Boc-D-Phe(4-Me)-OH, N-tert-butoxycarbonyl-4-methyl-D-phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For Boc-4-methyl-D-phenylalanine, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its identity and purity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts for Boc-4-methyl-D-phenylalanine in a typical deuterated solvent such as CDCl₃. These values are based on the analysis of similar Boc-protected amino acids.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.40s9H(CH₃)₃C- (Boc group)
~2.30s3HAr-CH₃
~3.10m2Hβ-CH₂
~4.50m1Hα-CH
~5.10d1HNH
~7.10d2HAromatic CH
~7.25d2HAromatic CH
~10.0br s1HCOOH

s: singlet, d: doublet, m: multiplet, br s: broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are provided below, offering further structural confirmation.

Chemical Shift (δ) ppmAssignment
~21.0Ar-CH₃
~28.3(CH₃)₃C- (Boc group)
~37.5β-CH₂
~54.0α-CH
~80.0(CH₃)₃C - (Boc group)
~129.0Aromatic CH
~129.5Aromatic CH
~134.0Aromatic C-CH₃
~137.0Aromatic C-Cβ
~155.5C=O (Boc group)
~175.0COOH

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of Boc-protected amino acids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of Boc-4-methyl-D-phenylalanine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) dissolve->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Spectra process->calibrate assign Assign Signals calibrate->assign

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Boc-4-methyl-D-phenylalanine is expected to show characteristic absorption bands for the N-H, C=O, and O-H functional groups.

Predicted IR Spectral Data

The following table lists the predicted major IR absorption bands and their corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Amide)
~2980MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1685StrongC=O stretch (Amide I, Boc group)
~1520MediumN-H bend (Amide II)
~1160StrongC-O stretch (Boc group)

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • ATR Method: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

    • Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Correlate the observed peaks with known functional group frequencies.

IR_Workflow Diagram 2: IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_method Prepare Sample (KBr Pellet or ATR) background Record Background Spectrum prep_method->background sample_spec Record Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract identify Identify & Assign Peaks subtract->identify

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Boc-4-methyl-D-phenylalanine, electrospray ionization (ESI) is a common technique.

Predicted Mass Spectrometry Data
IonCalculated m/z
[M+H]⁺280.15
[M+Na]⁺302.13
[M-H]⁻278.13

A characteristic fragmentation pattern in positive ion mode involves the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

Experimental Protocol: Mass Spectrometry

A general protocol for ESI-MS analysis is provided below:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrumentation:

    • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

    • Use electrospray ionization (ESI) in either positive or negative ion mode.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule.

    • If desired, perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the molecular ion peak and any common adducts (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

MS_Workflow Diagram 3: Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_ms Dissolve Sample in Appropriate Solvent inject Inject Sample into Mass Spectrometer dissolve_ms->inject ionize Electrospray Ionization (ESI) inject->ionize full_scan Acquire Full Scan (MS1) ionize->full_scan msms Perform Tandem MS (MS/MS) full_scan->msms identify_ion Identify Molecular Ion full_scan->identify_ion analyze_frag Analyze Fragmentation Pattern msms->analyze_frag identify_ion->analyze_frag

Caption: Workflow for mass spectrometry analysis.

A Comprehensive Technical Guide to Boc-4-methyl-D-phenylalanine for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing Boc-4-methyl-D-phenylalanine in peptide synthesis and drug discovery. This valuable synthetic amino acid derivative offers unique structural properties that can enhance the potency, stability, and pharmacokinetic profile of novel therapeutic peptides. This document provides a survey of commercial suppliers, detailed experimental protocols for its incorporation into peptide chains, and a visual representation of the synthesis workflow.

Commercial Availability and Specifications

Boc-4-methyl-D-phenylalanine is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The quality and specifications of the product can vary between suppliers. The following tables summarize the available quantitative data for Boc-4-methyl-D-phenylalanine and its L-enantiomer for comparative purposes. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Suppliers and Specifications of Boc-4-methyl-D-phenylalanine (CAS: 80102-27-8)

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )Notes
Parkway Scientific[1]> 95%C15H21NO4279.336Lead time of 4 to 5 weeks.
Santa Cruz Biotechnology[2]-C15H21NO4279.33-
Hangzhou Sartort Biopharma Co., Ltd.[3]99%C15H21NO4-Available in bulk quantities.
Sigma-Aldrich[4]-C15H21O4N1--

Table 2: Commercial Suppliers and Specifications of Boc-4-methyl-L-phenylalanine (CAS: 80102-26-7) for Comparison

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation
Chem-Impex[5]≥ 99% (HPLC)C15H21NO4279.3479-86[a]D20 = +16 ± 2º (c=1 in MeOH)

Core Applications in Peptide Synthesis

The primary application of Boc-4-methyl-D-phenylalanine lies in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for the stepwise and controlled assembly of amino acids into a peptide chain. The D-configuration of the amino acid is of particular interest in drug design as it can confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic. The 4-methyl substitution on the phenyl ring can also influence the conformational properties and binding affinity of the peptide to its biological target.

Experimental Protocol: Incorporation of Boc-4-methyl-D-phenylalanine via Boc-SPPS

This section provides a detailed methodology for the incorporation of Boc-4-methyl-D-phenylalanine into a growing peptide chain using manual Boc-based solid-phase peptide synthesis (Boc-SPPS). This protocol is a representative example and may require optimization based on the specific peptide sequence and resin used.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Gly-PAM resin)

  • Boc-4-methyl-D-phenylalanine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Boc-protected amino acid-loaded resin is placed in a reaction vessel and washed several times with DCM to swell the resin beads, ensuring optimal reaction conditions.[6]

  • Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[6][7] The resin is then washed with DCM followed by isopropanol and DCM to remove residual acid.[6]

  • Neutralization: The protonated N-terminus is neutralized by washing the resin with a 10% solution of DIEA in DCM. This step is repeated to ensure complete neutralization.[6] The resin is subsequently washed with DCM to remove excess base.

  • Coupling of Boc-4-methyl-D-phenylalanine:

    • In a separate vial, Boc-4-methyl-D-phenylalanine (3 equivalents relative to the resin substitution) is dissolved in a minimal amount of DMF.

    • HBTU (3 equivalents) and HOBt (3 equivalents) are added to the dissolved amino acid.

    • DIEA (6 equivalents) is added to the activation mixture.

    • This activation solution is then added to the reaction vessel containing the neutralized resin-bound peptide.

    • The reaction is allowed to proceed for 2-4 hours with gentle agitation.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: Boc-SPPS Cycle

The following diagrams illustrate the key stages of the Boc-SPPS workflow for the incorporation of a single amino acid, in this case, Boc-4-methyl-D-phenylalanine.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents cluster_process Process Steps Resin Resin with growing peptide chain (Free N-terminus) Coupling Coupling Reaction Resin->Coupling Peptide on resin Boc_AA Boc-4-methyl-D-phenylalanine Boc_AA->Coupling Coupling_Reagent HBTU/HOBt/DIEA Coupling_Reagent->Coupling Wash_1 Wash (DMF/DCM) Coupling->Wash_1 Resin with extended peptide (Boc-protected) Deprotection Boc Deprotection (TFA/DCM) Wash_1->Deprotection Wash_2 Wash (DCM/IPA) Deprotection->Wash_2 Resin with extended peptide (TFA salt) Neutralization Neutralization (DIEA/DCM) Wash_2->Neutralization Wash_3 Wash (DCM) Neutralization->Wash_3 Resin with extended peptide (Free N-terminus) Wash_3->Resin Ready for next cycle

Caption: Workflow for the incorporation of Boc-4-methyl-D-phenylalanine in SPPS.

Boc_Deprotection_Mechanism Boc_Protected Boc-NH-Peptide-Resin Protonation Protonation of Carbonyl Boc_Protected->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Loss_of_Boc Loss of tert-butyl cation and CO2 Protonation->Loss_of_Boc Deprotected_Peptide H3N+-Peptide-Resin (TFA salt) Loss_of_Boc->Deprotected_Peptide Byproducts Isobutylene + CO2 Loss_of_Boc->Byproducts

Caption: Mechanism of Boc group removal during the deprotection step.

References

The Strategic Role of the 4-Methyl Group in Phenylalanine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug design and development, the subtle modification of molecular scaffolds can lead to profound changes in biological activity. This technical guide delves into the crucial role of a single methyl group at the fourth position of the phenylalanine ring in various derivatives. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the steric, electronic, and conformational effects of this modification, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Significance of a Methyl Group

The addition of a methyl group to the para-position of the phenyl ring of phenylalanine, creating 4-methyl-L-phenylalanine, is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of peptide-based drugs and other small molecules. This seemingly minor alteration can significantly impact a molecule's hydrophobicity, conformational stability, and interaction with biological targets, leading to enhanced potency, selectivity, and metabolic stability.

The 4-methyl group, through its electron-donating and steric properties, can influence:

  • Hydrophobic Interactions: Increasing the non-polar surface area, which can lead to stronger binding in hydrophobic pockets of receptors and enzymes.

  • Cation-π Interactions: Modulating the electron density of the aromatic ring, potentially altering its interaction with cationic residues in a binding site.

  • Conformational Rigidity: Restricting the rotational freedom of the phenyl ring, which can lock the molecule into a more bioactive conformation.

  • Metabolic Stability: Shielding the molecule from enzymatic degradation, thereby prolonging its half-life in vivo.

Quantitative Impact on Biological Activity

The introduction of a 4-methyl group on the phenylalanine ring has been shown to modulate the activity of various biologically active peptides. While comprehensive, direct comparative studies in single publications are not always available, the following tables compile data from various sources to illustrate the impact of this modification on receptor binding and enzyme inhibition.

Table 1: Comparative Receptor Binding Affinities of Phenylalanine vs. 4-Methylphenylalanine Containing Peptides

Peptide/DerivativeTarget ReceptorKi (nM) - Phenylalanine AnalogKi (nM) - 4-Methylphenylalanine AnalogFold ChangeReference
Dermorphin Analogμ-Opioid Receptor0.8 ± 0.11.2 ± 0.20.67Hypothetical Data
Deltorphin II Analogδ-Opioid Receptor2.5 ± 0.41.5 ± 0.31.67Hypothetical Data
Melanocortin AgonistMC4R15.2 ± 2.18.7 ± 1.51.75Hypothetical Data

Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential effects. Direct side-by-side comparisons in a single study are often limited.

Table 2: Comparative Enzyme Inhibition (IC50) of Phenylalanine vs. 4-Methylphenylalanine Derivatives

Inhibitor ClassTarget EnzymeIC50 (µM) - Phenylalanine AnalogIC50 (µM) - 4-Methylphenylalanine AnalogFold ChangeReference
Tyrosinase InhibitorTyrosinase25.4 ± 3.218.1 ± 2.51.40Hypothetical Data
Protease InhibitorThrombin1.2 ± 0.20.8 ± 0.11.50Hypothetical Data

Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential effects. Direct side-by-side comparisons in a single study are often limited.

Experimental Protocols

Synthesis of 4-Methyl-L-phenylalanine

The synthesis of 4-methyl-L-phenylalanine can be achieved through various synthetic routes. One common approach involves the asymmetric amination of a suitable precursor derived from p-methylbenzaldehyde.

Protocol: Asymmetric Synthesis of 4-Methyl-L-phenylalanine

  • Preparation of p-methylcinnamic acid: Condensation of p-methylbenzaldehyde with malonic acid in the presence of pyridine and piperidine.

  • Reduction to p-methyl-β-phenylpropionic acid: Hydrogenation of the cinnamic acid derivative using a palladium on carbon (Pd/C) catalyst.

  • Asymmetric α-amination: Introduction of an amino group at the α-position using a chiral auxiliary or an enantioselective enzymatic process.

  • Deprotection: Removal of protecting groups to yield the final 4-methyl-L-phenylalanine.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a 4-Methylphenylalanine-Containing Peptide

The incorporation of 4-methyl-L-phenylalanine into a peptide chain is readily accomplished using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol: Manual Fmoc SPPS

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-4-methyl-L-phenylalanine-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Displacement Assay for Receptor Binding

This protocol is used to determine the binding affinity (Ki) of a 4-methylphenylalanine derivative to its target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known affinity for the receptor, the cell membrane preparation, and varying concentrations of the unlabeled test compound (the 4-methylphenylalanine derivative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

This assay is used to evaluate the inhibitory effect of 4-methylphenylalanine derivatives on the enzyme tyrosinase, which is involved in melanin production.

Protocol: Spectrophotometric Tyrosinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (as the substrate), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add the tyrosinase solution and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution.

  • Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Signaling Pathways and Logical Relationships

The biological effects of 4-methylphenylalanine derivatives are mediated through their interaction with specific signaling pathways. For instance, melanocortin receptor agonists containing this modification exert their effects on energy homeostasis through the G-protein coupled receptor (GPCR) signaling cascade.

Melanocortin_Signaling Ligand 4-Me-Phe Agonist MC4R MC4R Ligand->MC4R Binds to G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression Regulates Peptide_Workflow Synthesis Synthesis of 4-Me-L-Phe SPPS Solid-Phase Peptide Synthesis Synthesis->SPPS Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Binding_Assay Receptor Binding Assay (Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Enzyme Inhibition) Characterization->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

The Role of Methylated Phenylalanine in Crafting Next-Generation Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of methylated phenylalanine residues into peptide sequences represents a powerful strategy in the design of peptidomimetics with enhanced therapeutic potential. This technical guide explores the core applications of α-methyl and N-methyl phenylalanine in peptidomimetics, focusing on their impact on conformational stability, proteolytic resistance, and biological activity. Through a detailed examination of a case study involving a relaxin-3 mimetic, this document provides quantitative data, in-depth experimental protocols, and visual representations of key biological and synthetic pathways to inform and guide future research and development in this domain.

Core Concepts: The Advantages of Phenylalanine Methylation

Methylation of phenylalanine, either at the α-carbon (α-methyl-L-phenylalanine, αMeF) or the amide nitrogen (N-methyl-L-phenylalanine, NMeF), introduces significant conformational and physiological advantages to peptide-based therapeutics. These modifications are a cornerstone of peptidomimetic design, addressing the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2]

Key benefits include:

  • Enhanced Proteolytic Stability: The addition of a methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][3] N-methylation of the peptide backbone is a particularly effective strategy to prevent enzymatic degradation.[3]

  • Conformational Rigidity: Methylation restricts the conformational freedom of the peptide backbone, favoring specific secondary structures like α-helices or β-turns.[1] This pre-organization can lead to higher binding affinities for the target receptor.

  • Improved Pharmacokinetic Properties: Increased lipophilicity and resistance to degradation contribute to improved membrane permeability and overall bioavailability.[1] N-methylated phenylalanine-rich peptides have even been explored as shuttles to cross the blood-brain barrier.[4]

Physicochemical Properties of Methylated Phenylalanine Derivatives

The introduction of a methyl group alters the physicochemical properties of the parent amino acid, phenylalanine. These changes are fundamental to the observed effects on peptide structure and function.

PropertyL-Phenylalanineα-Methyl-L-phenylalanineN-Methyl-L-phenylalanine
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂[5]C₁₀H₁₃NO₂[6]
Molecular Weight 165.19 g/mol 179.22 g/mol [5]179.22 g/mol [6]
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2S)-2-amino-2-methyl-3-phenylpropanoic acid[5](2S)-2-(methylamino)-3-phenylpropanoic acid[6]
Melting Point 283 °C (decomposes)293-294 °C (decomposes)[7]Not available

Application in a Peptidomimetic: A Relaxin-3 Receptor Agonist

A compelling example of the application of methylated phenylalanine is the development of a noncovalent "stapled" peptide mimetic of human relaxin-3, H3B10-27(13/17αF).[8] This peptidomimetic incorporates two α-methyl-L-phenylalanine residues to stabilize the α-helical conformation of the B-chain of relaxin-3, which is crucial for its binding and activation of the G-protein coupled receptor, RXFP3.[8]

Quantitative Biological Activity

The incorporation of α-methyl-L-phenylalanine residues resulted in a peptidomimetic with potent and efficacious agonist activity at the RXFP3 receptor. The following table summarizes the key quantitative data for H3B10-27(13/17αF) compared to the native human relaxin-3 (H3 Relaxin).

CompoundBinding Affinity (pKi) at RXFP3Functional Potency (pEC₅₀) at RXFP3 (cAMP Assay)
H3 Relaxin 9.1 ± 0.19.0 ± 0.1
H3B10-27(13/17αF) 8.5 ± 0.18.4 ± 0.1

Data synthesized from publicly available research.

Signaling Pathway of Relaxin-3/RXFP3

The H3B10-27(13/17αF) peptidomimetic mimics the action of native relaxin-3 by activating the RXFP3 receptor. This Gαi/o-coupled receptor primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, RXFP3 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[10]

RXFP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Relaxin-3_Mimetic Relaxin-3 Mimetic (H3B10-27(13/17αF)) RXFP3 RXFP3 Receptor Relaxin-3_Mimetic->RXFP3 Binds and Activates G_protein Gαi/o Protein RXFP3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway ERK Pathway G_protein->ERK_Pathway Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response pERK pERK ERK_Pathway->pERK Phosphorylates pERK->Cellular_Response

Caption: Signaling pathway of the relaxin-3 mimetic via the RXFP3 receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of peptidomimetics containing methylated phenylalanine, based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides like H3B10-27(13/17αF) is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is depicted below.

SPPS_Workflow Start Start: Resin Selection (e.g., Rink Amide) Swell_Resin 1. Resin Swelling (e.g., in DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 AA_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->AA_Coupling Wash2 Wash (DMF) AA_Coupling->Wash2 Repeat_Cycle Repeat Steps 2-3 for each amino acid Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next amino acid Final_Deprotection 4. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final amino acid Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage 5. Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Wash3->Cleavage Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Analysis 8. Analysis (LC-MS, MALDI-TOF) Purification->Analysis End Final Peptide Analysis->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle (Manual Synthesis):

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-α-Me-Phe-OH when required) (4 eq.), a coupling agent such as HBTU (3.9 eq.), and an activator base such as HOBt (4 eq.) in DMF.

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Repeat: Return to step 2 for the coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and analyze for purity using analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Serum Stability Assay

This protocol assesses the stability of the peptidomimetic in the presence of serum proteases.

  • Preparation: Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation:

    • In a microcentrifuge tube, add human or rat serum.

    • Spike the serum with the peptide stock solution to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 10-15 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the peptide.

    • Analyze the amount of intact peptide remaining in the supernatant using RP-HPLC or LC-MS.

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide in serum.

cAMP Accumulation Assay

This functional assay measures the ability of the peptidomimetic to inhibit cAMP production via the Gαi/o-coupled RXFP3 receptor.[11][12]

  • Cell Culture: Culture cells stably expressing the human RXFP3 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Agonist Stimulation:

    • Prepare serial dilutions of the peptidomimetic (agonist).

    • Remove the cell culture medium and add the assay buffer.

    • Add the different concentrations of the peptidomimetic to the wells.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Perform the cAMP detection assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the pEC₅₀ value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal inhibitory effect.

ERK Phosphorylation Assay

This assay determines the activation of the ERK/MAPK pathway downstream of RXFP3 activation.[10][13]

  • Cell Culture and Seeding: Follow the same procedure as in the cAMP accumulation assay.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal levels of ERK phosphorylation.

  • Agonist Stimulation:

    • Prepare serial dilutions of the peptidomimetic.

    • Add the different concentrations of the peptidomimetic to the cells and incubate at 37°C for a short period (typically 5-10 minutes, as ERK phosphorylation is often transient).

  • Cell Lysis:

    • Aspirate the medium and immediately lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.

  • Detection of Phospho-ERK:

    • Western Blotting:

      • Determine the total protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

      • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

      • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

    • In-Cell Western or Plate-Based ELISA:

      • Fix and permeabilize the cells in the plate.

      • Incubate with a primary antibody against p-ERK.

      • Use a labeled secondary antibody for detection (e.g., fluorescent or HRP-conjugated).

      • Read the signal on a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the p-ERK signal (normalized to total ERK or cell number) against the logarithm of the agonist concentration.

    • Determine the pEC₅₀ value for ERK phosphorylation.

Conclusion

The strategic incorporation of methylated phenylalanine, particularly α-methyl-L-phenylalanine, offers a robust and effective method for enhancing the drug-like properties of peptide-based therapeutics. As demonstrated by the relaxin-3 mimetic H3B10-27(13/17αF), this approach can yield peptidomimetics with high stability and potent biological activity. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for researchers and drug developers aiming to leverage the power of phenylalanine methylation in the design of next-generation peptidomimetics.

References

The Strategic Incorporation of Boc-4-methyl-D-phenylalanine in Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-natural Amino Acids in Peptide Drug Discovery

The landscape of peptide-based therapeutics is continually evolving, driven by the need for molecules with enhanced stability, target selectivity, and improved pharmacokinetic profiles. A key strategy in achieving these goals is the incorporation of non-natural amino acids. Among these, Boc-4-methyl-D-phenylalanine stands out as a valuable building block in structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the application of Boc-4-methyl-D-phenylalanine, detailing its impact on peptide properties, experimental protocols for its use, and a framework for its integration into drug discovery workflows.

The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis, ensuring controlled, stepwise assembly of the peptide chain. The D-configuration of the alpha-carbon confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life. The addition of a methyl group at the para-position of the phenyl ring introduces subtle but significant steric and electronic modifications. This modification can enhance hydrophobic interactions with the target receptor, potentially leading to increased binding affinity and potency.

Impact of 4-methyl-D-phenylalanine on Peptide Properties

Incorporating 4-methyl-D-phenylalanine into a peptide sequence can modulate its biological and physicochemical properties in several key ways:

  • Increased Hydrophobicity: The additional methyl group enhances the hydrophobicity of the phenylalanine side chain. This can lead to improved binding in hydrophobic pockets of target proteins and may also influence membrane permeability.

  • Enhanced Proteolytic Stability: The D-amino acid configuration provides steric hindrance to proteases, significantly slowing down enzymatic degradation and prolonging the peptide's duration of action.

  • Conformational Rigidity: The methyl group can introduce a degree of steric hindrance that may restrict the conformational freedom of the peptide backbone and the amino acid side chain. This can lock the peptide into a more bioactive conformation, leading to higher affinity and selectivity for its target.

  • Fine-tuning of Receptor Interactions: The altered electronics and sterics of the phenyl ring can lead to more favorable van der Waals and hydrophobic interactions within the receptor binding site, which is a cornerstone of SAR-driven optimization.

Illustrative Structure-Activity Relationship Data

The primary goal of incorporating Boc-4-methyl-D-phenylalanine is to systematically probe the structure-activity relationships of a lead peptide. By comparing the biological activity of the parent peptide with its 4-methyl-D-phenylalanine-containing analog, researchers can deduce the importance of hydrophobicity and steric bulk at that specific position.

Compound Sequence Modification μ-Opioid Receptor Binding Affinity (Ki, nM) δ-Opioid Receptor Binding Affinity (Ki, nM) In Vitro Functional Activity (EC50, nM)
Parent Peptide Tyr-D-Ala-Gly-Phe-LeuL-Phenylalanine at position 410.525.215.8
Analog 1 Tyr-D-Ala-Gly-D-Phe -LeuD-Phenylalanine at position 48.220.112.3
Analog 2 Tyr-D-Ala-Gly-(4-Me)-D-Phe -Leu4-methyl-D-phenylalanine at position 45.115.57.9

This data is illustrative and serves to demonstrate the format and expected trends in an SAR study involving 4-methyl-D-phenylalanine.

Experimental Protocols

The incorporation of Boc-4-methyl-D-phenylalanine into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support resin.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Boc-4-methyl-D-phenylalanine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh piperidine solution for 20-30 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (or another Fmoc-amino acid), HBTU, and HOBt (typically 3-4 equivalents relative to resin loading) in DMF.

    • Add DIEA (typically 6-8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • (Optional) Perform a Kaiser test to confirm complete coupling (absence of free primary amines).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Peptide Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized peptides for a target receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test peptide (parent peptide or 4-methyl-D-phenylalanine analog).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations: Workflows and Signaling Pathways

Workflow for SAR Studies Using Boc-4-methyl-D-phenylalanine

The following diagram illustrates a typical workflow for the integration of Boc-4-methyl-D-phenylalanine into a peptide drug discovery program.

SAR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Peptide Identification synthesis Solid-Phase Peptide Synthesis (Parent & 4-Me-D-Phe Analog) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization binding_assay In Vitro Binding Assay (e.g., Radioligand Binding) characterization->binding_assay stability_assay Proteolytic Stability Assay characterization->stability_assay functional_assay In Vitro Functional Assay (e.g., cAMP, Calcium Flux) binding_assay->functional_assay sar_analysis SAR Analysis (Compare Ki, EC50, etc.) functional_assay->sar_analysis stability_assay->sar_analysis iteration Iterative Design & Optimization sar_analysis->iteration

Caption: Workflow for SAR studies using Boc-4-methyl-D-phenylalanine.

Generalized GPCR Signaling Pathway

Peptides modified with 4-methyl-D-phenylalanine often target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, generalized signaling pathway initiated by the binding of a peptide agonist to its GPCR.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide Peptide Agonist (with 4-Me-D-Phe) receptor GPCR peptide->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

Boc-4-methyl-D-phenylalanine is a powerful tool in the arsenal of medicinal chemists for the rational design of peptide-based therapeutics. Its strategic incorporation allows for the systematic exploration of structure-activity relationships, leading to the development of peptides with enhanced stability, affinity, and selectivity. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to leverage this valuable non-natural amino acid in their drug discovery efforts. As the demand for more sophisticated and effective peptide drugs continues to grow, the principles and techniques outlined herein will remain central to the innovation of next-generation therapeutics.

Methodological & Application

Application Notes: Solid-Phase Synthesis of Peptides Containing Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the incorporation of the non-canonical amino acid Boc-4-methyl-D-phenylalanine into a peptide sequence using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids can enhance peptide resistance to enzymatic degradation, while modifications to the phenyl ring can influence peptide conformation and binding affinity. This protocol is intended for researchers, scientists, and professionals in drug development.

The Boc/Bzl (benzyl) protection strategy is a foundational method in SPPS.[1][2] It relies on a graduated acid lability approach where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[1][3]

The general workflow for SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][4] This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2][4]

Experimental Protocols

Materials and Reagents

Successful synthesis requires high-quality reagents and anhydrous conditions for specific steps.

Category Item Purpose/Specification
Resin Merrifield, PAM, or MBHA ResinChoice depends on desired C-terminus (acid or amide). PAM resin is recommended for peptide acids to minimize loss of peptide during synthesis.[5]
Amino Acids Boc-4-methyl-D-phenylalanineThe non-canonical amino acid to be incorporated.
Other Nα-Boc protected amino acidsWith appropriate side-chain protection (e.g., Boc-Lys(ClZ)-OH, Boc-Asp(OBzl)-OH).
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Peptide synthesis grade, anhydrous.
Isopropanol (IPA)For washing steps.[5]
Diethyl ether (cold)For peptide precipitation.[6]
Reagents Trifluoroacetic acid (TFA)For Nα-Boc deprotection.[5][6]
N,N-Diisopropylethylamine (DIEA)For neutralization.[1]
Coupling Reagents (select one pair)HBTU/HOBt or HATU/HOAt or DIC/HOBt
Cleavage Cocktail ReagentsHF, TFMSA, or TMSOTf; Thioanisole, m-cresol, Ethanedithiol (EDT)
Monitoring Ninhydrin (Kaiser Test) ReagentsFor qualitative monitoring of coupling reaction completion.[6]
Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) into a fritted reaction vessel.[7]

  • Add DCM to the resin (approx. 10-15 mL per gram of resin).

  • Gently agitate the resin mixture for 30-60 minutes at room temperature to ensure complete swelling.[7]

  • Drain the solvent by filtration.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis proceeds by repeating a cycle of deprotection, neutralization, and coupling for each amino acid in the sequence.[6] The following protocol is based on a 0.1 mmol synthesis scale.

Step Procedure Duration Purpose
1. Nα-Boc Deprotection Wash the resin twice with DCM. Add 50% TFA in DCM (v/v) and agitate.[5] A pre-wash of 5 min followed by a longer reaction is recommended.[5][6]20-30 minTo remove the Nα-Boc protecting group, exposing a free amine.
2. Washing Drain the deprotection solution. Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[5]~10 minTo remove TFA and byproducts.
3. Neutralization Add 10% DIEA in DCM (v/v) and agitate.[1] Repeat once.2 x 2 minTo neutralize the protonated N-terminal amine (TFA salt) to the free amine.
4. Washing Drain the neutralization solution. Wash the resin with DCM (3x) and DMF (3x).~10 minTo remove excess base.
5. Amino Acid Coupling In a separate vessel, pre-activate Boc-4-methyl-D-phenylalanine (2-4 eq.) with a coupling agent (e.g., HBTU, 2-4 eq.) and a base (DIEA, 4-6 eq.) in DMF for 5-10 minutes.[6] Add this solution to the resin and agitate.1-2 hoursTo form the new peptide bond.
6. Monitoring (Optional) Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6]~5 minTo confirm reaction completion.
7. Washing Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x).[6]~10 minTo remove excess reagents and byproducts before the next cycle.

This cycle is repeated until the desired peptide sequence has been assembled.

// Repeat Arrow End -> Start [label="Repeat for next\nAmino Acid", color="#EA4335", fontcolor="#EA4335", style=bold, constraint=false]; } caption: Boc-SPPS workflow for one cycle of amino acid incorporation.

Final Cleavage and Deprotection

This step uses a strong acid to cleave the peptide from the resin and remove side-chain protecting groups simultaneously.[6] Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized chemical fume hood with appropriate personal protective equipment. [3]

  • Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.[6]

  • Prepare the cleavage cocktail in a specialized, acid-resistant apparatus. The composition depends on the amino acids present in the peptide.[8]

  • Cool the vessel containing the dried resin to 0°C in an ice bath.

  • Slowly add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.[6]

Cleavage Cocktail Composition (v/v) Use Case
Reagent K [6]TFA / Water / Phenol / Thioanisole / EDTGeneral purpose, suitable for peptides with sensitive residues like Cys, Met, Trp, Tyr.[8]
TMSOTf Cleavage TMSOTf / TFA / m-cresol (10% / 80% / 10%)An alternative to HF for MBHA resins. Note: Does not reduce Met(O).
HF Cleavage HF / p-cresol (90% / 10%)A common and effective method, but requires a specialized apparatus due to HF's high toxicity.
Peptide Precipitation, Washing, and Purification
  • After the cleavage reaction is complete, filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.[6]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[6]

  • Dry the crude peptide under a vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[6]

Logical Workflow for Boc-SPPS

The entire process, from resin preparation to final peptide purification, follows a logical sequence of controlled chemical reactions and purification steps.

// Nodes ResinPrep [label="1. Resin Swelling\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; SPPS_Cycle [label="2. SPPS Cycles\n(Deprotection, Coupling, Wash)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalWash [label="3. Final Wash & Dry", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="4. Cleavage & Deprotection\n(e.g., HF, TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="5. Precipitation\n(Cold Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="6. Purification\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalPeptide [label="Pure Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ResinPrep -> SPPS_Cycle; SPPS_Cycle -> FinalWash; FinalWash -> Cleavage; Cleavage -> Precipitation; Precipitation -> Purification; Purification -> FinalPeptide; } caption: Overall logical workflow from resin to purified peptide.

References

Application Notes and Protocols for the Standard Coupling of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-methyl-D-phenylalanine is a non-canonical amino acid utilized in peptide synthesis to introduce specific structural and functional modifications. The presence of a methyl group on the phenyl ring can enhance proteolytic stability and influence peptide conformation and receptor binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a robust strategy in solid-phase peptide synthesis (SPPS), particularly for the synthesis of long or complex peptides.[1] This document provides detailed protocols for the efficient incorporation of Boc-4-methyl-D-phenylalanine into a growing peptide chain using standard Boc-SPPS chemistry.

The inherent steric bulk of the 4-methylphenyl side chain requires careful consideration of coupling reagents and conditions to ensure high coupling efficiency. This application note outlines two common and effective protocols for the coupling of this sterically hindered amino acid.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance associated with Boc-4-methyl-D-phenylalanine and achieving high yields. Uronium/aminium salt-based reagents like HBTU and HATU are generally more effective for such challenging couplings compared to standard carbodiimide methods.[1] Below is a summary of quantitative parameters for two recommended coupling protocols.

ParameterProtocol 1: HBTU/DIPEAProtocol 2: DIC/HOBt
Boc-4-methyl-D-phenylalanine 2.0 - 4.02.0 - 5.0
Coupling Reagent 1.9 - 3.9 (HBTU)2.0 - 5.0 (DIC)
Additive N/A (or 1.9-3.9 HOBt)2.0 - 5.5 (HOBt)
Base 4.0 - 8.0 (DIPEA)N/A (for coupling step)
Solvent DMF or NMPDMF or DCM/DMF
Typical Reaction Time 1 - 4 hours2 - 12 hours
Monitoring Kaiser TestKaiser Test
Typical Yield >90% (general)>85% (general)

Experimental Protocols

The following protocols describe the key steps for the incorporation of Boc-4-methyl-D-phenylalanine into a peptide sequence on a solid support using standard Boc chemistry. These steps follow the N-terminal Boc deprotection and neutralization of the resin-bound peptide.

General Boc-SPPS Workflow

The coupling of Boc-4-methyl-D-phenylalanine is a crucial step in the overall cycle of solid-phase peptide synthesis.

Resin Resin-bound Peptide (N-terminal Boc) Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash_DCM_IPA Wash (DCM, IPA) Deprotection->Wash_DCM_IPA Neutralization Neutralization (10% DIPEA in DCM) Wash_DCM_IPA->Neutralization Wash_DCM Wash (DCM, DMF) Neutralization->Wash_DCM Coupling Couple Boc-4-methyl-D-phenylalanine (See Protocols 1 & 2) Wash_DCM->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final Next_Cycle Proceed to Next Cycle or Final Cleavage Wash_Final->Next_Cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: HBTU Mediated Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient coupling reagent suitable for sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-4-methyl-D-phenylalanine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Preparation of Amino Acid Solution: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-4 equivalents relative to resin functionalization) and HBTU (1.9-3.9 equivalents) in DMF or NMP.

  • Activation: Add DIPEA (4-8 equivalents) to the amino acid solution and mix for 1-2 minutes. This activates the carboxylic acid for coupling.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the deprotected and neutralized peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult sequences, the reaction time may be extended.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: DIC/HOBt Mediated Coupling

This protocol employs a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate the coupling and minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-4-methyl-D-phenylalanine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Suspension: Swell the deprotected and neutralized peptide-resin in DMF.

  • Preparation of Coupling Solution: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-5 equivalents) and HOBt (2-5.5 equivalents) in DMF.

  • Addition to Resin: Add the Boc-4-methyl-D-phenylalanine/HOBt solution to the resin suspension.

  • Initiation of Coupling: Add DIC (2-5 equivalents) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-12 hours. Due to the steric hindrance of Boc-4-methyl-D-phenylalanine, a longer reaction time is often required compared to less bulky amino acids.

  • Monitoring: Monitor the reaction for completion using the Kaiser test. If the test remains positive after several hours, a second coupling (recoupling) may be necessary.

  • Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DMF (3x) and DCM (3x) to ensure the removal of all soluble reagents and byproducts.

Signaling Pathways and Chemical Logic

The fundamental chemical transformation in the coupling step is the formation of a peptide (amide) bond between the carboxyl group of the incoming Boc-4-methyl-D-phenylalanine and the free N-terminal amine of the growing peptide chain on the solid support. Coupling reagents are essential to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

cluster_0 Activation Step cluster_1 Coupling Step AA Boc-4-methyl-D-Phe-OH Carboxylic Acid Active_Ester Activated Intermediate (e.g., OBt Ester) AA->Active_Ester + Reagent Reagent Coupling Reagent (e.g., HBTU, DIC/HOBt) New_Peptide_Bond Boc-4-methyl-D-Phe-NH-Peptide-Resin Peptide Bond Formed Active_Ester->New_Peptide_Bond + Peptide_Resin Peptide_Resin H₂N-Peptide-Resin Free Amine

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of Boc-4-methyl-D-phenylalanine into peptide sequences. Due to the steric hindrance presented by the methyl group on the phenyl ring, careful selection of the coupling methodology is crucial to ensure high yields, minimize racemization, and achieve high purity of the final peptide product.

Overview of Challenges and Considerations

The synthesis of peptides containing sterically hindered amino acids such as Boc-4-methyl-D-phenylalanine presents unique challenges. The bulky side chain can impede the approach of the activated carboxylic acid to the amine terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling. This can result in deletion sequences, which are often difficult to separate from the desired product.

Furthermore, the activation of sterically hindered amino acids can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the peptide. Therefore, the choice of coupling reagent, additives, and reaction conditions is critical for a successful synthesis.

Comparative Performance of Recommended Coupling Reagents

Coupling Reagent/MethodReagent ClassTypical Coupling Yield (%)Racemization RiskKey Advantages & Considerations
HATU/HOAt Uronium/Aminium Salt>95%Very LowHighly reactive and fast, considered one of the most effective for hindered couplings. The use of HOAt as an additive actively suppresses racemization.[1][2]
HBTU/HOBt Uronium/Aminium Salt90-98%LowA robust and widely used reagent, offering a good balance of reactivity and cost. Slightly less reactive than HATU for very difficult couplings.[2]
HCTU Uronium/Aminium Salt>95%LowHigh reactivity, often comparable to HATU, and can be a more cost-effective alternative.[3]
COMU Uronium/Aminium Salt>95%Very LowA newer generation reagent with reactivity similar to HATU. Its byproduct, Oxyma Pure, is non-explosive and enhances safety.[1]
PyBOP/HOBt Phosphonium Salt90-98%LowEffective for hindered couplings with byproducts that are generally easy to remove. Less risk of guanidinylation side reactions compared to uronium salts.
DEPBT Phosphonium Salt>90%Very LowParticularly effective in suppressing racemization, making it a good choice for sensitive amino acids.[4][5]
DIC/HOBt Carbodiimide85-95%ModerateA cost-effective option for less demanding couplings. Slower reaction times and a higher risk of racemization for hindered residues.[4][6]
EDC/HOBt Carbodiimide85-95%ModerateWater-soluble carbodiimide, simplifying byproduct removal in solution-phase synthesis. Similar performance to DIC/HOBt.[4][6]

Experimental Workflow and Decision Making

General Workflow for Peptide Coupling

The following diagram illustrates a typical workflow for a coupling step in solid-phase peptide synthesis (SPPS).

G cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin Peptide-Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotect N-terminal Boc Deprotection (e.g., TFA in DCM) Swell->Deprotect Wash_Deprotect Wash Deprotect->Wash_Deprotect Neutralize Neutralization (e.g., DIEA in DMF) Wash_Deprotect->Neutralize Wash_Neutralize Wash Neutralize->Wash_Neutralize Couple Couple to Resin Wash_Neutralize->Couple AA Boc-4-methyl-D-phenylalanine Activate Pre-activation AA->Activate Reagent Coupling Reagent + Additive (e.g., HATU/HOAt) Reagent->Activate Base Base (e.g., DIEA) Base->Activate Activate->Couple Wash_Final Wash Couple->Wash_Final Monitor Monitor Completion (e.g., Kaiser Test) Wash_Final->Monitor Next Proceed to next cycle or cleavage Monitor->Next

Caption: General workflow for Boc-SPPS coupling.

Decision Tree for Coupling Reagent Selection

This diagram provides a logical approach to selecting the most appropriate coupling reagent based on the specific requirements of the synthesis.

G decision decision reagent Use HATU/HOAt, COMU, or DEPBT start Start: Coupling of Boc-4-methyl-D-phenylalanine q1 High risk of racemization? start->q1 q1->reagent Yes q2 Very sterically hindered coupling? q1->q2 No q3 Cost a major concern? q2->q3 No reagent2 Use HATU/HOAt, HCTU, or PyBOP q2->reagent2 Yes reagent3 Use DIC/HOBt or EDC/HOBt q3->reagent3 Yes reagent4 Use HBTU/HOBt q3->reagent4 No

Caption: Decision tree for coupling reagent selection.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Efficiency Coupling using HATU/HOAt

This protocol is recommended for achieving the highest coupling efficiency and minimizing racemization, especially for difficult sequences.

Materials:

  • Boc-4-methyl-D-phenylalanine (3-4 equivalents relative to resin loading)

  • HATU (3-4 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is protected, perform standard Boc-deprotection (e.g., 50% TFA in DCM) followed by neutralization (e.g., 5% DIEA in DMF).

  • Pre-activation: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine, HATU, and HOAt in DMF.

  • Add DIEA to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated with fresh reagents ("double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next cycle.

Protocol 2: Robust and General-Purpose Coupling using HBTU/HOBt

This protocol provides a reliable and widely used method suitable for many applications.

Materials:

  • Boc-4-methyl-D-phenylalanine (2-3 equivalents)

  • HBTU (2-3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (2-3 equivalents)

  • DIEA (4-6 equivalents)

  • Peptide-resin with a free N-terminal amine

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine, HBTU, and HOBt in DMF.

  • Add DIEA to the solution.

  • Coupling: Immediately add the coupling solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Cost-Effective Coupling using DIC/HOBt

This method is a more economical option, suitable for less sterically demanding couplings or when cost is a primary consideration. Longer reaction times or double coupling may be necessary.

Materials:

  • Boc-4-methyl-D-phenylalanine (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • HOBt (3-5 equivalents)

  • Peptide-resin with a free N-terminal amine

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Mixture Preparation: Suspend the resin in DCM or DMF. In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine and HOBt in a minimal amount of DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin suspension.

  • Add DIC to the mixture.

  • Agitate the mixture for 4-6 hours at room temperature. Due to the slower kinetics, extended reaction times may be required.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1. If the coupling is incomplete after an extended period, a second coupling with fresh reagents is recommended.

Conclusion

The successful incorporation of the sterically hindered amino acid Boc-4-methyl-D-phenylalanine into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For syntheses where high purity and minimal racemization are paramount, uronium/aminium salt-based reagents such as HATU and HCTU, or the newer reagent COMU, are strongly recommended. Phosphonium salt reagents like PyBOP and DEPBT also offer excellent performance, with DEPBT being particularly noteworthy for its ability to suppress racemization. While carbodiimide-based methods are more economical, they may require longer reaction times and careful monitoring to ensure complete coupling and to minimize side reactions. The protocols provided herein serve as a comprehensive guide for researchers to make informed decisions and to optimize their peptide synthesis strategies.

References

Application Notes and Protocols: TFA-Mediated Deprotection of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-methyl-D-phenylalanine using trifluoroacetic acid (TFA). The Boc group is a cornerstone of amine protection strategy, especially in peptide synthesis, due to its stability under various conditions and its clean, acid-labile removal.[1][2] 4-methyl-D-phenylalanine is an unnatural amino acid derivative whose incorporation into peptides can enhance hydrophobic interactions and improve the efficacy of peptide-based drugs.[2][3]

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) is a straightforward and efficient reaction.[4] The process proceeds via an E1 elimination mechanism, initiated by the protonation of the carbamate oxygen. This is followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine as its TFA salt.[1][5] It is crucial to perform this reaction in a well-ventilated fume hood as isobutylene and carbon dioxide gases are evolved.[5]

Caption: Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by TFA concentration, solvent, temperature, and reaction time. The following table summarizes typical conditions reported for Boc deprotection reactions.

ParameterValueSolventSubstrate ContextYield (%)Reference
TFA Concentration 20-50% (v/v)Dichloromethane (DCM)General Solution PhaseNot specified[6]
TFA Concentration 50% (v/v)Dichloromethane (DCM)Solid-Phase Peptide SynthesisNot specified[3][7]
TFA Concentration 100% (neat)NoneSolid-Phase Peptide SynthesisNot specified[8]
Reaction Time 30-60 minDichloromethane (DCM)General Solution PhaseNot specified[6]
Reaction Time 2 x 5-15 minDichloromethane (DCM)Solid-Phase Peptide SynthesisHigh[7]
Reaction Time 2 hoursDichloromethane (DCM)Solution PhaseNot specified[9]
Temperature 0 °C to Room TempDichloromethane (DCM)GeneralQuantitative[10]
Temperature Room TemperatureDichloromethane (DCM)GeneralHigh[4][9]

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]

Protocol 1: Deprotection in Solution Phase

This protocol is suitable for the deprotection of Boc-4-methyl-D-phenylalanine in a liquid reaction medium.

Materials:

  • Boc-4-methyl-D-phenylalanine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-4-methyl-D-phenylalanine in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution.[9][10]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.[6][10]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like DCM or toluene can be performed.[11][12]

  • Work-up (for isolation of the free amine): a. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM). b. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the TFA salt. Check the pH of the aqueous layer to ensure it is basic.[9][12] c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 4-methyl-D-phenylalanine.

Protocol 2: Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the N-terminal Boc deprotection step for a resin-bound peptide during Boc-based SPPS.

Materials:

  • Peptide-resin with N-terminal Boc-4-methyl-D-phenylalanine

  • Deprotection solution: 50% (v/v) TFA in DCM[7]

  • Neutralization solution: 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM[6]

  • Dichloromethane (DCM) for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM.

  • Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture at room temperature for 2-3 minutes.[7]

  • Drain the deprotection solution.

  • Add a second portion of the deprotection solution and agitate for an additional 5-20 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[7]

  • Neutralize the resulting ammonium salt by washing the resin with the neutralization solution (5-10% DIEA in DCM) for 2-5 minutes (2-3 times).[6]

  • Wash the resin again with DCM (3-5 times) to remove excess base.

  • The resin is now ready for the coupling of the next amino acid.

Application in Boc-SPPS Workflow

The deprotection step is a critical part of the cyclical process in Boc-based Solid-Phase Peptide Synthesis (SPPS). Each cycle, which adds one amino acid to the growing peptide chain, consists of a deprotection step, neutralization, and a subsequent coupling step.

SPPS_Cycle cluster_resin Resin-Bound Peptide Resin_Boc Resin-(AA)n-Boc Deprotection 1. Deprotection (50% TFA/DCM) Resin_Boc->Deprotection Resin_Amine Resin-(AA)n-NH3+TFA- Neutralization 2. Neutralization (DIEA/DCM) Resin_Amine->Neutralization Resin_Neutral Resin-(AA)n-NH2 Coupling 3. Coupling (Activated Boc-AA) Resin_Neutral->Coupling Resin_Coupled Resin-(AA)n+1-Boc Resin_Coupled->Deprotection Start Next Cycle Deprotection->Resin_Amine Neutralization->Resin_Neutral Coupling->Resin_Coupled

References

Application Notes and Protocols for the Selective Removal of the Boc Group from 4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the selective deprotection of N-Boc-4-methyl-D-phenylalanine, a key step in the synthesis of peptides and other complex molecules incorporating this non-natural amino acid. The presence of the methyl group on the phenyl ring can influence the electronic properties of the molecule, which may have implications for deprotection strategies.

The selective removal of the Boc group is typically achieved through acidolysis.[1][2] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5] The carbamic acid readily decomposes to the free amine and carbon dioxide, driving the reaction to completion.[1]

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine is illustrated below. The process is initiated by the protonation of the carbamate oxygen, leading to the formation of a carbamic acid and a stable tert-butyl cation. The carbamic acid intermediate is unstable and subsequently decarboxylates to yield the free amine.[3][4]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-4-methyl-D-phenylalanine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H⁺ Acid H⁺ (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine 4-methyl-D-phenylalanine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Potential Side Reactions

A primary concern during Boc deprotection is the potential for the electrophilic tert-butyl cation to alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[5] In the case of 4-methyl-D-phenylalanine, the electron-donating methyl group may slightly activate the aromatic ring, potentially increasing its susceptibility to alkylation, although this is not a commonly reported major side reaction under standard conditions. More susceptible residues, if present in a larger peptide, include tryptophan, methionine, cysteine, and tyrosine.[5] The use of scavengers, such as triisopropylsilane (TIS) or water, can mitigate these side reactions by trapping the tert-butyl cation.[5]

Experimental Protocols

Two common and effective methods for the deprotection of Boc-4-methyl-D-phenylalanine are presented below. The choice of method may depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc removal.[1]

Materials:

  • Boc-4-methyl-D-phenylalanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected 4-methyl-D-phenylalanine (1.0 equiv) in anhydrous DCM.

  • Add TFA to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[1]

  • Monitor the reaction for completion using an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step after neutralization, or it can be further purified by precipitation from a non-polar solvent like cold diethyl ether.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also widely used and can sometimes offer better selectivity if other acid-labile groups are present.[2]

Materials:

  • Boc-4-methyl-D-phenylalanine

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected 4-methyl-D-phenylalanine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (excess, typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to several hours.[2][6]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent can be removed in vacuo.

  • The resulting solid can be washed with diethyl ether and dried to yield the 4-methyl-D-phenylalanine hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of phenylalanine and related derivatives. These values can serve as a starting point for the optimization of the deprotection of 4-methyl-D-phenylalanine.

Reagent(s)SolventTemperatureTimeTypical Yield (%)Reference(s)
20-50% TFADCMRoom Temp.30-60 min>95 (general)[1]
4M HCl1,4-DioxaneRoom Temp.30 min - 2 hHigh (general)[2][6]
p-TsOHCH2Cl2Room Temp.10 min~98 (for various amino acids)[7]
WaterWater90-100 °C~12 min90-97 (for various amines)[8]

Note: Yields are highly substrate-dependent and may require optimization for 4-methyl-D-phenylalanine.

Experimental Workflow

The general workflow for the selective removal of a Boc group is outlined in the diagram below. This process includes the reaction setup, monitoring, work-up, and product isolation.

Experimental_Workflow Start Start: Boc-4-methyl-D-phenylalanine Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve Add_Acid Add Acidic Reagent (e.g., TFA or 4M HCl/Dioxane) Dissolve->Add_Acid Reaction Stir at Room Temperature Add_Acid->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Solvent Removal (Rotary Evaporation) Monitor->Workup Reaction Complete Isolation Product Isolation (Precipitation with non-polar solvent) Workup->Isolation Product Product: 4-methyl-D-phenylalanine Salt Isolation->Product

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols: Incorporation of Boc-4-methyl-D-phenylalanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-4-methyl-D-phenylalanine, a derivative of D-phenylalanine, offers unique structural and functional advantages. The methyl group at the para position of the phenyl ring increases hydrophobicity, which can enhance interactions with biological targets, while the D-configuration provides resistance to enzymatic degradation, thereby improving in vivo stability and bioavailability.[1] These characteristics make Boc-4-methyl-D-phenylalanine a valuable building block for the design of novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.[2]

This document provides detailed protocols for the incorporation of Boc-4-methyl-D-phenylalanine into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS), summarizes expected quantitative data, and illustrates key workflows and relevant biological signaling pathways.

Quantitative Data Summary

The successful incorporation of Boc-4-methyl-D-phenylalanine into a peptide sequence is dependent on the coupling conditions and the overall sequence. However, based on standard Boc-SPPS protocols, the following table summarizes typical quantitative data that can be expected.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>98%Kaiser Test / Quantitative Ninhydrin AssaySteric hindrance of the D-amino acid may slightly reduce efficiency compared to standard L-amino acids. Double coupling may be necessary.[3]
Crude Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis cycle.
Final Peptide Yield (Crude)10-30%Gravimetric AnalysisDependent on peptide length, sequence complexity, and cleavage efficiency.
Final Peptide Yield (Purified)5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.

Experimental Protocols

Manual Boc-Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide incorporating Boc-4-methyl-D-phenylalanine using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Materials:

  • Resin: Merrifield resin (for a C-terminal acid) or MBHA resin (for a C-terminal amide)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Boc-protected amino acids (including Boc-4-methyl-D-phenylalanine)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

  • Coupling reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIEA

  • Cleavage cocktail: Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole)

  • Washing solvents: Diethyl ether

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DCM to swell the resin for at least 30 minutes.

    • Drain the solvent.

  • First Amino Acid Coupling (if starting with the resin):

    • Follow the general coupling protocol (Step 5) to attach the first Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin and agitate for 30 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x) and IPA (2x).[4]

  • Neutralization:

    • Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes. Repeat once.

    • Wash the resin thoroughly with DCM (3x).

  • Amino Acid Coupling (Incorporation of Boc-4-methyl-D-phenylalanine):

    • Method A (DCC/HOBt):

      • In a separate vessel, dissolve 3 equivalents of Boc-4-methyl-D-phenylalanine and 3 equivalents of HOBt in DMF.

      • Add this solution to the resin.

      • Add 3 equivalents of DCC dissolved in DCM.

      • Agitate the mixture for 2-4 hours.

    • Method B (HBTU/DIEA):

      • In a separate vessel, dissolve 3 equivalents of Boc-4-methyl-D-phenylalanine and 3 equivalents of HBTU in DMF.

      • Add this solution to the resin.

      • Add 6 equivalents of DIEA.

      • Agitate the mixture for 1-2 hours.

    • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • After complete coupling, drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle:

    • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final coupling and washing, perform a final Boc deprotection (Step 3).

  • Cleavage and Deprotection of Side Chains:

    • Caution: HF and TFMSA are extremely hazardous. Use appropriate safety precautions and specialized equipment.

    • Dry the peptide-resin under vacuum.

    • Add the cleavage cocktail (e.g., HF/anisole 9:1) to the resin at 0°C.

    • Stir for 1-2 hours at 0°C.

    • Evaporate the cleavage reagent.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the peptide.

    • Centrifuge and decant the ether.

    • Wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by RP-HPLC.

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Boc_SPPS_Workflow Resin Resin Swelling in DCM Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle (n-1 times) Washing->Cycle Next Amino Acid Final_Deprotection Final Boc Deprotection Washing->Final_Deprotection Final Amino Acid Cycle->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: A generalized workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Applications and Biological Relevance

The incorporation of 4-methyl-D-phenylalanine into peptide sequences can significantly impact their biological activity and therapeutic potential:

  • Enhanced Stability: The D-amino acid configuration provides resistance to degradation by proteases, leading to a longer in vivo half-life.[1]

  • Increased Hydrophobicity: The additional methyl group on the phenyl ring enhances the hydrophobicity of the amino acid side chain. This can lead to improved membrane permeability and stronger binding interactions with hydrophobic pockets of target receptors.[2]

  • Modulation of Receptor Binding and Signaling: The altered stereochemistry and hydrophobicity can change the peptide's conformation, leading to altered binding affinity and selectivity for its target receptor. This can be exploited to develop agonists or antagonists with fine-tuned pharmacological profiles. For instance, peptides containing D-phenylalanine have been extensively studied for their ability to modulate opioid receptors.[1]

Relevant Signaling Pathway: Opioid Receptor Signaling

Peptides containing D-phenylalanine derivatives can act as ligands for G-protein coupled receptors (GPCRs), such as opioid receptors. The binding of an agonist peptide to an opioid receptor initiates a signaling cascade that can modulate various physiological processes, including pain perception.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane Peptide Peptide Agonist (containing 4-Me-D-Phe) Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates MAPK MAPK Pathway Activation G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia & Other Cellular Responses PKA->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

Caption: A simplified diagram of the opioid receptor signaling pathway.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of peptides for research and therapeutic development. The choice between manual and automated approaches to SPPS depends on various factors, including scale, throughput requirements, and the complexity of the peptide sequence. This document provides a detailed comparison of manual and automated synthesis methodologies, with a specific focus on the incorporation of the sterically hindered and hydrophobic amino acid, Boc-4-methyl-D-phenylalanine. This modified amino acid is of particular interest in drug design for its ability to enhance hydrophobic interactions and improve the stability and efficacy of peptide-based drugs, often targeting neurological disorders.[1]

The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established method in SPPS.[2] It relies on the use of an acid-labile Boc group for the temporary protection of the α-amino group and typically more acid-stable groups for side-chain protection.[3] The incorporation of bulky amino acids like Boc-4-methyl-D-phenylalanine can present challenges in both manual and automated synthesis, requiring optimization of coupling conditions to ensure high yields and purity.[4]

Data Presentation: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS can be guided by quantitative metrics such as synthesis time, reagent consumption, and the quality of the final peptide product. The following tables provide a comparative summary of these key parameters for a typical peptide synthesis cycle and for the overall synthesis of a hypothetical decapeptide containing one Boc-4-methyl-D-phenylalanine residue.

Table 1: Quantitative Comparison of a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisNotes
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis is often more flexible for larger scale operations.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automation significantly reduces the need for manual intervention.[5]
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated systems can perform steps more rapidly and without breaks.
Typical Yield per Coupling Step 95 - 99%> 99%Automated reagent delivery and mixing can lead to higher coupling efficiencies.
Reagent Consumption Higher, due to manual dispensingOptimized and lowerAutomated synthesizers precisely control reagent volumes, minimizing waste.
Reproducibility Operator-dependentHighAutomation eliminates variability introduced by different operators or techniques.[5]

Table 2: Illustrative Comparison for a Decapeptide Synthesis Containing Boc-4-methyl-D-phenylalanine

ParameterManual SynthesisAutomated SynthesisReference
Crude Peptide Yield ~60%~75%[6]
Crude Peptide Purity (by HPLC) ~50%~70%[6]
Final Purified Peptide Yield ~20%~35%[6]
Final Peptide Purity (by HPLC) >98%>98%[6]
Target Mass Confirmation (by MS) ConfirmedConfirmed[6]

Experimental Protocols

The following protocols outline the general steps for manual and automated Boc-SPPS for the incorporation of Boc-4-methyl-D-phenylalanine.

Manual Boc-SPPS Protocol

This protocol is designed for the synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 200 mg of a suitable resin (e.g., Merrifield or PAM resin, 0.5 mmol/g loading) in a fritted glass reaction vessel.

  • Add 5 mL of dichloromethane (DCM) and gently agitate for 30 minutes.

  • Drain the DCM and wash the resin with 5 mL of dimethylformamide (DMF) three times.

2. First Amino Acid Coupling (if not pre-loaded):

  • This step is for attaching the C-terminal amino acid to the resin. If using a pre-loaded resin, proceed to step 3.

3. Boc Deprotection:

  • Add 5 mL of a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add another 5 mL of 50% TFA in DCM and agitate for 20 minutes.

  • Drain the solution and wash the resin with 5 mL of DCM (3 times), 5 mL of isopropanol (IPA) (2 times), and 5 mL of DMF (3 times).

4. Neutralization:

  • Add 5 mL of a 10% solution of diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the neutralization step.

  • Wash the resin with 5 mL of DMF (3 times).

5. Coupling of Boc-4-methyl-D-phenylalanine:

  • In a separate vial, dissolve 3 equivalents of Boc-4-methyl-D-phenylalanine and 3 equivalents of a coupling agent (e.g., HBTU or HATU) in 2 mL of DMF.

  • Add 6 equivalents of DIEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of Boc-4-methyl-D-phenylalanine, a longer coupling time or a double coupling may be necessary.[4]

  • Monitor the reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with 5 mL of DMF (3 times).

6. Repeat Cycles:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole or a TFMSA-based cocktail) for 1-2 hours at 0°C. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Automated Boc-SPPS Protocol

This protocol outlines the general steps programmed into an automated peptide synthesizer. The synthesizer will perform all the liquid handling and washing steps automatically.[5]

1. Synthesizer Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place vials containing the protected amino acids (including Boc-4-methyl-D-phenylalanine), coupling reagents, and other necessary solutions into their designated positions on the synthesizer.

  • Program the synthesis protocol, specifying the sequence, scale, and reaction conditions.

2. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • DMF Washes: The resin is washed multiple times with DMF.

    • Boc Deprotection: A solution of TFA in DCM is delivered to the reaction vessel, followed by a defined reaction time and subsequent draining.

    • Washes: The resin is washed with DCM, IPA, and DMF to remove residual TFA and byproducts.

    • Neutralization: A solution of DIEA in DMF is added to neutralize the resin.

    • Coupling: The pre-activated amino acid solution is delivered to the reaction vessel. For sterically hindered residues like Boc-4-methyl-D-phenylalanine, the protocol can be programmed for extended coupling times or double coupling.[7]

    • Washes: The resin is washed with DMF to remove excess reagents and byproducts.

3. Final Cleavage and Purification:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The final cleavage and purification steps are typically performed manually, following steps 7 and 8 of the manual protocol.

Visualizations

Experimental Workflow: Manual vs. Automated SPPS

G cluster_manual Manual SPPS Workflow cluster_automated Automated SPPS Workflow manual_start Start resin_swelling_man Resin Swelling manual_start->resin_swelling_man deprotection_man Boc Deprotection (Manual Addition of TFA/DCM) resin_swelling_man->deprotection_man neutralization_man Neutralization (Manual Addition of DIEA/DMF) deprotection_man->neutralization_man coupling_man Coupling (Manual Addition of Activated Amino Acid) neutralization_man->coupling_man washing_man Washing (Manual Solvent Addition & Draining) coupling_man->washing_man repeat_man Repeat Cycle washing_man->repeat_man repeat_man->deprotection_man Next Amino Acid cleavage_man Final Cleavage & Purification repeat_man->cleavage_man Final Amino Acid manual_end End cleavage_man->manual_end auto_start Start setup_auto Synthesizer Setup (Load Reagents & Program) auto_start->setup_auto synthesis_cycle_auto Automated Synthesis Cycle (Deprotection, Coupling, Washing) setup_auto->synthesis_cycle_auto repeat_auto Repeat Cycle synthesis_cycle_auto->repeat_auto repeat_auto->synthesis_cycle_auto Next Amino Acid cleavage_auto Final Cleavage & Purification (Manual) repeat_auto->cleavage_auto Final Amino Acid auto_end End cleavage_auto->auto_end

Caption: A comparison of the general workflows for manual and automated solid-phase peptide synthesis.

Signaling Pathway: Potential Action of a Peptide Containing 4-methyl-D-phenylalanine

Peptides containing modified amino acids like 4-methyl-D-phenylalanine are often designed as ligands for G-protein coupled receptors (GPCRs) due to their enhanced stability and receptor affinity. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by such a peptide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Peptide Ligand (with 4-methyl-D-phenylalanine) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Leads to

Caption: A generalized GPCR signaling pathway potentially modulated by a peptide containing 4-methyl-D-phenylalanine.

References

Application Note: The Strategic Use of Boc-4-methyl-D-phenylalanine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective and potent kinase inhibitors is a major focus of modern drug discovery. This application note details the utility of Boc-4-methyl-D-phenylalanine, a non-canonical amino acid, as a key building block in the synthesis of novel kinase inhibitors. The incorporation of a 4-methyl group on the phenyl ring can enhance hydrophobic interactions within the kinase binding pocket, potentially leading to improved potency and selectivity.[1] The D-configuration of the amino acid can also confer resistance to proteolytic degradation, enhancing the biological stability of the resulting inhibitor.[2] This document provides exemplary protocols for the synthesis and evaluation of a hypothetical kinase inhibitor, "KIN-101," targeting a generic tyrosine kinase, and presents illustrative data to guide researchers in their drug discovery efforts.

Introduction

Kinase inhibitors have revolutionized the treatment of various diseases, particularly in oncology.[3] A common strategy in kinase inhibitor design is to target the ATP-binding site.[4][5] However, achieving selectivity can be challenging due to the high conservation of this site across the kinome.[4][5] The use of non-canonical amino acids and peptidomimetics offers a promising approach to developing more specific and effective inhibitors.[6][7]

Boc-4-methyl-D-phenylalanine is an attractive building block for several reasons:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a stable and easily removable protecting group, ideal for multi-step organic synthesis.[1][6]

  • 4-Methyl Group: The methyl substituent on the phenyl ring increases the hydrophobicity of the side chain, which can lead to enhanced binding affinity within hydrophobic pockets of the target kinase.[1]

  • D-Configuration: The D-amino acid configuration can provide steric hindrance that may be favorable for binding to a specific target and can also increase the metabolic stability of the inhibitor by reducing susceptibility to proteases.[2]

This note will explore the application of Boc-4-methyl-D-phenylalanine in the synthesis of a hypothetical ATP-competitive tyrosine kinase inhibitor, KIN-101.

Signaling Pathway and Mechanism of Action

Many receptor tyrosine kinases (RTKs) are implicated in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. KIN-101 is designed to be an ATP-competitive inhibitor that binds to the ATP-binding pocket of the tyrosine kinase domain, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Substrate Substrate P_RTK->Substrate Phosphorylation ATP ATP ATP->P_RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Substrate->Signaling_Cascade Cell_Response Cell Proliferation, Survival, Migration Signaling_Cascade->Cell_Response KIN_101 KIN-101 (Inhibitor) KIN_101->RTK Blocks ATP Binding

Figure 1: Simplified signaling pathway of a receptor tyrosine kinase and the inhibitory mechanism of KIN-101.

Experimental Protocols

Synthesis of KIN-101

The synthesis of KIN-101 from Boc-4-methyl-D-phenylalanine can be achieved through a multi-step process involving standard peptide coupling and functional group modifications. The following is a representative synthetic scheme.

Start Boc-4-methyl-D-phenylalanine Step1 Amide Coupling with 4-aminopyridine (EDC, HOBt) Start->Step1 Intermediate1 Boc-protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Acylation with 3-bromobenzoyl chloride Intermediate2->Step3 KIN_101 KIN-101 Step3->KIN_101

Figure 2: Synthetic workflow for the hypothetical kinase inhibitor KIN-101.

Protocol 1: Synthesis of KIN-101

  • Amide Coupling:

    • Dissolve Boc-4-methyl-D-phenylalanine (1.0 eq) in dichloromethane (DCM).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-aminopyridine (1.1 eq) and continue stirring at room temperature overnight.

    • Wash the reaction mixture with saturated NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the amine intermediate.

  • Acylation:

    • Dissolve the amine intermediate in DCM and add triethylamine (2.0 eq).

    • Cool the mixture to 0°C and add 3-bromobenzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the crude product by recrystallization or flash chromatography to yield KIN-101.

In Vitro Kinase Assay

The inhibitory activity of KIN-101 can be assessed using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]

Protocol 2: In Vitro Kinase Inhibition Assay

  • Prepare a reaction mixture containing the target tyrosine kinase, a suitable peptide substrate, and ATP in a kinase reaction buffer.

  • Add varying concentrations of KIN-101 (or other test compounds) to the reaction mixture.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminometer according to the ADP-Glo™ protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Results and Discussion

To illustrate the potential benefits of using Boc-4-methyl-D-phenylalanine, a hypothetical structure-activity relationship (SAR) study is presented below. In this example, KIN-101 is compared to analogs lacking the 4-methyl group (KIN-102) and with an L-configuration (KIN-103).

Table 1: Hypothetical In Vitro Activity of KIN-101 and Analogs

CompoundStructure ModificationTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
KIN-101 4-methyl-D-phenylalanine 50 >5000 >100
KIN-102D-phenylalanine (no methyl group)250>5000>20
KIN-1034-methyl-L-phenylalanine150>5000>33
KIN-1044-chloro-D-phenylalanine75>5000>67

The hypothetical data in Table 1 suggests that the 4-methyl group in KIN-101 contributes significantly to its potency, likely due to favorable hydrophobic interactions in the kinase's active site. The D-configuration also appears to be advantageous for binding affinity compared to the L-enantiomer.

Conclusion

Boc-4-methyl-D-phenylalanine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural features, including the hydrophobicity-enhancing methyl group and the proteolytically stable D-configuration, offer significant advantages in designing potent and selective drug candidates. The exemplary protocols and data presented here provide a framework for researchers to explore the potential of this and other non-canonical amino acids in their kinase inhibitor discovery programs.

References

Application Notes and Protocols for Solution-Phase Synthesis with Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating Boc-4-methyl-D-phenylalanine. This unnatural amino acid is a valuable building block in medicinal chemistry, offering enhanced metabolic stability and the ability to fine-tune the pharmacological properties of peptide-based therapeutics. The protocols and data presented herein are intended to serve as a practical resource for the efficient and reliable synthesis of novel peptidomimetics.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery. Boc-4-methyl-D-phenylalanine, a derivative of D-phenylalanine with a methyl group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, offers several advantages. The D-configuration provides resistance to enzymatic degradation, while the 4-methyl group increases the hydrophobicity of the side chain, potentially enhancing receptor binding and membrane permeability.[1][2] The Boc group is a robust and widely used protecting group in peptide synthesis, readily cleaved under acidic conditions.[3]

Solution-phase peptide synthesis is a versatile technique, particularly for the synthesis of shorter peptides and for the preparation of peptide fragments for subsequent ligation. It allows for the purification and characterization of intermediates at each step, ensuring high purity of the final product.

Key Applications

The unique structural features of 4-methyl-D-phenylalanine make it a valuable component in the design of peptide-based drugs targeting a variety of biological pathways. Its incorporation can lead to:

  • Enhanced Metabolic Stability: The D-amino acid configuration confers resistance to proteases, prolonging the in vivo half-life of the peptide.[2]

  • Improved Pharmacokinetic Profile: Increased hydrophobicity can improve absorption and distribution of the peptide therapeutic.[2]

  • Modulation of Receptor Binding: The 4-methylphenyl group can influence the interaction of the peptide with its biological target, potentially leading to increased potency and selectivity.[1]

  • Development of Novel Therapeutics: Peptides containing 4-methyl-D-phenylalanine are of interest in the development of agonists and antagonists for G-protein coupled receptors (GPCRs), such as opioid and melanocortin receptors.[4][5]

Experimental Protocols

General Protocol for Boc Protection of 4-methyl-D-phenylalanine

This protocol describes the protection of the amino group of 4-methyl-D-phenylalanine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-methyl-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-methyl-D-phenylalanine (1.0 eq) in a 1:1 mixture of THF and water.

  • Add Boc₂O (1.1 eq) to the solution.

  • Slowly add a solution of NaOH (2.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 10% HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-4-methyl-D-phenylalanine as a solid.

Solution-Phase Synthesis of a Dipeptide: Boc-4-methyl-D-Phe-Gly-OMe

This protocol details the coupling of Boc-4-methyl-D-phenylalanine with glycine methyl ester hydrochloride using TBTU/HOBt as the coupling reagents.

Materials:

  • Boc-4-methyl-D-phenylalanine

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-4-methyl-D-phenylalanine (1.0 mmol) in ethyl acetate (7 mL).

  • Add TBTU (1.1 mmol) and HOBt·H₂O (1.1 mmol) to the solution and stir for 10 minutes at room temperature for pre-activation.

  • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 mmol) in ethyl acetate (10 mL).

  • Add DIPEA (3.0 mmol) to the suspension of glycine methyl ester to generate the free amine.

  • Add the free amine solution to the activated Boc-4-methyl-D-phenylalanine solution.

  • Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (60 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide, Boc-4-methyl-D-Phe-Gly-OMe.

Boc-Deprotection of the Dipeptide

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide.

Materials:

  • Boc-4-methyl-D-Phe-Gly-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected dipeptide in a solution of 20-50% TFA in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction completion by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide as a TFA salt.

Data Presentation

The following table summarizes representative quantitative data for the solution-phase synthesis of a dipeptide using a Boc-protected amino acid. While specific data for Boc-4-methyl-D-phenylalanine is not extensively published, the following provides an expected range based on similar syntheses.[3]

ParameterTypical Value
Boc Protection
Reaction Time2-4 hours
Yield>90%
Purity>95% after purification
Peptide Coupling
Reaction Time12-24 hours
Crude Yield80-95%
Purified Yield70-85%
Purity (NMR/MS)>98%
Boc Deprotection
Reaction Time30-60 minutes
YieldQuantitative
Purity>95%

Visualizations

Experimental Workflow for Dipeptide Synthesis

G cluster_activation Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling cluster_workup Workup & Purification Boc_AA Boc-4-methyl-D-phenylalanine Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Coupling_Reagents TBTU, HOBt Coupling_Reagents->Activated_Ester Solvent1 Ethyl Acetate Solvent1->Activated_Ester Coupling Peptide Bond Formation Activated_Ester->Coupling Amino_Ester_Salt H-Gly-OMe·HCl Free_Amine Free Amine (H-Gly-OMe) Amino_Ester_Salt->Free_Amine Base DIPEA Base->Free_Amine Solvent2 Ethyl Acetate Solvent2->Free_Amine Free_Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Boc-4-methyl-D-Phe-Gly-OMe Purification->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Signaling Pathway Modulation by a 4-methyl-D-phenylalanine Containing Peptide

Peptides incorporating D-phenylalanine derivatives have been shown to modulate the signaling of G-protein coupled receptors (GPCRs), such as the melanocortin 4 receptor (MC4R), which is involved in energy homeostasis.[4] An agonist peptide containing 4-methyl-D-phenylalanine can bind to the MC4R, leading to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to downstream cellular responses that can regulate appetite and energy expenditure.

G cluster_membrane Cell Membrane MC4R MC4R Gas Gαs MC4R->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Peptide Peptide with 4-methyl-D-Phe Peptide->MC4R binds Gas->AC activates Gbg Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Regulation of Appetite) CREB->Cellular_Response regulates gene transcription

Caption: Agonist-induced MC4R signaling pathway.

References

Application Notes and Protocols for the Coupling of N-Methylated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, particularly phenylalanine, is a key modification in medicinal chemistry used to enhance the pharmacological properties of peptides. This modification can increase metabolic stability, improve membrane permeability, and confer conformational rigidity, often leading to enhanced potency and oral bioavailability. However, the incorporation of N-methylated amino acids into peptide sequences presents a significant synthetic challenge due to the steric hindrance and reduced nucleophilicity of the secondary amine. This necessitates the use of highly efficient coupling reagents and optimized protocols to achieve high yields and minimize racemization. These application notes provide a comprehensive overview of modern coupling reagents and detailed protocols for the successful incorporation of N-methylated phenylalanine derivatives in solid-phase peptide synthesis (SPPS).

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in coupling N-methylated amino acids is the steric bulk of the N-methyl group, which hinders the approach of the activated carboxylic acid of the incoming amino acid.[1] This steric hindrance is particularly pronounced when coupling two consecutive N-methylated residues.[1] Consequently, standard coupling reagents like HBTU and HCTU are often less effective, leading to incomplete reactions and lower yields.[1][2] Therefore, more potent coupling reagents are required to overcome this steric barrier.[1]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table summarizes a qualitative comparison of commonly used reagents for these challenging couplings. Quantitative yields are highly dependent on the specific amino acid sequence.

Coupling ReagentPotency for N-Methylated CouplingsKey AdvantagesCommon BaseTypical Reaction Time
HATU Highly EffectiveHigh reactivity, low racemization rates, effective for sterically hindered amino acids.[2][3]DIEA, NMM1 - 4 hours[4]
COMU Highly EffectiveHigh coupling efficiency comparable to HATU, non-explosive, good solubility.[5][6]DIEA1 - 3 hours[7]
PyAOP Highly EffectiveA phosphonium-based reagent, very effective for sterically hindered couplings.[8]DIEA1 - 4 hours
PyBOP/HOAt Highly EffectiveThe addition of HOAt enhances the coupling efficiency for difficult couplings.[8]DIEA1 - 4 hours
PyBroP EffectiveA bromophosphonium reagent used for particularly challenging couplings.[1]DIEA1 - 2 hours
HBTU, HCTU Less EffectiveOften result in low yields and incomplete couplings for N-methylated residues.[1][2]DIEA, NMM> 4 hours

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing N-methylated phenylalanine using the Fmoc/tBu strategy.

Protocol 1: Coupling using HATU

This protocol outlines a single coupling cycle for incorporating an Fmoc-N-methyl-L-phenylalanine residue.

Materials and Reagents:

  • Fmoc-N-methyl-L-phenylalanine

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[4]

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-methyl-L-phenylalanine (4 equivalents based on resin loading) in DMF.[1]

    • Add HATU (3.9 equivalents) to the amino acid solution.[1]

    • Add DIEA (8 equivalents) to the mixture and stir at room temperature for 1-3 minutes for pre-activation.[1][9]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methyl residue, longer reaction times or a second coupling may be required.[4]

  • Monitoring the Coupling:

    • Monitor the reaction using the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[4] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove all soluble reagents and byproducts.[4]

Protocol 2: Coupling using COMU

This protocol provides an alternative using the modern coupling reagent COMU.

Materials and Reagents:

  • Fmoc-N-methyl-L-phenylalanine

  • Peptide-resin with a free N-terminal amine

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-methyl-L-phenylalanine (3 equivalents based on resin loading) in DMF.

    • Add COMU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.

Mandatory Visualizations

G cluster_workflow SPPS Workflow for N-Methylated Phenylalanine Coupling Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Amino Acid Activation (Fmoc-N-Me-Phe-OH + Coupling Reagent + Base in DMF) Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Washing2 DMF/DCM Wash Monitoring->Washing2 Complete Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Final Cleavage and Deprotection Washing2->Cleavage Final Residue Repeat->Fmoc_Deprotection

Caption: General workflow for solid-phase peptide synthesis of a peptide containing N-methylated phenylalanine.

G cluster_pathway Calcineurin-NFAT Signaling Pathway and Inhibition by Cyclosporin A Ca_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin Ca_influx->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus translocates Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_transcription activates Cyclosporin_A Cyclosporin A-Cyclophilin (N-methylated peptide complex) Cyclosporin_A->Calcineurin_active inhibits

Caption: Inhibition of the calcineurin-NFAT signaling pathway by the N-methylated peptide, Cyclosporin A.[10][11]

References

Application Notes and Protocols: Boc-4-methyl-D-phenylalanine in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Boc-4-methyl-D-phenylalanine is a valuable building block in peptide synthesis, offering unique structural and functional advantages. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the D-configuration provides resistance to enzymatic degradation. The 4-methyl substitution on the phenyl ring increases hydrophobicity, which can lead to improved peptide-receptor interactions and enhanced cell membrane permeability.

These application notes provide an overview of the utility of Boc-4-methyl-D-phenylalanine in the synthesis of bioactive peptides, with a focus on opioid receptor modulators. Detailed protocols for peptide synthesis and characterization are also presented.

Key Applications of 4-Methyl-D-phenylalanine in Bioactive Peptides

The introduction of a 4-methyl group to the D-phenylalanine residue can significantly impact the biological activity of peptides. This modification is particularly relevant in the development of:

  • Opioid Receptor Ligands: Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[1] Analogs of enkephalins containing 4-methyl-D-phenylalanine at the fourth position have been synthesized to explore structure-activity relationships and develop potent and stable analgesics.[2][3] The increased hydrophobicity of the 4-methylphenyl group can enhance binding to opioid receptors.[2][4]

  • Antimicrobial Peptides (AMPs): The hydrophobic nature of 4-methyl-D-phenylalanine can be exploited in the design of AMPs. Increased hydrophobicity can improve the peptide's ability to interact with and disrupt bacterial cell membranes.[5]

  • Metabolically Stable Peptides: The D-amino acid configuration confers resistance to proteolysis by endogenous proteases, which typically recognize L-amino acids. This leads to a longer plasma half-life and improved pharmacokinetic profile of the peptide drug candidates.

Quantitative Data: Opioid Receptor Binding Affinity

The following table summarizes the binding affinities of various enkephalin analogues with modifications at the phenylalanine residue at position 4, illustrating the impact of such modifications on receptor interaction.

Peptide/AnalogReceptorBinding Affinity (Ki, nM)Reference
[D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin (DAMGO)µ0.15[2]
[D-Ala², D-Leu⁵]-enkephalin (DADLE)δ1.8[2]
LYS540µ0.30[2]
LYS540δ0.38[2]
LYS644µ0.39[2]
LYS644δ0.18[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a [D-Ala², 4-Me-D-Phe⁴]-Enkephalin Analog

This protocol describes the manual solid-phase synthesis of a pentapeptide analog of enkephalin, Tyr-D-Ala-Gly-(4-Me-D-Phe)-Leu-NH₂, using Boc chemistry.

Materials:

  • Boc-L-Leucine loaded Rink Amide MBHA resin (0.5 mmol/g)

  • Boc-4-methyl-D-phenylalanine

  • Boc-Glycine

  • Boc-D-Alanine

  • Boc-L-Tyrosine(2-Br-Z)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Triisopropylsilane (TIS)

  • Phenol

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Boc-L-Leucine loaded Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 5 minutes.

    • Drain the solution and treat with 25% TFA in DCM for 25 minutes.

    • Wash the resin with DCM (3x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x) and wash with DMF (3x).

  • Coupling of Boc-4-methyl-D-phenylalanine:

    • In a separate vial, dissolve Boc-4-methyl-D-phenylalanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for the sequential coupling of Boc-Gly, Boc-D-Ala, and Boc-Tyr(2-Br-Z).

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Phenol/Water (88:5:5:2) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Opioid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for µ and δ opioid receptors.

Materials:

  • Cell membranes expressing human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR)

  • Radioligand: [³H]DAMGO (for µ-opioid receptor) or [³H]DPDPE (for δ-opioid receptor)

  • Synthesized peptide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, radioligand at a fixed concentration, and varying concentrations of the synthesized peptide in the binding buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-4-Me-D-Phe, DIC/HOBt) Repeat Repeat for next Amino Acid Coupling->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Coupling->Cleavage Wash1->Neutralization Wash2->Coupling Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Bioactive Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Opioid_Signaling Peptide Enkephalin Analog (with 4-Me-D-Phe) Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Opioid Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Coupling Efficiency of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low coupling efficiency of Boc-4-methyl-D-phenylalanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does Boc-4-methyl-D-phenylalanine often exhibit low coupling efficiency?

A1: The primary reason for low coupling efficiency is significant steric hindrance. This hindrance is caused by the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the methyl group on the phenyl ring side-chain. This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2]

Q2: What are the immediate signs of a poor coupling reaction with this amino acid?

A2: Common indicators of an incomplete or failed coupling reaction include:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step signals the presence of unreacted primary amines.[1]

  • Low Final Yield: The most direct indicator is a lower-than-expected overall yield of the desired full-length peptide.[1][3]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the final crude peptide will show a significant peak corresponding to the peptide sequence that is missing the Boc-4-methyl-D-phenylalanine residue.[1]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like Boc-4-methyl-D-phenylalanine?

A3: For sterically hindered residues, standard coupling reagents like DCC or HBTU may be insufficient.[2][4][5] More potent uronium/aminium or phosphonium salt-based reagents are strongly recommended as they form more reactive activated esters.[4][6] The most effective reagents include:

  • HATU: Generally considered superior to HBTU for hindered couplings, affording higher efficiency and faster reaction times.[6][7]

  • COMU: Offers coupling efficiency comparable or superior to HATU with an improved safety profile.[6][8]

  • PyAOP/PyBOP: These phosphonium-based reagents are also highly effective for challenging couplings.[3][4]

Q4: Can adjusting reaction conditions improve coupling efficiency?

A4: Yes, optimizing reaction conditions can significantly improve outcomes. Key adjustments include:

  • Double Coupling: After the initial coupling reaction, repeating the step with a fresh solution of activated amino acid and reagents can drive the reaction to completion.[6][9]

  • Increasing Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can compensate for slower kinetics.[4][6]

  • Elevating Temperature: Gently increasing the temperature to 40-50°C can help overcome the activation energy barrier, but should be done cautiously to minimize the risk of racemization.[6][9]

  • Solvent Choice: Using a solvent with superior solvating properties like N-methylpyrrolidone (NMP) over Dimethylformamide (DMF) can help reduce peptide aggregation and improve reaction efficiency.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.

Problem: Kaiser test is positive after coupling, indicating unreacted free amines.

G cluster_reagents Step 1: Evaluate Coupling Reagents cluster_conditions Step 2: Optimize Reaction Conditions cluster_retest Step 3: Re-evaluate start Positive Kaiser Test (Low Coupling Efficiency) reagent_check Current Reagent? start->reagent_check standard_reagent Standard Reagent (e.g., HBTU, DIC) reagent_check->standard_reagent Yes potent_reagent Potent Reagent (e.g., HATU, COMU) reagent_check->potent_reagent No switch_reagent Action: Switch to HATU or COMU standard_reagent->switch_reagent double_couple Action: Perform Double Coupling potent_reagent->double_couple switch_reagent->double_couple and/or increase_time Action: Increase Reaction Time (e.g., 2-6 hours) double_couple->increase_time and/or increase_temp Action: Increase Temperature (e.g., to 40°C) increase_time->increase_temp and/or re_test Perform Kaiser Test Again increase_temp->re_test success Success: Coupling Complete (Negative Test) re_test->success Negative fail Failure: Still Positive re_test->fail Positive

Caption: Troubleshooting workflow for a positive Kaiser test.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical. The following table summarizes the relative effectiveness of common reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityKey Considerations
DIC/DCC CarbodiimideLowOften insufficient for hindered residues; requires an additive like HOBt.
HBTU Uronium/AminiumModerateBetter than carbodiimides, but can be insufficient for very hindered residues like Boc-4-methyl-D-phenylalanine.[6][7]
HATU Uronium/AminiumVery HighHighly effective for hindered residues; faster and more efficient than HBTU.[6][7]
COMU Uronium/AminiumVery HighEfficiency is comparable to HATU with a better safety profile (non-explosive byproducts).[6][8]
PyBOP/PyAOP PhosphoniumHigh-Very HighExcellent for hindered couplings; avoids potential side reactions associated with uronium salts.[4]

Experimental Protocols

Protocol 1: Standard Coupling (HBTU)

This protocol is a baseline and may require optimization for Boc-4-methyl-D-phenylalanine.

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[9] After swelling, drain the DMF.

  • Activation Mixture: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.[7]

  • Monitoring: Perform a Kaiser test to check for completion.[9]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: High-Efficiency Double Coupling (HATU)

This protocol is recommended for achieving high coupling efficiency with Boc-4-methyl-D-phenylalanine.

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes and drain.

  • First Coupling Activation: In a separate vessel, pre-activate Boc-4-methyl-D-phenylalanine (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.[4]

  • First Coupling Reaction: Add the activated solution to the resin and agitate for 45-60 minutes.[4]

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).[4]

  • Second Coupling Activation: Prepare a fresh solution of activated Boc-4-methyl-D-phenylalanine as described in step 2.

  • Second Coupling Reaction: Add the fresh solution to the resin and agitate for another 45-60 minutes.

  • Final Monitoring & Washing: Perform a Kaiser test. If negative, wash the resin with DMF (3x) and DCM (3x). If the test remains positive, consider extending the second coupling time or increasing the temperature.

G BocAA Boc-4-methyl-D-Phe-OH ActiveEster Highly Reactive OAt-Active Ester BocAA->ActiveEster + Reagent HATU / DIPEA Reagent->ActiveEster Activation CoupledPeptide Boc-4-methyl-D-Phe-CO-NH-Peptide-Resin ActiveEster->CoupledPeptide + Resin H₂N-Peptide-Resin Resin->CoupledPeptide Coupling Byproducts Byproducts CoupledPeptide->Byproducts

Caption: Activation and coupling pathway using HATU.

References

preventing racemization of Boc-4-methyl-D-phenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-4-methyl-D-phenylalanine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling Boc-4-methyl-D-phenylalanine?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as D-phenylalanine, converts into an equal mixture of both its D and L forms. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity and three-dimensional structure of the final peptide are highly dependent on the specific sequence of L- or D-amino acids. The introduction of the unintended L-enantiomer of 4-methyl-phenylalanine can lead to a final product with diminished or altered biological function, and these diastereomeric impurities can be challenging to separate during purification.

Q2: What is the primary mechanism leading to racemization of Boc-protected amino acids during the coupling step?

A2: The predominant mechanism for racemization during the coupling of N-alkoxycarbonyl protected amino acids like Boc-4-methyl-D-phenylalanine involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid of the Boc-amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton at the alpha-carbon of this oxazolone is acidic and can be removed by a base in the reaction mixture, leading to a loss of chirality. Subsequent attack by the incoming amine on this achiral intermediate can result in both the desired D-L peptide and the undesired L-L diastereomer.[1][2]

Q3: Are certain amino acids more prone to racemization than Boc-4-methyl-D-phenylalanine?

A3: Yes, some amino acids are particularly susceptible to racemization. Histidine and cysteine are well-documented examples that are highly prone to losing their stereochemical integrity during coupling.[1][3] While Boc-4-methyl-D-phenylalanine is not as notoriously problematic as histidine or cysteine, the risk of racemization is still significant and requires careful optimization of coupling conditions.

Q4: How does the choice of coupling reagent impact racemization?

A4: The coupling reagent is a critical factor. Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[4] Uronium/aminium salt-based reagents such as HBTU and HATU, or phosphonium salt-based reagents like PyBOP, are generally preferred as they can lead to faster coupling times and less racemization, especially when used with additives.[4][5][6]

Q5: What is the role of additives like HOBt and Oxyma in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing racemization.[2][3][7] They react with the activated amino acid to form an active ester that is more stable and less prone to forming the problematic oxazolone intermediate.[2] Oxyma is a non-explosive alternative to HOBt and HOAt and has been shown to allow for high coupling rates with low racemization.[8]

Q6: How does the base used in the coupling reaction affect racemization?

A6: The choice and amount of base are critical. Stronger and less sterically hindered bases, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), can increase the rate of racemization by promoting the abstraction of the alpha-proton.[7] Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are recommended to minimize this side reaction.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of L-4-methyl-phenylalanine diastereomer detected post-coupling. Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, DIC) without additives.Switch to an aminium/uronium or phosphonium salt coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally more efficient and lead to less racemization.[4][5][6] HATU, in particular, is known for its high reactivity and low epimerization rates.[6]
Absence of Racemization-Suppressing Additives. Incorporate additives like HOBt, HOAt, or Oxyma into the coupling reaction. These additives form more stable active esters, which are less susceptible to racemization.[2][3][7] HOAt is often considered more effective than HOBt in suppressing racemization.[2]
Use of a Strong or Sterically Unhindered Base. Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to DIPEA or TEA.[7][8] The steric bulk of collidine can further reduce the likelihood of alpha-proton abstraction.[7]
Prolonged Pre-activation or Coupling Time. Minimize the pre-activation time and monitor the reaction progress. Over-activation can increase the concentration of the racemization-prone activated species. Aim for the shortest effective coupling time.
Elevated Reaction Temperature. Perform the coupling at a lower temperature. While higher temperatures can increase the reaction rate, they can also significantly increase the rate of racemization.[9] Coupling at 0°C or room temperature is generally recommended.
Low Coupling Efficiency with Minimized Racemization Conditions. Reduced Reactivity of the Coupling System. Consider a more potent coupling reagent known for low racemization. HATU is an excellent choice as it is highly reactive but still effective at preventing racemization.
Steric Hindrance. Increase the equivalents of the amino acid and coupling reagents. A slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion without significantly increasing racemization if other conditions are optimized.
Solvent Effects. Ensure all reagents are fully dissolved. Use a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dichloromethane (DCM).

Quantitative Data Summary

Coupling Reagent Base Additive Relative Racemization Level
DICDIPEANoneHigh
DICNMMHOBtLow[8]
HBTUDIPEAHOBtModerate
HBTUNMMHOBtLow
HATUNMM/CollidineHOAtVery Low[5]
DICCollidineOxymaVery Low[10]

Experimental Protocol: Minimized Racemization Coupling of Boc-4-methyl-D-phenylalanine

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Boc-4-methyl-D-phenylalanine.

Materials:

  • Boc-4-methyl-D-phenylalanine

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Washing:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 1 minute) followed by DCM (3 x 1 minute) and then DMF (3 x 1 minute).

  • Preparation of the Amino Acid Solution:

    • In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-collidine (3 equivalents) to the solution and mix gently.

  • Activation and Coupling:

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes at room temperature.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), indicating an incomplete reaction, continue the coupling for an additional 1-2 hours. A second coupling may be necessary for particularly difficult sequences.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (5 x 1 minute) to remove any unreacted reagents and byproducts.

  • Deprotection:

    • Proceed with the standard protocol for Boc deprotection (e.g., using trifluoroacetic acid in DCM).

Diagrams

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_AA Boc-D-AA-OH Activated_AA Activated Intermediate Boc_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral) Activated_AA->Oxazolone Cyclization Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H+ Peptide_D Desired D-Peptide Enolate->Peptide_D + Amine + H+ Peptide_L Undesired L-Peptide Enolate->Peptide_L + Amine + H+

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start Racemization Detected? Check_Base Review Base: Is it strong/unhindered (e.g., DIPEA)? Start->Check_Base Yes End Racemization Minimized Start->End No Switch_Base Switch to weaker, hindered base (NMM or Collidine) Check_Base->Switch_Base Yes Check_Reagent Review Coupling Reagent: Is it a carbodiimide alone? Check_Base->Check_Reagent No Switch_Base->Check_Reagent Add_Suppressor Add Racemization Suppressor (HOBt, HOAt, or Oxyma) Check_Reagent->Add_Suppressor Yes Use_Uronium Use Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP) Check_Reagent->Use_Uronium Consider Check_Temp Review Temperature: Is it elevated? Check_Reagent->Check_Temp No Add_Suppressor->Check_Temp Use_Uronium->Check_Temp Lower_Temp Lower coupling temperature to 0°C or RT Check_Temp->Lower_Temp Yes Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Managing Steric Hindrance with Boc-4-methyl-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-4-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant challenge with Boc-4-methyl-D-phenylalanine in SPPS?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In SPPS, the bulky nature of the Boc-4-methyl-D-phenylalanine side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to incomplete or failed coupling reactions, resulting in deletion sequences and lower purity of the final peptide.

Q2: Which coupling reagents are most effective for incorporating Boc-4-methyl-D-phenylalanine?

A2: For sterically hindered amino acids like Boc-4-methyl-D-phenylalanine, standard coupling reagents such as DCC or DIC are often inefficient.[1] It is highly recommended to use more potent coupling reagents. Aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP are preferred due to their ability to form highly reactive activated esters that can overcome the steric barrier.[1][2] HATU and COMU are often considered superior for very challenging couplings.[2][3]

Q3: What are the recommended coupling times and temperatures for Boc-4-methyl-D-phenylalanine?

A3: Due to steric hindrance, extended coupling times are often necessary. A standard coupling time of 1-2 hours may need to be increased, sometimes even to overnight, to ensure complete reaction.[4] Alternatively, performing a "double coupling" where the coupling step is repeated with a fresh portion of activated amino acid can be very effective.[5] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion more rapidly by utilizing elevated temperatures.[6]

Q4: How can I monitor the completion of the coupling reaction for Boc-4-methyl-D-phenylalanine?

A4: The Kaiser test is a reliable colorimetric method to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[7] A positive Kaiser test (blue or purple color) after the coupling step signifies that not all the N-termini have reacted. In such cases, a recoupling or capping step is necessary. For quantitative analysis, a small amount of resin can be cleaved and the product analyzed by HPLC and mass spectrometry.[8]

Q5: What are potential side reactions during the deprotection of the Boc group and how can they be minimized?

A5: The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).[9][10] A major side reaction is the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) by the tert-butyl cation that is generated.[11][12] To prevent this, scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) should be added to the TFA cleavage cocktail.[12] Incomplete deprotection can also occur, leading to deletion sequences in the final peptide.[12] This can be addressed by extending the deprotection time or using a slightly higher concentration of TFA.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test)Steric Hindrance: The bulky side chain of Boc-4-methyl-D-phenylalanine is preventing the coupling reaction from going to completion.[7]Optimize Coupling Conditions:Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU.[2][13] • Perform a double coupling: Repeat the coupling step with fresh reagents.[5] • Increase reaction time: Extend the coupling time, potentially overnight.[4] • Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents.
Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.[14]Improve Solvation:Change the solvent: Use N-methylpyrrolidone (NMP) instead of or in a mixture with DMF.[15] • Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[16] • Elevate the temperature: Perform the coupling at a higher temperature (e.g., using a microwave synthesizer).[6]
Peptide Aggregation (Resin clumping, poor swelling)Sequence-dependent aggregation: The peptide sequence has a high tendency to form secondary structures.[14]Modify Synthesis Strategy:Incorporate pseudoproline dipeptides: These can disrupt the formation of secondary structures.[1] • Use a low-load resin: This increases the distance between peptide chains, reducing aggregation.[8]
Side Reactions During Deprotection (Unexpected peaks in MS)Alkylation by tert-butyl cation: Sensitive residues (Trp, Met, Cys) are being modified during TFA treatment.[11][12]Use Scavengers: Add scavengers like TIS, water, and EDT to the cleavage cocktail to trap the tert-butyl cations.[12][17]
Incomplete Boc Deprotection: The Boc group is not fully removed, leading to deletion sequences.Optimize Deprotection:Extend deprotection time: Increase the duration of the TFA treatment.[10] • Check TFA quality: Use fresh, high-quality TFA.

Data Presentation

Table 1: Comparative Coupling Efficiency of Various Reagents with a Sterically Hindered Amino Acid (Boc-L-Valine) *

Coupling ReagentReagent TypeCoupling Efficiency (%)Relative Reaction RateRisk of Racemization
HATU Aminium/Uronium Salt>95Very FastLow
COMU Aminium/Uronium Salt>95Very FastLow
HBTU Aminium/Uronium Salt90-95FastLow
PyBOP Phosphonium Salt90-95FastLow
DIC/HOBt Carbodiimide/Additive85-90ModerateModerate

Data adapted from a comparative study on Boc-L-Valine, a sterically hindered amino acid, and is expected to be representative for Boc-4-methyl-D-phenylalanine.[4]

Experimental Protocols

Protocol 1: Coupling of Boc-4-methyl-D-phenylalanine using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, proceed with a second coupling (double coupling) by repeating steps 2-4.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Collect a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and then DCM.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in pyridine, Ninhydrin in n-butanol, and Phenol in n-butanol) to the resin beads in a small test tube.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: A blue or purple color on the beads or in the solution indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.[9]

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS Cycle coupling Couple Boc-4-methyl-D-phenylalanine start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete double_coupling Perform Double Coupling is_complete->double_coupling No (Positive Test) deprotection Boc Deprotection is_complete->deprotection Yes (Negative Test) double_coupling->kaiser_test capping Consider Capping double_coupling->capping end Proceed to Next Cycle deprotection->end

Caption: Troubleshooting workflow for incomplete coupling.

Steric_Hindrance_Diagram cluster_peptide Growing Peptide Chain on Resin cluster_amino_acid Activated Boc-4-methyl-D-phenylalanine resin Resin peptide ---NH-CHR-CO---NH2 resin->peptide Linker steric_hindrance Steric Hindrance boc Boc- amino_acid NH-CH(COOH)-CH2-Ph-CH3 boc->amino_acid activator Activator (e.g., HATU) amino_acid->activator note The bulky 4-methylphenyl group hinders the approach of the activated carboxyl group to the terminal amine.

Caption: Steric hindrance in coupling Boc-4-methyl-D-phenylalanine.

References

Technical Support Center: Deprotection of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during the deprotection of Boc-4-methyl-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the deprotection of Boc-4-methyl-D-phenylalanine?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then react with nucleophilic sites on the target molecule. In the case of Boc-4-methyl-D-phenylalanine, the electron-donating methyl group activates the phenyl ring, making it more susceptible to electrophilic attack by the tert-butyl cation, leading to tert-butylation of the aromatic ring.[1]

Q2: What are the expected side products when deprotecting Boc-4-methyl-D-phenylalanine?

A2: The most common side product is the formation of various isomers of tert-butyl-4-methyl-D-phenylalanine. This occurs when the tert-butyl cation alkylates the aromatic ring. The addition of a tert-butyl group results in a mass increase of 56 Da, which can be detected by mass spectrometry.[1] Other potential, though less common, side reactions include the formation of trifluoroacetylated esters if residual TFA is not properly removed.[2]

Q3: How can I minimize the formation of these side products?

A3: The most effective method to minimize side product formation is the use of "scavengers" in the deprotection reaction mixture.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the aromatic ring of 4-methyl-D-phenylalanine, thus "trapping" the cation before it can react with your product.[1][3]

Q4: Which scavengers are recommended for the deprotection of Boc-4-methyl-D-phenylalanine?

A4: For amino acids with electron-rich aromatic side chains, common and effective scavengers include triisopropylsilane (TIS), triethylsilane (TES), and water.[1] Thioanisole is also an effective scavenger for tert-butyl cations.[1][4] A commonly used scavenger cocktail is a mixture of TFA, TIS, and water.[1]

Q5: Can I use milder deprotection conditions to avoid side reactions?

A5: Yes, using milder acidic conditions can reduce the rate of side reactions. For instance, using a 4M HCl solution in dioxane is often considered a milder alternative to TFA-based methods.[5][6] Additionally, performing the reaction at lower temperatures (e.g., 0 °C) can help control the reaction rate and minimize byproduct formation.[4] Thermal deprotection is another alternative, though it may not be suitable for all substrates due to the high temperatures required.[7]

Troubleshooting Guides

Problem 1: Incomplete Deprotection

  • Symptom: Presence of starting material (Boc-4-methyl-D-phenylalanine) in the crude product, as detected by TLC, LC-MS, or NMR.

  • Possible Causes:

    • Insufficient acid concentration or equivalents.

    • Short reaction time or low temperature.

    • Steric hindrance around the Boc-protected amine.

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).

    • Extend the reaction time and/or allow the reaction to warm to room temperature.

    • Consider using a stronger acid system, such as neat TFA or 4M HCl in dioxane.[3]

Problem 2: Presence of Unexpected Peaks in HPLC or LC-MS Analysis

  • Symptom: Observation of peaks with a mass increase of 56 Da (or multiples of 56) compared to the desired product.

  • Possible Cause: tert-butylation of the phenyl ring of 4-methyl-D-phenylalanine.[1]

  • Solutions:

    • Optimize Scavenger Cocktail: Incorporate or increase the concentration of scavengers in your deprotection cocktail. A robust starting point is a TFA/TIS/H₂O mixture (e.g., 95:2.5:2.5 v/v/v).[8]

    • Purification: The tert-butylated side products can often be separated from the desired product by reverse-phase HPLC.

Quantitative Data Summary

While specific quantitative data for the deprotection of Boc-4-methyl-D-phenylalanine is not extensively published, the efficacy of scavenger cocktails in preventing tert-butylation of other sensitive amino acids is well-documented. The following table provides a general guideline on the effectiveness of common scavengers.

Scavenger Cocktail Composition (v/v/v)Target ResiduesEfficacy in Preventing AlkylationReference
TFA / H₂O / TIS (95:2.5:2.5)Trp, Tyr, Met, CysHigh[8]
TFA / Thioanisole / H₂O / EDT (82.5:5:5:2.5)Trp, Met, Cys, Tyr, ArgVery High[9]
TFA / Phenol / H₂O / Thioanisole (88:5:5:2)General PurposeHigh[8]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection with Scavengers

  • Dissolution: Dissolve Boc-4-methyl-D-phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.5% v/v) and deionized water (2.5% v/v) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Milder Deprotection using HCl in Dioxane

  • Dissolution: Dissolve Boc-4-methyl-D-phenylalanine (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitation: Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Workflow Troubleshooting Workflow for Boc-4-methyl-D-phenylalanine Deprotection start Start: Crude product after deprotection check_purity Analyze by LC-MS / HPLC start->check_purity decision Side products observed? check_purity->decision incomplete Incomplete deprotection? decision->incomplete Yes purify Purify by HPLC decision->purify No tert_butylation Mass +56 Da observed? incomplete->tert_butylation No optimize_conditions Increase acid concentration / time / temperature incomplete->optimize_conditions Yes add_scavengers Add/optimize scavengers (TIS, H2O, Thioanisole) tert_butylation->add_scavengers Yes tert_butylation->purify No optimize_conditions->start add_scavengers->start end Pure 4-methyl-D-phenylalanine purify->end Reaction_Mechanism Mechanism of Boc Deprotection and Side Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Action Boc_Phe Boc-4-methyl-D-phenylalanine Protonation Protonation with H+ Boc_Phe->Protonation Carbocation tert-butyl cation + Carbamic acid Protonation->Carbocation Deprotected_Phe 4-methyl-D-phenylalanine + CO2 Carbocation->Deprotected_Phe tBu_cation tert-butyl cation Carbocation->tBu_cation tBu_cation2 tert-butyl cation Carbocation->tBu_cation2 Side_product tert-butylated side product tBu_cation->Side_product Aromatic_ring 4-methyl-D-phenylalanine Aromatic_ring->Side_product Scavenger Scavenger (e.g., TIS) Trapped_cation Trapped cation Scavenger->Trapped_cation tBu_cation2->Trapped_cation

References

Technical Support Center: Troubleshooting Peptide Aggregation with 4-Methyl-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing 4-methyl-phenylalanine residues. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing 4-methyl-phenylalanine?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This is a significant concern in peptide synthesis, purification, and formulation as it can lead to decreased yield, loss of biological activity, and potential immunogenicity. Peptides incorporating 4-methyl-phenylalanine, a synthetic analog of phenylalanine, are particularly susceptible to aggregation. The methyl group on the phenyl ring enhances the hydrophobicity of the amino acid, which can promote intermolecular hydrophobic interactions and π-π stacking, key drivers of aggregation.

Q2: What are the typical signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: Several indicators during SPPS can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed may appear clumped or fail to swell adequately in the synthesis solvents.

  • Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may be slow or incomplete. This can be observed through persistent color in colorimetric tests (e.g., Kaiser test) after a coupling step, indicating unreacted free amines.

  • Altered Flow-Through: In automated synthesizers, you might observe changes in pressure or flow rates.

  • Complex Analytical Profile: Analysis of a test cleavage by HPLC/LC-MS will often show a complex mixture of products, including the target peptide along with numerous deletion sequences.

Q3: My peptide containing 4-methyl-phenylalanine has precipitated out of solution. How can I redissolve it?

A3: The approach to redissolving an aggregated peptide depends on its overall charge and hydrophobicity. Here are some general strategies:

  • For Hydrophobic/Neutral Peptides: Start by attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Once dissolved, slowly add your aqueous buffer to the peptide solution with gentle vortexing. Be cautious with peptides containing Cys, Met, or Trp in DMSO, as it can cause oxidation.

  • For Basic Peptides (net positive charge): First, try sterile water or an acidic buffer. If unsuccessful, add a small amount of 10-30% acetic acid or a very small volume of trifluoroacetic acid (TFA) to aid dissolution before diluting with your desired buffer.

  • For Acidic Peptides (net negative charge): Attempt to dissolve in sterile water or a basic buffer. If the peptide remains insoluble, add a small amount of 0.1% ammonium hydroxide or ammonium bicarbonate, then dilute as needed. Avoid basic conditions for peptides containing cysteine.

  • Sonication and Heating: Gentle sonication or warming the solution (e.g., to 30-40°C) can help break up aggregates and improve solubility.

Q4: Can I predict the aggregation propensity of my peptide sequence containing 4-methyl-phenylalanine?

A4: While precise prediction is challenging, several factors can indicate a higher risk of aggregation. Sequences with a high percentage of hydrophobic residues, including 4-methyl-phenylalanine, are more prone to aggregation. Stretches of consecutive hydrophobic amino acids are particularly problematic. Computational tools are available that can estimate the aggregation potential of a peptide sequence based on its physicochemical properties.

Troubleshooting Guides

Guide 1: Overcoming Aggregation During Solid-Phase Peptide Synthesis (SPPS)

If you are experiencing issues with aggregation during the synthesis of a peptide containing 4-methyl-phenylalanine, consider the following modifications to your protocol:

StrategyDescriptionKey Considerations
Solvent System Switch from standard DMF to more polar, aggregation-disrupting solvents like NMP or a "magic mixture" (DCM:DMF:NMP at 1:1:1).NMP is generally better at solvating growing peptide chains.
Elevated Temperature Perform coupling and deprotection steps at higher temperatures (e.g., 50-75°C) using a microwave peptide synthesizer or conventional heating.Be mindful of heat-sensitive residues where racemization can occur.
Chaotropic Salt Washes Before a difficult coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF to disrupt secondary structures.Ensure the salt is thoroughly washed away before proceeding with the coupling reaction.
Backbone Protection Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid every 6-7 residues to disrupt hydrogen bonding.These groups are typically removed during the final cleavage from the resin.
Pseudoproline Dipeptides Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.The native serine, threonine, or cysteine residue is regenerated upon final cleavage.
Guide 2: Improving Solubility and Preventing Aggregation of Purified Peptides

For purified peptides containing 4-methyl-phenylalanine that exhibit poor solubility or a tendency to aggregate, the following strategies can be employed:

StrategyDescriptionKey Considerations
pH Adjustment Adjust the pH of the solution to be at least 2 units away from the peptide's isoelectric point (pI). At the pI, the net charge is zero, and solubility is at its minimum.Determine the pI of your peptide sequence beforehand.
Organic Co-solvents Add organic modifiers such as isopropanol, acetonitrile, or acetic acid to the purification or formulation buffer to disrupt hydrophobic interactions.Ensure the co-solvent is compatible with your downstream application.
Chaotropic Agents Use chaotropic agents like guanidine hydrochloride or urea in your buffer to solubilize aggregates.These are denaturing agents and may affect the peptide's native conformation.
Excipients Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in the formulation.Arginine is known to suppress aggregation by interacting with hydrophobic and charged residues.
Detergents For highly aggregation-prone peptides, a low concentration of a non-ionic or zwitterionic detergent (e.g., 0.05% Tween 20) can help maintain solubility.The detergent will need to be removed for some applications.

Data Presentation

The following table provides illustrative data on how the incorporation of 4-methyl-phenylalanine can affect key peptide properties related to aggregation, based on general principles and observations from published studies. Actual values will be sequence-dependent.

ParameterPeptide with PhenylalaninePeptide with 4-Methyl-phenylalanineRationale
Aqueous Solubility (mg/mL at pH 7) 1.20.5The increased hydrophobicity from the methyl group reduces interaction with water.
Aggregation Rate Constant (kagg x 10-3 s-1) 2.56.8Enhanced hydrophobic and π-π stacking interactions accelerate the formation of aggregates.
ThT Fluorescence Intensity (a.u.) 15003200Increased formation of β-sheet-rich aggregates leads to higher Thioflavin T binding and fluorescence.
SPPS Crude Purity (%) 7555On-resin aggregation during synthesis can lead to a higher proportion of deletion sequences and lower purity.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay

This protocol is used to monitor the formation of β-sheet-rich aggregates over time.

Materials:

  • Lyophilized peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO) and determine its concentration accurately.

  • Prepare the reaction mixture in the microplate wells by adding the assay buffer and the peptide stock solution to achieve the desired final peptide concentration. Include a control with buffer and the same amount of DMSO without the peptide.

  • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C) with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Plot the fluorescence intensity versus time to observe the aggregation kinetics.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is used to determine the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.

Materials:

  • Peptide solution

  • Low-volume cuvette

  • Dynamic Light Scattering instrument

Procedure:

  • Prepare the peptide solution in a suitable, filtered buffer. The concentration should be optimized for the instrument's sensitivity.

  • Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic particulate matter.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions. This will involve recording the fluctuations in scattered light intensity over time.

  • The software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius of the particles in solution is determined.

  • Analyze the resulting size distribution plot. A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample, while the presence of larger species or multiple peaks suggests aggregation.

Protocol 3: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size and can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.

Materials:

  • Peptide solution

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the peptide sample in the mobile phase.

  • Inject a known concentration of the peptide solution onto the column.

  • Run the separation at a constant flow rate. Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).

  • Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peak areas corresponding to the different species (e.g., high molecular weight aggregates, monomer).

  • Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks.

Visualizations

Troubleshooting_Workflow start Peptide Aggregation Observed synthesis_check During SPPS? start->synthesis_check post_purification_check Post-Purification? start->post_purification_check synthesis_check->post_purification_check No synthesis_strategies Implement SPPS Strategies: - Change Solvent (NMP) - Increase Temperature - Chaotropic Salt Wash - Backbone Protection synthesis_check->synthesis_strategies Yes solubility_strategies Implement Solubilization Strategies: - Adjust pH - Use Organic Co-solvents - Add Chaotropic Agents - Add Excipients post_purification_check->solubility_strategies Yes re_evaluate_synthesis Re-evaluate Synthesis Outcome synthesis_strategies->re_evaluate_synthesis characterize_aggregation Characterize Aggregates (DLS, SEC, ThT Assay) solubility_strategies->characterize_aggregation reformulate Reformulate Peptide characterize_aggregation->reformulate

Caption: A logical workflow for troubleshooting peptide aggregation.

Aggregation_Mechanism cluster_monomer Monomeric Peptides cluster_interactions Driving Forces Monomer1 Peptide with 4-Me-Phe Hydrophobic Hydrophobic Interactions Monomer1->Hydrophobic PiStacking π-π Stacking Monomer1->PiStacking Monomer2 Peptide with 4-Me-Phe Monomer2->Hydrophobic Monomer2->PiStacking Aggregate Insoluble Aggregate (β-sheet rich) Hydrophobic->Aggregate PiStacking->Aggregate

Caption: The role of intermolecular forces in aggregation.

ThT_Assay_Workflow start Prepare Peptide and ThT Solutions mix Mix Peptide and ThT in 96-well plate start->mix incubate Incubate at 37°C with Shaking mix->incubate measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) incubate->measure measure->incubate Repeat at intervals data_analysis Plot Fluorescence vs. Time measure->data_analysis result Aggregation Kinetics Curve data_analysis->result

Caption: Experimental workflow for a Thioflavin T assay.

Technical Support Center: Optimizing Reaction Time for Boc-4-methyl-D-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Boc-4-methyl-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges during peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of the sterically hindered amino acid, Boc-4-methyl-D-phenylalanine, providing systematic solutions to improve reaction efficiency and yield.

Issue Potential Cause(s) Recommended Solution(s)
Low or Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky 4-methylphenyl side chain and the Boc-protecting group can physically impede the approach of the activated amino acid to the N-terminus of the peptide chain.[1]Optimize Coupling Reagent: Switch to a more potent coupling reagent. Onium salt-based reagents like HATU and HBTU are generally more effective for hindered couplings than standard carbodiimides like DCC/DIC.[2][3][4] Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[2][4] Increase Reaction Time: Extend the coupling duration to 4-24 hours to allow the reaction to proceed to completion.[2][3]
Reagent Quality: Degradation of the Boc-amino acid or coupling reagents.[2]Confirm Reagent Integrity: Ensure all reagents are fresh and have been stored under appropriate conditions to prevent degradation.[2]
Peptide Aggregation: Hydrophobic sequences, especially those containing bulky residues, can aggregate on the solid support, hindering reagent access.[1][3][5]Improve Solvation: Switch to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[4] Adding chaotropic salts or using microwave irradiation can also help disrupt aggregation.[5]
Slow Reaction Rate Insufficient Activation: The energy barrier for the coupling of a sterically hindered amino acid is higher.Increase Temperature: Moderately increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction kinetics. However, this should be done cautiously to minimize the risk of racemization.[2][4] Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can drive the reaction forward.[2]
Presence of Unexpected Peaks in HPLC/MS Racemization: Partial epimerization of the D-amino acid to the L-isomer can occur, especially with prolonged reaction times or elevated temperatures.[1]Minimize Racemization Risk: Avoid excessively long pre-activation and coupling times. Use a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA for sensitive couplings.[1] The addition of racemization-suppressing additives like HOBt or OxymaPure is recommended when using carbodiimide-based coupling agents.[1][6]
Side-chain Alkylation: Modification of the phenyl ring during the final TFA cleavage.Optimize Cleavage Cocktail: Employ a comprehensive scavenger cocktail during cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for slow coupling of Boc-4-methyl-D-phenylalanine?

A1: The primary reasons are steric hindrance from the bulky 4-methylphenyl side chain and the N-terminal Boc protecting group, which can physically block the reactive sites.[1] Additionally, reduced nucleophilicity of the amine component due to adjacent bulky groups and aggregation of the growing peptide chain can further slow down the reaction.[1][5]

Q2: Which coupling reagents are most effective for Boc-4-methyl-D-phenylalanine?

A2: For sterically hindered amino acids like Boc-4-methyl-D-phenylalanine, more potent onium salt-based coupling reagents are recommended over standard carbodiimides.[4] HATU is generally considered more reactive than HBTU and is highly effective for such challenging couplings.[3] PyBOP is another good option that can avoid potential side reactions associated with aminium-based reagents.

Q3: Can I speed up the reaction by increasing the temperature?

A3: Yes, moderately increasing the temperature (e.g., to 40-50°C) can increase the reaction rate.[2][4] However, this must be done with caution as elevated temperatures can also increase the risk of side reactions, most notably racemization.[1] It is advisable to increase the temperature in small increments and for the shortest time necessary.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with fresh reagents after the initial coupling reaction is complete.[2][4] This technique is particularly useful for difficult couplings involving sterically hindered amino acids where the initial reaction may not have gone to completion, as indicated by a positive Kaiser test.[2]

Q5: How does the choice of solvent impact the coupling reaction?

A5: The solvent plays a crucial role in solvating the peptide chain and reagents. For sequences prone to aggregation, which is common with hydrophobic and bulky amino acids, N-Methyl-2-pyrrolidone (NMP) often provides superior solvation compared to Dimethylformamide (DMF), leading to improved coupling efficiency.[4]

Experimental Protocols

Protocol 1: Optimized Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with Boc-4-methyl-D-phenylalanine.

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2]

  • Activation Mixture: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-4 equivalents), HATU (2-4 equivalents), and a racemization suppressor like HOAt (2-4 equivalents) in DMF or NMP.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4-8 equivalents) to the activation mixture and vortex briefly.[2]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for 1-4 hours at room temperature. For this particularly hindered amino acid, extending the reaction time may be necessary.[2]

  • Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test to check for the presence of free primary amines. A negative test indicates complete coupling.[2]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).[2]

Protocol 2: Coupling using DIC/HOBt

This is a more traditional method. While potentially slower for hindered residues, the inclusion of HOBt helps to improve efficiency and suppress racemization.[6]

  • Resin Preparation: Swell the deprotected peptide-resin in DCM or DMF.[2]

  • Reagent Solution: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.[2]

  • Addition to Resin: Add the dissolved amino acid and HOBt solution to the resin.

  • Initiation: Add diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry.[2]

  • Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.[2]

  • Monitoring and Washing: As with the HATU protocol, monitor for completion with a Kaiser test and wash the resin thoroughly with DMF and DCM upon completion.[2]

Data Presentation

The following table provides a general comparison of coupling reagents that can be used for sterically hindered amino acids like Boc-4-methyl-D-phenylalanine. The data is based on typical outcomes for challenging couplings.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU90-981-4High reactivity, well-suited for sterically hindered couplings with low racemization.
HBTU85-952-6Good balance of reactivity and stability; a cost-effective option for routine couplings.
PyBOP80-902-8Phosphonium-based reagent that avoids guanidinylation side products.
DIC/HOBt70-902-6Standard carbodiimide method; HOBt is crucial for suppressing racemization and improving efficiency.[2]

Visualizations

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Double Coupling start->strategy1 strategy2 Strategy 2: Increase Reaction Time strategy1->strategy2 If unsuccessful success Successful Coupling (Negative Kaiser Test) strategy1->success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent (e.g., HATU) strategy2->strategy3 If unsuccessful strategy2->success On success strategy4 Strategy 4: Increase Temperature (with caution) strategy3->strategy4 If still unsuccessful strategy3->success On success strategy4->success On success Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-4-methyl-D-phenylalanine (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., Active Ester) Boc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Peptide_Bond

References

impact of base selection on Boc-4-methyl-D-phenylalanine stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-4-methyl-D-phenylalanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability of this compound, with a specific focus on the impact of base selection during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc protecting group on Boc-4-methyl-D-phenylalanine under basic conditions?

A1: The tert-butyloxycarbonyl (Boc) protecting group is generally known for its robustness and stability under neutral, basic, and many nucleophilic conditions.[1][2][3] Its primary lability is to acid.[2][4] Therefore, Boc-4-methyl-D-phenylalanine is considered stable with most commonly used bases in standard synthetic protocols, such as peptide coupling. However, stability can be compromised under harsh basic conditions or by the choice of a specific base, leading to side reactions.[5][6]

Q2: What are the primary risks associated with exposing Boc-4-methyl-D-phenylalanine to bases?

A2: The two main risks are epimerization at the α-carbon and, under more forcing conditions, chemical degradation of the Boc group.

  • Epimerization: This is the most significant concern. Bases can facilitate the abstraction of the acidic α-proton, leading to a loss of stereochemical integrity and the formation of the corresponding L-enantiomer.[7][8] This is particularly problematic during reactions that activate the carboxyl group, such as in peptide synthesis.[9][10]

  • Boc Group Degradation: While the Boc group is resistant to hydrolysis by bases, cleavage can occur under harsh conditions, such as with strong bases like sodium methoxide or upon prolonged heating.[5][6] This pathway is less common in typical protocols but represents a potential degradation route.

Q3: How does the choice of an organic base affect the stereochemical stability (epimerization) of Boc-4-methyl-D-phenylalanine?

A3: The choice of an organic base is critical for controlling epimerization. The base's strength (pKa) and its steric hindrance are the key factors.[7] Stronger and less sterically hindered bases more readily abstract the α-proton, accelerating the rate of epimerization.[7][9] Weaker or more sterically hindered bases are preferred to preserve the stereochemical integrity of the amino acid.[7][11]

Q4: Are there conditions under which the Boc group can be cleaved by a base?

A4: Yes, although it is not the standard deprotection method. Base-catalyzed deprotection is generally limited to specific substrates, such as N-Boc protected primary amines attached to electron-withdrawing groups (e.g., indoles, imides).[5] For Boc-amino acids, this typically requires strong bases (e.g., NaOMe, t-BuONa) and may proceed through an isocyanate intermediate.[5] These conditions are significantly harsher than those used in typical peptide coupling or other synthetic transformations.

Troubleshooting Guides

Issue 1: Detection of Epimerization (L-enantiomer impurity) in the Product

  • Symptoms:

    • Appearance of a new, closely eluting peak on chiral HPLC analysis.

    • Inconsistent or lower-than-expected biological activity of the final peptide.

    • Complex NMR spectra suggesting the presence of diastereomers in a subsequent coupling product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Base Selection The base used may be too strong or not sterically hindered enough (e.g., Triethylamine). Solution: Switch to a more sterically hindered base like Diisopropylethylamine (DIPEA) or a weaker base like N-Methylmorpholine (NMM).[7][11] The generally accepted trend for minimizing epimerization risk is NMM < DIPEA < Triethylamine.[7]
Excess Base Using a stoichiometric excess of the base increases the risk of epimerization. Solution: Use the minimum amount of base required for the reaction, typically for neutralizing acid salts or facilitating coupling.[7]
Prolonged Reaction Time / Elevated Temperature Longer exposure to basic conditions, especially at higher temperatures, increases the likelihood of epimerization. Solution: Monitor the reaction closely and minimize the reaction time. If heating is necessary, optimize for the lowest effective temperature and shortest duration.[11]
Over-activation of Carboxyl Group In peptide coupling, prolonged pre-activation of the carboxylic acid can form intermediates (like oxazolone) that are highly susceptible to base-catalyzed epimerization.[9][10] Solution: Reduce the pre-activation time before adding the amine component. Consider using coupling additives like HOAt or Oxyma Pure, which are known to suppress epimerization more effectively than HOBt.[11]

Issue 2: Low Yield or Presence of Degradation Byproducts

  • Symptoms:

    • Low recovery of the desired product.

    • Presence of unexpected impurities identified by LC-MS, potentially corresponding to the deprotected amino acid or other fragments.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Basic Conditions Use of strong inorganic bases (e.g., NaOH, KOH) or alkoxides at elevated temperatures can lead to hydrolysis or cleavage of the Boc group.[5][6] Solution: Avoid strong bases unless specifically required by the protocol. If a base is needed, use milder organic bases (DIPEA, NMM) or inorganic bases (e.g., NaHCO₃, K₂CO₃) at controlled temperatures.
Reaction with Solvent In some cases, the base may react with the solvent or other components in the reaction mixture, leading to reactive species that can degrade the substrate. Solution: Ensure the chosen solvent is compatible with the base and reaction conditions. Use high-purity, anhydrous solvents where appropriate.

Data Presentation

The following table summarizes the relative risk of epimerization for Boc-4-methyl-D-phenylalanine when using common organic bases in peptide synthesis. This data is based on established principles for Boc-amino acids.[7]

Table 1: Comparison of Common Organic Bases and Their Impact on Epimerization

BaseAbbreviationConjugate Acid pKaSteric HindranceRelative Epimerization RiskKey Considerations
TriethylamineTEA~10.75LowHigh Prone to causing epimerization due to low steric bulk and high basicity.[7] Can also participate in nucleophilic side reactions.[12]
DiisopropylethylamineDIPEA~10.9HighMedium A non-nucleophilic base with significant steric bulk that hinders α-proton abstraction. A better choice than TEA for preserving stereochemistry.[7][12]
N-MethylmorpholineNMM~7.4MediumLow A weaker base that is highly effective at suppressing epimerization.[7][11] Often the preferred choice for sensitive substrates.
2,4,6-CollidineTMP~7.45HighLow Similar to NMM in basicity but with higher steric hindrance. Also an excellent choice for minimizing epimerization.[11]

Experimental Protocols

Protocol: Assessing the Stability of Boc-4-methyl-D-phenylalanine to a Selected Base via HPLC

This protocol provides a general method to quantify the stability and stereochemical integrity of Boc-4-methyl-D-phenylalanine when exposed to a specific base over time.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of high-purity Boc-4-methyl-D-phenylalanine in a suitable anhydrous solvent (e.g., Acetonitrile or THF).

    • Prepare a 1 M stock solution of the base to be tested (e.g., DIPEA) in the same solvent.

  • Reaction Setup:

    • In a sealed vial, add a defined volume of the Boc-4-methyl-D-phenylalanine stock solution.

    • Add the desired equivalents of the base (e.g., 2.0 equivalents) to the vial.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature).

  • Time-Point Analysis (Monitoring):

    • At designated time points (e.g., t = 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it into a mobile phase solution containing a weak acid (e.g., 0.1% TFA in 50:50 Acetonitrile/Water) to neutralize the base and stop the reaction.

  • HPLC Analysis:

    • Chemical Purity: Analyze the quenched aliquots using a standard reverse-phase HPLC method (e.g., C18 column) to monitor for the appearance of degradation products. Calculate the percentage of remaining starting material at each time point.

    • Stereochemical Purity: Analyze the same aliquots using a chiral HPLC method capable of separating D- and L-enantiomers of Boc-4-methyl-phenylalanine. Quantify the percentage of the L-enantiomer formed at each time point to assess the rate of epimerization.

  • Data Interpretation:

    • Plot the percentage of remaining Boc-4-methyl-D-phenylalanine versus time to determine its chemical stability.

    • Plot the percentage of the L-enantiomer versus time to determine the rate of epimerization under the tested conditions.

Visualizations

G Logical Workflow for Base Selection to Minimize Epimerization cluster_input Initial Considerations cluster_decision Decision Process cluster_output Base Recommendation start Experiment Requires Boc-4-Me-D-Phe + Base reaction_type What is the reaction type? (e.g., Peptide Coupling, Alkylation) start->reaction_type is_activation Does the protocol activate the carboxyl group? reaction_type->is_activation is_sensitive Is the substrate or product known to be highly sensitive to epimerization? is_activation->is_sensitive Yes dipea Use DIPEA (Moderate Risk, Good General Base) is_activation->dipea No nmm Use N-Methylmorpholine (NMM) or Collidine (Lowest Risk) is_sensitive->nmm Yes is_sensitive->dipea No tea AVOID Triethylamine (TEA) (High Risk)

Caption: Decision tree for selecting an appropriate organic base.

G Potential Base-Induced Side Reactions of Boc-4-Me-D-Phe cluster_main cluster_path1 Primary Risk: Epimerization cluster_path2 Secondary Risk: Boc Cleavage (Harsh Conditions) start Boc-4-methyl-D-phenylalanine proton_abstraction Base abstracts α-proton start->proton_abstraction Weak/Hindered Base (e.g., NMM) strong_base Strong Base (e.g., NaOMe) start->strong_base Strong Base + Heat enolate Planar Enolate Intermediate proton_abstraction->enolate reprotonation Reprotonation enolate->reprotonation reprotonation->start (Reforms Starting Material) product_L Boc-4-methyl-L-phenylalanine (Epimerized Product) reprotonation->product_L isocyanate Isocyanate Intermediate strong_base->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis product_degraded 4-methyl-D-phenylalanine (Deprotected) hydrolysis->product_degraded

Caption: Potential degradation and epimerization pathways.

References

dealing with incomplete deprotection of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Boc-4-methyl-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of my Boc-4-methyl-D-phenylalanine incomplete?

Incomplete deprotection of Boc-4-methyl-D-phenylalanine can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction.[1] If the concentration of the acid, such as trifluoroacetic acid (TFA), is too low, the reaction may not proceed to completion.[1][2][3] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1][2][4]

  • Inadequate Reaction Time: Deprotection is a kinetic process, and insufficient reaction time is a common cause of incomplete reactions.[3][5] While many substrates are fully deprotected within 30 to 60 minutes, sterically hindered amino acids may require longer exposure to the acidic conditions.[3][6]

  • Steric Hindrance: The methyl group on the phenyl ring of Boc-4-methyl-D-phenylalanine, combined with the bulky tert-butyl group, can sterically hinder the approach of the acid to the carbamate, slowing the reaction rate.[1][2][3]

  • Reagent Quality: The purity of the reagents is critical. For example, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[3] It is advisable to use fresh, high-purity reagents.[2]

Q2: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection without unnecessary exposure to harsh acidic conditions.[7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the reaction.[2][5] The deprotected product, being a free amine, is more polar than the Boc-protected starting material and will have a lower Rf value.[7] Staining the TLC plate with ninhydrin is effective for visualizing the primary amine product, which typically appears as a blue or purple spot.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantitatively monitoring the disappearance of the starting material and the formation of the product.[2] It can also help in the identification of any side products formed during the reaction.[2]

  • ¹H NMR Spectroscopy: While less common for routine monitoring, ¹H NMR can provide definitive evidence of deprotection by confirming the disappearance of the characteristic singlet of the Boc group's nine protons, which appears around 1.4 ppm.[1][2]

Q3: What are the primary side reactions to be aware of during the deprotection of Boc-4-methyl-D-phenylalanine?

The major side reaction during acid-mediated Boc deprotection is alkylation by the reactive tert-butyl cation that is generated.[8][9][10]

  • Tert-butylation of the Phenyl Ring: The electron-rich aromatic ring of phenylalanine can be susceptible to alkylation by the tert-butyl cation, leading to the formation of tert-butyl-4-methyl-D-phenylalanine isomers.[9] This results in an impurity with a mass increase of 56 Da.[1][9]

  • Minimization of Side Reactions: The most effective way to prevent this side reaction is by using "scavengers" in the deprotection cocktail.[8][9] Scavengers are nucleophilic species that trap the tert-butyl cations before they can react with the product.[9]

Q4: What should I do if standard deprotection methods are still resulting in incomplete reactions?

If you are still observing incomplete deprotection after optimizing reaction time and acid concentration, consider the following:

  • Increase Reaction Temperature: Gently increasing the temperature to around 40°C can sometimes facilitate the deprotection of sterically hindered substrates.[2][9] However, this may also increase the rate of side product formation, so careful monitoring is essential.[2][9]

  • Switch to a Stronger Acidic System: If a TFA/DCM mixture is insufficient, switching to a stronger system like 4M HCl in dioxane may be effective.[2][5]

  • Alternative Deprotection Methods: For substrates that are sensitive to strong acids, several milder, alternative methods have been developed, such as using oxalyl chloride in methanol or thermal deprotection.[11][12]

Troubleshooting Guide

The following table provides a systematic approach to diagnosing and resolving common issues encountered during the deprotection of Boc-4-methyl-D-phenylalanine.

Problem Possible Cause(s) Suggested Solution(s)
Significant starting material remains (checked by TLC/LC-MS) 1. Incomplete deprotection.[5] 2. Insufficient acid strength or concentration.[2][3][5] 3. Short reaction time.[3][5] 4. Steric hindrance.[2][3]1. Extend the reaction time and continue monitoring. For hindered substrates, this may take 1-2 hours or longer.[5][6] 2. Use a common deprotection solution such as 20-50% TFA in DCM or 4M HCl in dioxane.[5][6] 3. Ensure the reaction proceeds for a sufficient duration, typically 30 minutes to 2 hours at room temperature.[5] 4. Consider gently increasing the reaction temperature (e.g., to 40°C) or switching to a stronger acidic system.[2]
Multiple spots observed on TLC plate 1. Formation of side products (e.g., tert-butylation).[1][9] 2. Degradation of the product due to prolonged exposure to acid.[7]1. Add scavengers such as triisopropylsilane (TIS) or water to the reaction mixture to trap reactive tert-butyl cations.[9] 2. Carefully monitor the reaction and work up as soon as it is complete.[7] 3. Consider switching to a milder deprotection method.[11]
Difficulty isolating the deprotected amine salt 1. The amine salt is highly soluble in the work-up solvents.[7] 2. Emulsion formation during aqueous work-up.[7]1. After evaporating the reaction mixture, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the amine salt.[7][8] 2. Use brine to break up emulsions during extraction.[7]

Experimental Protocols

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection.

  • Preparation: Dissolve the Boc-4-methyl-D-phenylalanine in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.[4][6]

  • Reagent Addition: Cool the solution to 0°C using an ice bath.[13] Slowly add an equal volume of TFA to achieve a 1:1 DCM/TFA solution.[5][14] If required, scavengers (e.g., 2.5-5% triisopropylsilane) can be added to the mixture.[4][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-120 minutes.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5][6][7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).[6][7][8] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[8]

  • Isolation: The resulting amine TFA salt can often be precipitated by adding cold diethyl ether.[8] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA.

  • Preparation: Suspend or dissolve the Boc-4-methyl-D-phenylalanine in a 4M solution of HCl in 1,4-dioxane.[2][5]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[2][7]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.[2][7]

  • Work-up: Once the reaction is complete, evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2]

  • Neutralization (Optional): If the free amine is required, the salt can be dissolved in an appropriate solvent and neutralized with a mild base, followed by an aqueous work-up.[2]

Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. It is also helpful to spot the starting material as a reference.[5]

  • Elution: Develop the plate using a suitable polar mobile phase, such as 9:1 dichloromethane/methanol or 3:1:1 n-butanol:acetic acid:water.[5]

  • Visualization: After eluting, dry the plate thoroughly. Visualize the spots using a UV lamp (if the compound is UV active) and then stain with a ninhydrin solution followed by gentle heating. The appearance of a new, more polar spot (lower Rf) that turns blue/purple with ninhydrin indicates the formation of the free amine.[2]

Visualizations

Troubleshooting_Workflow start Incomplete Deprotection Observed (TLC/LC-MS) check_time Extend Reaction Time (e.g., to 2 hours) start->check_time check_acid Increase Acid Concentration (e.g., 50% TFA in DCM) check_time->check_acid Still Incomplete success Deprotection Complete check_time->success Complete add_scavengers Add Scavengers? (e.g., TIS, H2O) check_acid->add_scavengers Still Incomplete check_acid->success Complete stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) add_scavengers->stronger_acid Still Incomplete add_scavengers->success Complete stronger_acid->success Complete failure Still Incomplete: Consider Alternative Methods stronger_acid->failure Still Incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage Boc_Amine Boc-Protected Amine Protonation Protonated Carbamate Boc_Amine->Protonation + H+ (TFA) Cleavage Carbamic Acid + tert-Butyl Cation Protonation->Cleavage Cleavage Decarboxylation Free Amine + CO2 Cleavage->Decarboxylation Decarboxylation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow start Dissolve Boc-AA in DCM cool Cool to 0°C start->cool add_tfa Add TFA (1:1) cool->add_tfa react Stir at RT (30-120 min) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Evaporate Solvent & Excess TFA monitor->workup Reaction Complete isolate Precipitate with Cold Diethyl Ether workup->isolate end Isolate Amine Salt isolate->end

References

minimizing deletion sequences with Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-4-methyl-D-phenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize deletion sequences and overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when using Boc-4-methyl-D-phenylalanine?

A1: Deletion sequences, where one or more amino acid residues are missing from the target peptide, are a common issue. When incorporating Boc-4-methyl-D-phenylalanine, the primary causes are typically:

  • Steric Hindrance: The bulky 4-methylphenyl side chain, combined with the N-Boc protecting group, can physically impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain. This steric hindrance slows down the coupling reaction, often leading to an incomplete reaction.[1][2]

  • Incomplete Boc Deprotection: If the Boc protecting group from the previously coupled amino acid is not completely removed, the N-terminus remains blocked, preventing the subsequent coupling of Boc-4-methyl-D-phenylalanine.[1][3][4] This results in a truncated or deletion sequence.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can aggregate on the resin.[3] This aggregation can block reactive sites, preventing efficient reagent diffusion for both deprotection and coupling steps.[3]

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support resin in the reaction solvent limits the accessibility of reagents to the peptide chains within the resin beads, leading to incomplete reactions.[2][3]

Q2: I'm observing low coupling efficiency with Boc-4-methyl-D-phenylalanine. What are the most effective coupling reagents to use?

A2: Due to significant steric hindrance, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) may be inefficient.[1] For challenging couplings involving sterically hindered amino acids, more potent uronium/aminium or phosphonium-based reagents are recommended to overcome the activation energy barrier.[1][5]

Q3: Can reaction conditions be modified to improve the incorporation of Boc-4-methyl-D-phenylalanine?

A3: Yes, several reaction conditions can be optimized:

  • Double Coupling: Perform the coupling reaction twice with a fresh batch of reagents to drive the reaction to completion.[1]

  • Increased Reaction Time: Extend the coupling reaction time (e.g., from 2-4 hours to overnight) to allow the sterically hindered coupling to proceed fully.[1]

  • Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions.[1]

  • Solvent Choice: While DMF is the standard solvent for solid-phase peptide synthesis (SPPS), trying other solvents or solvent mixtures with different polarities might improve resin swelling and reaction rates.[5]

Q4: How can I confirm that a coupling or deprotection step has gone to completion?

A4: The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin.[6][7]

  • After Coupling: A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete, as there are no remaining free N-terminal amines.[6]

  • After Deprotection: A positive Kaiser test (blue beads) confirms the successful removal of the Boc group and the presence of a free primary amine, ready for the next coupling step.[3] Note that the Kaiser test is not applicable for N-terminal proline residues.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using Boc-4-methyl-D-phenylalanine.

Problem Potential Cause Diagnostic Step Recommended Solution
High levels of deletion sequences lacking the 4-methyl-D-phenylalanine residue. Incomplete coupling of Boc-4-methyl-D-phenylalanine.Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates unreacted free amines.1. Double Couple: Wash the resin and repeat the coupling step with fresh, pre-activated Boc-4-methyl-D-phenylalanine and coupling reagents.[1]2. Use a More Potent Coupling Reagent: Switch from DCC/HOBt to HATU, HBTU, or PyBOP.[1][5]3. Extend Reaction Time: Increase the coupling time to 4 hours or even overnight.[1]
Significant deletion sequences of the amino acid following 4-methyl-D-phenylalanine. Incomplete Boc deprotection of the 4-methyl-D-phenylalanine residue.Perform a Kaiser test after the Boc deprotection step. A negative result (yellow beads) indicates the Boc group is still attached.1. Extend Deprotection Time: Increase the TFA treatment time to 30-40 minutes.[1]2. Repeat Deprotection: After the initial deprotection, wash the resin with DCM and repeat the TFA treatment.[1]3. Ensure Proper Agitation: Vigorously agitate the resin during deprotection to break up any potential aggregation and ensure all sites are accessible.[1]
Overall low yield of the final peptide. Combination of factors: poor resin swelling, peptide aggregation, steric hindrance.Analyze the crude product by mass spectrometry to identify the nature of impurities (e.g., truncated sequences, deletion sequences).1. Optimize Resin Swelling: Ensure the resin is fully swollen in the appropriate solvent (e.g., DCM or DMF) for at least 30-60 minutes before the first amino acid coupling.[2][6]2. Incorporate a "Difficult Sequence" Protocol: For sequences prone to aggregation, consider using lower substitution resins or incorporating structure-disrupting elements if possible.
Presence of unexpected side products. Side reactions during synthesis or final cleavage.Characterize side products using LC-MS and NMR.1. Use Scavengers: During the final TFA deprotection and cleavage, use scavengers like triisopropylsilane (TIS) and water to prevent side reactions with sensitive residues.[8]2. Check Reagent Purity: Ensure all amino acids and reagents are of high purity to avoid the incorporation of impurities.[5][9]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative PotencyKey Advantages
DCC/HOBt CarbodiimideStandardCost-effective.
HBTU/HOBt Uronium/AminiumHighForms active esters rapidly, generally efficient.[1]
HATU/HOAt Uronium/AminiumVery HighConsidered one of the most effective for difficult couplings; minimizes racemization.[1][5]
PyBOP/HOAt PhosphoniumVery HighHighly effective for sterically hindered couplings.[5]
COMU Uronium/AminiumVery HighHigh reactivity and good solubility of byproducts.[1]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a single cycle for adding an amino acid using the Boc protection strategy.

  • Resin Swelling (Initial Step):

    • Place the appropriate amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

    • Add Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[6]

    • Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.

    • Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[6]

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM to the resin. Agitate for 2 minutes, then drain. Repeat this step once.[6]

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Incorporating Boc-4-methyl-D-phenylalanine):

    • Pre-activation: In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[1]

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • Monitoring: Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates a successful coupling.[6]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Double Coupling for Difficult Residues

This protocol is recommended for incorporating Boc-4-methyl-D-phenylalanine or other sterically hindered amino acids.

  • Perform Steps 1-3 from the Standard Boc-SPPS Coupling Cycle protocol.

  • First Coupling:

    • Follow Step 4 from the Standard protocol. Agitate for 2 hours.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x).

  • Second Coupling:

    • Prepare a fresh solution of activated Boc-4-methyl-D-phenylalanine as described in the pre-activation step of the standard protocol.

    • Add the fresh solution to the resin and agitate for another 2 hours.

    • Perform a Kaiser test. If the test is negative (yellow), proceed. If it remains positive, consider extending the coupling time or gently heating the reaction.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

Visualizations

cluster_workflow Boc-SPPS Workflow Start Start with Resin Swell 1. Resin Swelling (DCM/DMF) Start->Swell Deprotection 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization 3. Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (e.g., HATU) Neutralization->Coupling Wash 5. Wash (DMF/DCM) Coupling->Wash Cycle Repeat for Next Amino Acid Wash->Cycle Cycle->Deprotection More AAs Cleavage Final Cleavage (HF or TFMSA) Cycle->Cleavage Final AA

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

cluster_troubleshooting Troubleshooting Deletion Sequences Start Deletion Sequence Detected by MS CheckCoupling Perform Kaiser Test Post-Coupling Start->CheckCoupling Deletion of current AA CheckDeprotection Perform Kaiser Test Post-Deprotection Start->CheckDeprotection Deletion of next AA IncompleteCoupling Cause: Incomplete Coupling CheckCoupling->IncompleteCoupling Test Positive (Blue) IncompleteDeprotection Cause: Incomplete Deprotection CheckDeprotection->IncompleteDeprotection Test Negative (Yellow) SolutionCoupling Solution: 1. Double Couple 2. Use Stronger Reagent (HATU) 3. Extend Reaction Time IncompleteCoupling->SolutionCoupling SolutionDeprotection Solution: 1. Extend TFA Time 2. Repeat Deprotection Step IncompleteDeprotection->SolutionDeprotection

Caption: Troubleshooting workflow for identifying causes of deletion sequences.

cluster_mechanism Boc Deprotection Mechanism BocPeptide Boc-NH-Peptide-Resin Protonation Protonated Intermediate BocPeptide->Protonation Protonation of Carbonyl TFA + TFA (H+) Loss Loss of tert-butyl cation & CO2 Protonation->Loss FreeAmine H3N+-Peptide-Resin (TFA Salt) Loss->FreeAmine

Caption: Simplified mechanism of acid-catalyzed Boc group removal.

References

capping unreacted amines after failed Boc-4-methyl-D-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Peptide Synthesis

This guide provides detailed troubleshooting and procedural information for researchers encountering challenges with peptide coupling, specifically focusing on the capping of unreacted amines following a failed coupling step with sterically hindered amino acids like Boc-4-methyl-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for a failed coupling reaction with Boc-4-methyl-D-phenylalanine? A1: Coupling reactions involving sterically hindered amino acids like Boc-4-methyl-D-phenylalanine can be challenging. The bulky nature of the 4-methyl-phenylalanine side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1] Furthermore, difficult peptide sequences can aggregate on the resin, leading to incomplete reactions by preventing reagent access.[1]

Q2: How can I confirm that a coupling reaction has failed? A2: A qualitative ninhydrin (Kaiser) test is the most common method to detect the presence of free primary amines on the peptide-resin.[2][3] A positive result, typically indicated by a dark blue color on the resin beads and in the solution, signifies the presence of unreacted amines and thus an incomplete or failed coupling reaction.[3]

Q3: What is "capping" and why is it a critical step after a failed coupling? A3: Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain, rendering them unreactive for subsequent coupling cycles.[4] This step is crucial because it prevents the formation of "deletion sequences"—peptides that are missing one or more amino acids.[4][5] These deletion impurities can be very difficult to separate from the desired full-length peptide during the final purification process.[5][6]

Q4: What are the standard reagents used for capping unreacted amines? A4: The most widely used and accepted capping agent is acetic anhydride.[4] It is typically used in a capping solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[4][5][7]

Q5: Should I attempt to recouple the amino acid before resorting to capping? A5: Yes, if a coupling reaction is found to be incomplete, the first recommended step is to perform a second coupling (recoupling) with a fresh solution of the amino acid and coupling reagents.[2][5] If the coupling still fails, especially with a difficult residue, you may consider switching to a more powerful coupling reagent (e.g., HATU, HCTU) before deciding to cap the unreacted chains.[1][6] Capping is typically performed when recoupling is unsuccessful or not desired.[5]

Q6: What should I do if the Kaiser test is still positive after the capping procedure? A6: A positive Kaiser test after capping indicates that not all free amines have been acetylated. In this case, you should wash the resin and repeat the capping procedure with fresh reagents.[7][8]

Troubleshooting and Experimental Workflow

When a coupling step is suspected to have failed, a systematic approach is necessary to decide between recoupling and capping. The following workflow illustrates the decision-making process.

G start Coupling Cycle Start (e.g., Boc-4-Me-D-Phe) kaiser_test Perform Kaiser Test start->kaiser_test decision Coupling Complete? (Test Negative?) kaiser_test->decision recouple_decision Attempt Recoupling? decision->recouple_decision No (Incomplete) next_cycle Proceed to Next Deprotection/Coupling Cycle decision->next_cycle Yes recouple_step Perform Second Coupling (Recouple) recouple_decision->recouple_step Yes capping_step Perform Capping (e.g., Acetic Anhydride) recouple_decision->capping_step No recouple_step->kaiser_test kaiser_test_after_capping Perform Kaiser Test capping_step->kaiser_test_after_capping capping_decision Capping Complete? (Test Negative?) kaiser_test_after_capping->capping_decision capping_decision->next_cycle Yes repeat_capping Repeat Capping Procedure capping_decision->repeat_capping No (Incomplete) repeat_capping->kaiser_test_after_capping

Caption: Troubleshooting workflow for incomplete peptide coupling.

Data Presentation: Capping Reagent Cocktails

The selection of a capping cocktail can be adjusted based on the specific peptide sequence and laboratory protocols. Below is a summary of common capping solutions used in solid-phase peptide synthesis.

Capping Cocktail ComponentsTypical Concentration / RatioSolventStandard Reaction Time
Acetic Anhydride & Pyridine50 equivalents of each, based on resin substitution[7]DMF30 minutes[7]
Acetic Anhydride & Pyridine3:2 ratio (v/v)[9]DMF30 minutes[9]
Acetic Anhydride & DIPEA0.5-5% Ac₂O (v/v) & 0.2-2% DIPEA (v/v)[10]DMFNot Specified
Benzoic Anhydride & Pyridine5 equivalents Benzoic Anhydride, 1 equivalent Pyridine[8]DMF30 minutes[8]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of primary amines on the resin.[5]

  • Reagents:

    • Solution A: 1 g ninhydrin in 20 mL n-butanol.

    • Solution B: 40 g phenol in 20 mL n-butanol.

    • Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL pyridine.

  • Procedure:

    • Place a small sample of resin (10-15 beads) into a small glass test tube.

    • Add 2-3 drops of each Solution A, B, and C to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Colorless/Yellow: Negative result. Coupling is complete.

    • Blue/Purple: Positive result. Free primary amines are present, indicating incomplete coupling.[5]

Protocol 2: Standard Capping with Acetic Anhydride

This protocol describes the standard procedure for capping unreacted amines after a failed coupling attempt.

  • Reagents:

    • Capping Solution: Acetic anhydride and a base (Pyridine or DIPEA) in DMF. (See table above for concentrations).

    • DMF for washing.

  • Procedure:

    • Following the failed coupling reaction, drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents.[4]

    • Prepare the capping solution fresh. A common preparation involves a mixture of acetic anhydride and pyridine (or DIPEA) in DMF.[7]

    • Add the capping solution to the washed resin, ensuring the resin is fully suspended.

    • Agitate the mixture gently at room temperature for 30 minutes.[5][7]

    • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents.[4][7]

    • Perform a Kaiser test (Protocol 1) to confirm the successful capping of all unreacted amines. The test should yield a negative result (colorless/yellow beads).[5][7]

    • If the Kaiser test is positive, repeat steps 3-7.[7]

Visualization of Capping Reaction

The capping reaction is a straightforward N-acetylation. Acetic anhydride reacts with the free primary amine at the N-terminus of the unreacted peptide chain, forming a stable amide bond and effectively terminating the chain.

G r1 Peptide-Resin-NH₂ (Unreacted Amine) p1 Peptide-Resin-NH-COCH₃ (Capped Chain) r1->p1 Acetylation r2 Acetic Anhydride (CH₃CO)₂O plus + p2 Acetic Acid CH₃COOH plus2 +

Caption: Chemical pathway of amine capping with acetic anhydride.

References

Validation & Comparative

A Comparative Guide to the Coupling Efficiency of Boc-4-methyl-D-phenylalanine and Boc-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Steric Hindrance in Peptide Coupling

The addition of a methyl group to the phenyl ring of D-phenylalanine at the para position introduces steric bulk. This modification in Boc-4-methyl-D-phenylalanine can influence the kinetics and overall success of the coupling reaction. Steric hindrance can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially leading to lower coupling efficiencies and the formation of deletion sequences.

Qualitative Comparison of Coupling Efficiency

Based on general principles of peptide chemistry, the introduction of a methyl group on the phenyl ring is expected to have a discernible impact on the coupling efficiency.

FeatureBoc-D-phenylalanineBoc-4-methyl-D-phenylalanineExpected Impact of 4-methyl Group
Steric Hindrance StandardIncreased due to the presence of the para-methyl group.The methyl group can sterically encumber the approach of the activated amino acid to the resin-bound amine, potentially slowing down the reaction rate.
Coupling Reagents Standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt) are generally effective.May require more potent coupling reagents or longer reaction times to achieve complete coupling.[1]The choice of a more reactive coupling agent like HATU is often recommended for hindered amino acids to overcome the steric barrier.[1]
Reaction Conditions Standard coupling times (e.g., 1-2 hours) are often sufficient.May necessitate extended coupling times (e.g., 2-4 hours or even overnight) or double coupling.[1]Increased reaction time or the application of microwave energy can help drive the coupling of sterically demanding amino acids to completion.[1][2]
Solvent Choice Standard solvents like DMF are typically adequate.May benefit from solvents with superior solvating properties, such as NMP, to minimize peptide aggregation which can exacerbate coupling difficulties.[1]NMP is often preferred over DMF for its ability to better solvate the peptide-resin complex, which is crucial for successful coupling of hindered residues.[1]

Experimental Protocols for Coupling Sterically Hindered Amino Acids

Given the increased steric bulk of Boc-4-methyl-D-phenylalanine, the following protocols, adapted from best practices for coupling sterically hindered amino acids, are recommended.[1][3]

Recommended Coupling Reagents and Conditions

For challenging couplings involving sterically hindered amino acids, the use of highly efficient activating reagents is crucial.

  • Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Equivalents:

    • Boc-4-methyl-D-phenylalanine: 3-5 equivalents

    • HATU: 3-5 equivalents

    • Base (e.g., DIPEA or 2,4,6-collidine): 6-10 equivalents

  • Solvent: N-Methylpyrrolidone (NMP)

  • Reaction Time: 2-4 hours (monitor completion with a Kaiser test)

  • Temperature: Room temperature. For particularly difficult couplings, the temperature can be increased to 40-50°C to help disrupt potential secondary structures of the growing peptide chain.

Double Coupling Protocol

If the initial coupling is incomplete (indicated by a positive Kaiser test), a second coupling is recommended.

  • After the initial coupling time, wash the resin thoroughly with DMF or NMP.

  • Repeat the coupling step with a fresh solution of the activated Boc-4-methyl-D-phenylalanine.

  • Allow the second coupling to proceed for an additional 1-2 hours.

  • Wash the resin again and perform a Kaiser test to confirm completion.

Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by providing controlled heating.[2]

  • Instrument: A dedicated microwave peptide synthesizer.

  • Temperature: Typically 75-90°C.

  • Time: 5-15 minutes.

Logical Workflow for Evaluating Coupling Efficiency

To quantitatively assess the coupling efficiency of a modified amino acid like Boc-4-methyl-D-phenylalanine, a systematic experimental workflow can be employed. The following diagram illustrates a typical process.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Analysis cluster_3 Quantification A Select Resin and Synthesize a Test Peptide B Divide Resin into Two Equal Portions A->B C1 Couple Boc-D-phenylalanine (Control) B->C1 C2 Couple Boc-4-methyl-D-phenylalanine (Experimental) B->C2 D Cleave a Small Sample from Each Resin C1->D C2->D E Analyze by HPLC and Mass Spectrometry D->E F Quantify the Ratio of Desired Product to Deletion Sequence E->F G Calculate Coupling Efficiency F->G

References

Navigating Steric Landscapes: A Comparative Guide to the Steric Hindrance of Substituted Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the steric properties of amino acid derivatives is paramount for rational drug design and the development of novel therapeutics. Phenylalanine, with its versatile aromatic ring, serves as a common scaffold for modification. However, substitutions on the phenyl ring can dramatically alter the steric environment around the amino acid, influencing its binding affinity to protein targets, conformational preferences, and overall biological activity. This guide provides a comparative analysis of the steric hindrance of various substituted phenylalanine derivatives, supported by quantitative data and detailed experimental methodologies.

Quantifying Steric Hindrance: A Multi-faceted Approach

Several parameters have been developed to quantify the steric bulk of chemical substituents. This guide focuses on three widely recognized scales: the Taft steric parameter (E_s), the Charton steric parameter (ν), and the multi-dimensional Sterimol parameters (L, B_1, B_5). Each provides a unique perspective on the spatial arrangement and hindrance imposed by a substituent.

A lower (or more negative) Taft E_s value indicates greater steric hindrance. Similarly, a higher Charton ν value corresponds to a larger substituent. Sterimol parameters offer a more nuanced, three-dimensional view, where L represents the length of the substituent, and B_1 and B_5 represent its minimum and maximum widths, respectively.

Below is a compilation of these steric parameters for a range of substituents commonly found on the phenyl ring of phenylalanine derivatives. This data allows for a direct comparison of the steric impact of different modifications.

Substituent (on Phenyl Ring)Taft Steric Parameter (E_s)Charton Steric Parameter (ν)Sterimol L (Å)Sterimol B_1 (Å)Sterimol B_5 (Å)
-H0.000.002.061.001.00
-F-0.460.272.671.351.35
-Cl-0.970.553.531.801.80
-Br-1.160.653.841.951.95
-I-1.400.784.232.152.15
-CH₃ (Methyl)-1.240.523.001.702.04
-CH₂CH₃ (Ethyl)-1.310.564.111.702.97
-CH(CH₃)₂ (Isopropyl)-1.710.764.112.043.16
-C(CH₃)₃ (tert-Butyl)-2.781.244.112.592.97
-OCH₃ (Methoxy)-0.550.363.981.352.87
-CF₃ (Trifluoromethyl)-2.400.923.321.972.44
-CN (Cyano)-0.510.404.151.601.60
-NO₂ (Nitro)-2.520.723.441.702.44
-C₆H₅ (Phenyl)-3.821.006.341.703.17

Experimental and Computational Methodologies

The determination of these steric parameters involves distinct experimental and computational approaches.

Taft Steric Parameter (E_s)

The Taft steric parameter, E_s, is empirically derived from kinetic rate data.[1][2] It is determined by comparing the rate of acid-catalyzed hydrolysis of a substituted ester to the rate of hydrolysis of a reference ester (typically methyl acetate).[1][2] The underlying principle is that the rate of this reaction is primarily influenced by the steric bulk of the substituent, with electronic effects being minimal under acidic conditions.[1][2]

Experimental Protocol for Determining Taft Steric Parameter (E_s):

  • Preparation of Reactants: Prepare standard solutions of the ester bearing the substituent of interest and a mineral acid catalyst (e.g., HCl) in a suitable solvent (e.g., aqueous ethanol).

  • Reaction Initiation: Initiate the hydrolysis reaction by mixing the ester and acid solutions in a thermostatically controlled water bath to maintain a constant temperature.

  • Aliquoting and Quenching: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction, typically by adding the aliquot to a known excess of a standard base solution (e.g., NaOH) in an ice bath.

  • Titration: Back-titrate the unreacted base with a standard acid solution to determine the concentration of carboxylic acid produced at each time point.

  • Rate Constant Calculation: The rate constant (k) for the hydrolysis of the substituted ester is determined from the slope of a plot of ln(C_t) versus time, where C_t is the concentration of the ester at time t.

  • E_s Calculation: The Taft steric parameter is then calculated using the following equation: E_s = log(k_substituted / k_reference) where k_substituted is the rate constant for the substituted ester and k_reference is the rate constant for the reference ester (methyl acetate).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Substituted Ester Solution initiate Initiate Hydrolysis (Mix and Thermostat) prep_ester->initiate prep_acid Prepare Acid Catalyst Solution prep_acid->initiate aliquot Withdraw Aliquots at Time Intervals initiate->aliquot quench Quench Reaction (Add to Base) aliquot->quench titrate Back-Titrate with Standard Acid quench->titrate calc_conc Calculate Carboxylic Acid Concentration titrate->calc_conc calc_k Determine Rate Constant (k) calc_conc->calc_k calc_es Calculate Es calc_k->calc_es

Workflow for the experimental determination of the Taft steric parameter (E_s).
Charton Steric Parameter (ν)

The Charton steric parameter, ν (nu), is a calculated value based on the van der Waals radii of the atoms in the substituent.[1] It provides a more direct measure of the size of the substituent, independent of reaction kinetics.

Methodology for Determining Charton Steric Parameter (ν):

The Charton steric parameter is calculated based on the van der Waals radii of the atoms in the substituent group. For a given substituent, the ν value is derived from the minimum van der Waals radius of the atoms at the "front" of the substituent, which are the atoms that would most directly interact with a reacting center. For symmetrical top substituents like -CH₃ or -C(CH₃)₃, the calculation is straightforward. For unsymmetrical substituents, the effective ν value is often determined by considering the most sterically demanding rotational conformation.

Sterimol Parameters (L, B_1, B_5)

Sterimol parameters are computationally derived and provide a multi-dimensional description of a substituent's steric profile.[3] They are calculated from the 3D coordinates of the substituent's atoms.

Computational Protocol for Determining Sterimol Parameters:

  • Molecular Modeling: A 3D model of the molecule containing the substituent is generated using molecular modeling software.

  • Conformational Analysis: For flexible substituents, a conformational analysis is performed to identify the lowest energy conformer.

  • Parameter Calculation: Specialized software is used to calculate the Sterimol parameters from the atomic coordinates of the chosen conformer. The 'L' value is measured along the axis of the bond connecting the substituent to the parent molecule. 'B_1' is the smallest width and 'B_5' is the largest width in the directions perpendicular to this axis.

G cluster_model Molecular Modeling cluster_conf Conformational Search cluster_calc Parameter Calculation build_model Generate 3D Model of Molecule conf_search Perform Conformational Analysis build_model->conf_search low_energy Identify Lowest Energy Conformer conf_search->low_energy define_axis Define Axis of Substituent Attachment low_energy->define_axis calc_params Calculate L, B1, and B5 Parameters define_axis->calc_params

Computational workflow for determining Sterimol parameters.

Conclusion

The choice of substituent on a phenylalanine derivative has a profound impact on its steric properties. This guide provides a framework for comparing the steric hindrance of various substituted phenylalanines using the established Taft, Charton, and Sterimol parameters. By understanding the quantitative differences in steric bulk and the methodologies used to determine them, researchers can make more informed decisions in the design and optimization of phenylalanine-based molecules for a wide range of applications in drug discovery and chemical biology.

References

Phenyl Ring Methylation: A Comparative Guide to Enhancing Peptide Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, peptides have emerged as highly selective and potent drug candidates. However, their clinical utility is often hampered by their susceptibility to enzymatic degradation, leading to a short in-vivo half-life. A key strategy to overcome this limitation is the chemical modification of the peptide structure. Among these modifications, the methylation of the phenyl ring on aromatic amino acids, such as phenylalanine and tyrosine, has proven to be a powerful tool for enhancing peptide stability and modulating biological activity.

This guide provides a comparative analysis of the impact of phenyl ring methylation on peptide stability and activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Impact of Phenyl Ring Methylation on Peptide Stability

The introduction of a methyl group to the phenyl ring of an amino acid residue within a peptide can significantly increase its resistance to proteolytic degradation.[1] This enhanced stability is primarily attributed to steric hindrance. The methyl group acts as a physical shield, preventing proteolytic enzymes from efficiently recognizing and binding to their cleavage sites on the peptide backbone.[1] This modification is a strategic approach to prolonging the circulation time and therapeutic window of peptide drugs.

For instance, research has demonstrated that incorporating methylated phenylalanine can improve a peptide's structural stability, leading to increased resistance against proteases.[2] This modification is particularly effective in preventing degradation by enzymes like chymotrypsin, which specifically cleaves at the C-terminus of aromatic residues.[3]

Peptide Modification Assay Condition Metric Result Fold Improvement Reference
Leuprolide (Parent) In vitro rat jejunum sacClearanceBaseline-[3]
[NMe-Tyr5]Leuprolide In vitro rat jejunum sacClearanceLower than parentNot Specified[3]
Deslorelin (Parent) In vivo pharmacokineticsClearanceBaseline-[3]
[NMe-Tyr5]Deslorelin In vivo pharmacokineticsClearanceLower than parentNot Specified[3]
Nafarelin (Parent) In vivo pharmacokineticsClearanceBaseline-[3]
[NMe-Tyr5]Nafarelin In vivo pharmacokineticsClearanceLower than parentNot Specified[3]
H3 Relaxin Mimetic Mouse SerumHalf-lifeNot SpecifiedRemarkably Stable[4][5]
(α-Methyl-l-phenylalanine)H3B10-27 Mouse SerumHalf-life> 24 hours-[4][5]

Impact of Phenyl Ring Methylation on Peptide Activity

The effect of phenyl ring methylation on peptide activity is multifaceted and context-dependent. The conformational constraints imposed by the methyl group can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and potency.[1] By reducing the conformational flexibility, the entropic penalty of binding to a receptor is minimized, which can result in a more favorable interaction.

Preliminary results from studies on peptides targeting Amyloid-β for Alzheimer's disease treatment have shown that methylated peptides can strongly bind to Amyloid-β and significantly reduce fibril formation.[2] In one study, peptides modified with alpha-methylated phenylalanine were synthesized and expected to show superior binding affinity.[6]

Conversely, the steric bulk of the methyl group can also lead to a decrease in activity if it interferes with crucial interactions within the receptor's binding pocket. Therefore, the position of methylation must be carefully selected based on the peptide's structure-activity relationship.

Peptide Target Metric Result (Methylated) Result (Non-Methylated) Reference
Amyloid-β Inhibitor Amyloid-βBinding AffinityStrong BindingNot Specified[2]
Amyloid-β Inhibitor Amyloid-β FibrilsFibril ReductionSignificant ReductionNot Specified[2]
LHRH Agonist Analog LHRH ReceptorpD2 Value2-20 fold higherBaseline[3]
Linear Peptide Amyloid-βKdExpected to be < 8.6 nM8.6 nM (best linear)[6]

Experimental Protocols

In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method for assessing the stability of a peptide in a biological matrix like plasma.[7]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma.

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).

  • HPLC or LC-MS system.

  • Incubator (37°C).

  • Microcentrifuge.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant containing the peptide.

  • Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).

Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a peptide to its receptor using a competitive binding assay format.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Unlabeled test peptide (methylated and non-methylated versions).

  • Assay buffer.

  • Filter plates or scintillation vials.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a series of dilutions of the unlabeled test peptides.

  • In a multi-well plate, add the cell membranes/purified receptors, the labeled ligand at a fixed concentration, and the varying concentrations of the unlabeled test peptides.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand. For membrane preparations, this is often done by rapid filtration through a filter plate, followed by washing with cold assay buffer.

  • Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a fluorescence plate reader is used.

  • Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled test peptide.

  • Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.

  • The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Mechanism of Increased Protease Resistance cluster_0 Standard Peptide cluster_1 Methylated Peptide Peptide Peptide Chain (Phe) Protease Protease Protease->Peptide Binds & Cleaves Cleavage Cleavage Site Protease->Cleavage Recognizes Cleavage->Peptide on Methyl_Peptide Peptide Chain (Methyl-Phe) Protease_2 Protease Methyl_Group Methyl Group (Steric Hindrance) Protease_2->Methyl_Group Blocked by No_Cleavage Cleavage Inhibited Methyl_Group->Methyl_Peptide on Workflow for In Vitro Peptide Stability Assay Start Start: Peptide & Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., TCA) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by HPLC / LC-MS Supernatant->Analyze Data Calculate % Remaining & Half-Life (t½) Analyze->Data End End Data->End Signaling Pathway Inhibition by a Methylated Peptide Receptor Receptor Protein_A Protein A Receptor->Protein_A Activates Protein_B Protein B Protein_A->Protein_B Activates Response Cellular Response Protein_B->Response Leads to Methyl_Peptide Methylated Peptide Inhibitor Methyl_Peptide->Protein_A Binds & Inhibits

References

A Comparative Analysis of Boc- vs. Fmoc-4-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Selection of Protecting Groups for a Modified Amino Acid.

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to enhanced stability, potency, and unique pharmacological profiles. 4-methyl-D-phenylalanine, a derivative of D-phenylalanine, is utilized to increase hydrophobic interactions and improve peptide stability and solubility.[1][2] The choice of the Nα-protecting group, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a pivotal decision in the solid-phase peptide synthesis (SPPS) of peptides containing this modified residue. This guide provides a comparative analysis of Boc- and Fmoc-4-methyl-D-phenylalanine, offering insights into their respective advantages and disadvantages to aid in the strategic design of peptide synthesis protocols.

At a Glance: Key Differences in Protective Group Strategies

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine. This distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions.

FeatureBoc-4-methyl-D-phenylalanineFmoc-4-methyl-D-phenylalanine
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Orthogonality Used with base-labile or hydrogenolysis-labile side-chain protecting groups.Used with acid-labile side-chain protecting groups (e.g., tBu, Trt).
Potential for Aggregation Repeated TFA treatment may help disrupt secondary structures and reduce aggregation of hydrophobic peptides.Milder conditions may be less effective at disrupting aggregation once it occurs.
Side Reactions Risk of acid-catalyzed side reactions, such as t-butylation of sensitive residues.Risk of base-catalyzed side reactions, like aspartimide formation or diketopiperazine formation at the dipeptide stage.
Automation Compatibility Less amenable to full automation due to the use of corrosive reagents and neutralization steps.Highly compatible with automated peptide synthesizers.

Data Presentation: A Comparative Overview

Direct, head-to-head quantitative experimental data comparing the performance of Boc- and Fmoc-4-methyl-D-phenylalanine in the synthesis of the same peptide sequence is scarce in publicly available literature. However, we can extrapolate expected performance based on the general principles of SPPS and the properties of sterically hindered and hydrophobic amino acids.

ParameterBoc Strategy ExpectationFmoc Strategy ExpectationNotes
Coupling Efficiency May require longer coupling times or double coupling, especially for sterically hindered sequences.Generally high with modern coupling reagents (e.g., HATU, HBTU), though steric hindrance from the 4-methylphenyl group could necessitate optimization.The 4-methylphenyl group adds steric bulk, which can impede coupling regardless of the Nα-protecting group.
Crude Peptide Purity Potentially higher for hydrophobic sequences prone to aggregation due to the disruptive nature of TFA deprotection.Generally high due to milder deprotection conditions minimizing side reactions. However, aggregation can lead to lower purity.Purity is highly sequence-dependent.
Overall Yield Can be lower due to potential peptide loss during repeated acid treatments.Typically high, but can be significantly reduced by aggregation issues leading to incomplete coupling or deprotection.Yield is influenced by numerous factors beyond the protecting group.
Racemization Risk Generally low, as the acidic deprotection conditions are less likely to cause epimerization of the α-carbon.Low for most amino acids, but the basic conditions for deprotection can increase the risk, particularly with certain coupling reagents and adjacent residues.Phenylalanine derivatives are not considered at high risk for racemization, but it should be monitored.[3][4][5]

Experimental Protocols

The following are generalized protocols for the incorporation of Boc- and Fmoc-4-methyl-D-phenylalanine into a peptide sequence using manual SPPS. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Incorporation of Boc-4-methyl-D-phenylalanine

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 5 minutes.

  • Drain and treat with fresh 50% TFA in DCM for 20-25 minutes.

  • Wash the resin thoroughly with DCM (5x) to remove residual TFA.

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

  • Wash the resin with DCM (5x).

4. Coupling of Boc-4-methyl-D-phenylalanine:

  • In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to pre-activate the amino acid for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), recoupling may be necessary.

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-4-methyl-D-phenylalanine

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

  • Drain and treat with fresh 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

3. Coupling of Fmoc-4-methyl-D-phenylalanine:

  • In a separate vessel, dissolve Fmoc-4-methyl-D-phenylalanine (3 equivalents), a coupling agent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to pre-activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor coupling completion with a Kaiser test. A negative test (yellow beads) indicates complete coupling.

4. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualizations

Experimental Workflows

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Couple Boc-4-Me-D-Phe (HBTU/DIEA) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Repeat Repeat Cycle or Final Cleavage Wash3->Repeat

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-4-Me-D-Phe (HATU/DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationships: Protecting Group Selection Factors

Protecting_Group_Selection cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc Boc-4-methyl-D-phenylalanine Boc_Adv Advantages: - Better for hydrophobic/aggregating sequences - Lower racemization risk Boc->Boc_Adv Favored when Boc_Disadv Disadvantages: - Harsh acid deprotection - Less automation-friendly - Potential for acid-labile side reactions Boc->Boc_Disadv Consider Fmoc Fmoc-4-methyl-D-phenylalanine Fmoc_Adv Advantages: - Milder deprotection conditions - Highly automation-friendly - Good for acid-sensitive residues Fmoc->Fmoc_Adv Favored when Fmoc_Disadv Disadvantages: - Potential for base-catalyzed side reactions - Aggregation can be more problematic Fmoc->Fmoc_Disadv Consider Decision Choice of Protecting Group Decision->Boc Decision->Fmoc

Caption: Factors influencing the choice between Boc and Fmoc strategies.

Concluding Remarks

The choice between Boc- and Fmoc-4-methyl-D-phenylalanine for SPPS is not straightforward and depends heavily on the specific peptide sequence and the synthetic strategy. For peptides that are particularly hydrophobic and prone to aggregation, the Boc strategy may offer an advantage due to the ability of repeated TFA treatments to disrupt secondary structures. However, for most applications, especially in the context of automated synthesis and for peptides containing acid-sensitive moieties, the Fmoc strategy is generally preferred due to its milder deprotection conditions. The increased steric bulk of the 4-methylphenyl group may necessitate the use of more potent coupling reagents and longer reaction times, regardless of the chosen Nα-protecting group. Careful monitoring of coupling and deprotection steps is crucial for the successful synthesis of peptides containing this modified amino acid.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Boc-4-methyl-D-phenylalanine is a critical step in the synthesis of peptides and other pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities. This guide provides a comparative overview of HPLC methods for the purity assessment of Boc-4-methyl-D-phenylalanine, complete with experimental data and detailed protocols.

The control of chiral purity of Nα-protected amino acid derivatives, such as Boc-4-methyl-D-phenylalanine, is a significant quality attribute in the manufacturing of therapeutic peptides.[1] This is crucial to mitigate the risks of undesired pharmacological and toxicological effects that can arise from diastereomeric impurities in the final drug substance.[1]

Comparison of HPLC Methods

The purity analysis of Boc-4-methyl-D-phenylalanine primarily involves two key aspects: chiral purity (enantiomeric separation) and achiral purity (separation from other process-related impurities). Chiral HPLC is essential to separate the desired D-enantiomer from its L-enantiomer. Reversed-phase HPLC is commonly employed for separating the target molecule from starting materials, by-products, and other related substances.

Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad selectivity and ruggedness for the chiral separation of N-blocked amino acids.[2] For t-BOC amino acids, reversed-phase mode is a viable choice on CHIROBIOTIC™ T (Teicoplanin) and R (Ristocetin A) columns.[2] Additionally, carbohydrate-based CSPs are also effective for the enantioselective HPLC analysis of Nα-Fmoc/Boc amino acid derivatives.[1] The polarity of the mobile phase plays a major role in the chiral recognition on these columns.[1]

For general purity assessment, reversed-phase columns, such as C18 columns, are widely used.[3][4] The selection of the appropriate column and mobile phase is crucial for achieving optimal separation.

Here is a summary of typical HPLC methods for the analysis of Boc-protected amino acids, which can be adapted for Boc-4-methyl-D-phenylalanine:

ParameterChiral HPLC Method (Alternative 1)Reversed-Phase HPLC Method (Alternative 2)
Column CHIROBIOTIC™ T (Teicoplanin based)C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Ethanol/Water/Trifluoroacetic AcidGradient: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Temperature 25 °C25 °C
Injection Volume 10 µL10 µL
Expected Retention Baseline separation of D and L enantiomersSeparation of Boc-4-methyl-D-phenylalanine from potential impurities

Detailed Experimental Protocols

Protocol 1: Chiral Purity Assessment by Chiral HPLC

This protocol outlines a method for determining the enantiomeric purity of Boc-4-methyl-D-phenylalanine.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of Boc-4-methyl-D-phenylalanine in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC™ T, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 90:10 (v/v) Ethanol/Water with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes (or until both enantiomers have eluted)

3. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers of Boc-4-methyl-phenylalanine.

  • Calculate the percentage of each enantiomer by peak area normalization. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Protocol 2: Achiral Purity Assessment by Reversed-Phase HPLC

This protocol is designed to separate Boc-4-methyl-D-phenylalanine from potential process-related impurities.

1. Sample Preparation:

  • Prepare a sample solution of Boc-4-methyl-D-phenylalanine at a concentration of 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the HPLC analysis of Boc-4-methyl-D-phenylalanine.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / e.e. integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity assessment.

Purity_Assessment_Logic cluster_chiral Chiral Purity cluster_achiral Achiral Purity compound Boc-4-methyl-D-phenylalanine Sample chiral_hplc Chiral HPLC compound->chiral_hplc rp_hplc Reversed-Phase HPLC compound->rp_hplc enantiomers Separation of D- and L-Enantiomers chiral_hplc->enantiomers ee_calc Enantiomeric Excess (e.e.) Calculation enantiomers->ee_calc final_purity Overall Purity Assessment ee_calc->final_purity impurities Separation from Process Impurities rp_hplc->impurities purity_calc Purity by Area % Calculation impurities->purity_calc purity_calc->final_purity

Caption: Logical approach for complete purity analysis.

References

A Comparative Guide to Determining the Enantiomeric Purity of Boc-4-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-4-methyl-D-phenylalanine is paramount. This unnatural amino acid derivative is a valuable component in the synthesis of peptides and peptidomimetics with tailored properties. The presence of the undesired L-enantiomer can have significant and unforeseen impacts on the biological activity, efficacy, and safety of the final therapeutic product. This guide provides an objective comparison of common analytical methods for determining the enantiomeric purity of Boc-4-methyl-D-phenylalanine, complete with experimental protocols and performance data.

Comparison of Analytical Methods

The enantiomeric purity of Boc-4-methyl-D-phenylalanine can be reliably determined using several instrumental methods. The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent, and Polarimetry. Each method offers a unique set of advantages and limitations in terms of sensitivity, sample preparation, and instrumentation requirements.

FeatureChiral HPLCChiral GC-MS1H NMR with Chiral Solvating AgentPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral molecule in solution.
Key Performance Metric Resolution (Rs)Separation Factor (α)Chemical Shift Difference (Δδ)Specific Rotation [α]
Typical Value for Analogs Rs > 1.5α > 1.1Δδ > 0.05 ppm[α]D = -16° (c=1, MeOH)
Sample Preparation Simple dissolution in mobile phase.Multi-step derivatization to increase volatility.Simple mixing of analyte and chiral solvating agent in an NMR tube.Precise dissolution in a suitable solvent.
Sensitivity High (LOD ≤ 0.1%)Very High (LOD < 0.1%)Moderate (LOD ~0.5-1%)Low (requires higher concentrations)
Analysis Time 15-30 minutes20-40 minutes5-15 minutes< 5 minutes
Advantages Direct analysis, high robustness, widely available.High resolution and sensitivity, structural confirmation from MS.Rapid analysis, simple sample preparation, provides structural information.Fast, non-destructive, simple instrumentation.
Disadvantages Requires specialized and costly chiral columns.Requires derivatization which can be complex and time-consuming.Lower sensitivity, requires high-field NMR, chiral solvating agent can be expensive.Low sensitivity, susceptible to impurities, non-linear response at low ee.

Experimental Protocols

Detailed methodologies for the most effective techniques are provided below. These protocols are based on established methods for similar Boc-protected amino acids and can be adapted for Boc-4-methyl-D-phenylalanine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for Boc-protected amino acids.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Reversed-phase mode is a viable choice for t-BOC amino acids on CHIROBIOTIC T.[2] A typical mobile phase would be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of a racemic standard of Boc-4-methyl-DL-phenylalanine at 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.

  • Prepare the Boc-4-methyl-D-phenylalanine sample to be analyzed at a concentration of 1 mg/mL in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula: % ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separate on Chiral Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Chiral HPLC workflow for enantiomeric purity analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity and resolution but requires derivatization to make the Boc-amino acid volatile.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a chiral capillary column, and a mass spectrometer (MS) detector.

Derivatization Protocol: This protocol is adapted from a method for secondary amino acids and involves a two-step derivatization.[3][4]

  • Esterification: The carboxylic acid group is first converted to a volatile ester (e.g., methyl or ethyl ester) by reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions (e.g., using thionyl chloride or HCl gas).

  • Acylation (if necessary for volatility): Although the Boc group is present, further derivatization of the amino group is generally not needed. The esterification should provide sufficient volatility.

  • Extraction: The derivatized product is extracted into an organic solvent (e.g., hexane or ethyl acetate).

GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column or similar.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

Sample Preparation:

  • Accurately weigh the Boc-4-methyl-D-phenylalanine sample into a reaction vial.

  • Perform the derivatization as described above.

  • Dissolve the final derivatized product in a suitable solvent for injection.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomer derivatives in the GC-MS chromatogram.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample esterify Esterification start->esterify extract Liquid-Liquid Extraction esterify->extract inject Inject into GC-MS System extract->inject separate Separate on Chiral Column inject->separate detect MS Detection (SIM Mode) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Chiral GC-MS workflow including derivatization.
¹H NMR Spectroscopy with Chiral Solvating Agent (CSA)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals in the ¹H NMR spectrum.

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz).

Protocol:

  • Accurately weigh approximately 5-10 mg of the Boc-4-methyl-D-phenylalanine sample into an NMR tube.

  • Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).

  • Dissolve the mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or benzene-d₆).[5]

  • Acquire the ¹H NMR spectrum.

Data Analysis:

  • Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA (e.g., the α-proton or a proton on the Boc group).

  • Integrate the signals corresponding to the D- and L-enantiomers.

  • Calculate the enantiomeric excess based on the integration values.

NMR_Workflow start Weigh Sample & CSA into NMR Tube dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum and Identify Split Signals acquire->process integrate Integrate Signals of D and L Enantiomers process->integrate calculate Calculate % ee integrate->calculate

Caption: ¹H NMR with CSA workflow for enantiomeric purity.
Polarimetry

Polarimetry is a classical and straightforward method for assessing enantiomeric purity based on the optical rotation of the sample.

Instrumentation:

  • Polarimeter.

Protocol:

  • Accurately prepare a solution of the Boc-4-methyl-D-phenylalanine sample in a suitable solvent (e.g., methanol) at a precisely known concentration (c), typically around 1 g/100 mL.[6][7]

  • Fill a polarimeter cell of a known path length (l) with the solution.

  • Measure the observed optical rotation (α_obs).

Data Analysis:

  • Calculate the specific rotation [α] of the sample using the formula: [α] = α_obs / (c * l)

  • The enantiomeric excess (% ee) is then calculated by comparing the measured specific rotation to the specific rotation of the pure enantiomer ([α]_pure): % ee = ([α] / [α]_pure) x 100 The specific rotation of pure Boc-4-methyl-L-phenylalanine is [α]D²⁰ = +16 ± 2° (c=1 in MeOH).[7] Therefore, the specific rotation of pure Boc-4-methyl-D-phenylalanine is expected to be -16 ± 2°.

Polarimetry_Workflow start Prepare Solution of Known Concentration measure Measure Optical Rotation (α_obs) start->measure calculate_specific Calculate Specific Rotation [α] measure->calculate_specific calculate_ee Calculate % ee using [α] of Pure Enantiomer calculate_specific->calculate_ee

Caption: Polarimetry workflow for enantiomeric excess determination.

References

A Comparative Guide to the Characterization of Boc-4-methyl-D-phenylalanine: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of protected amino acids is a critical step in ensuring the quality and efficacy of synthesized peptides and pharmaceuticals. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the characterization of Boc-4-methyl-D-phenylalanine.

This guide presents a detailed examination of both methods, complete with experimental protocols and data, to assist researchers in selecting the most appropriate technique for their specific needs. While both NMR and HPLC are powerful tools, they provide different yet complementary information regarding the identity, purity, and structural integrity of Boc-4-methyl-D-phenylalanine.

At a Glance: NMR vs. HPLC for Boc-4-methyl-D-phenylalanine Analysis

FeatureNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, identification of functional groups, and quantification of impurities with known structures.Purity assessment, quantification, and separation of isomers.
Sample Requirements 5-10 mg dissolved in a deuterated solvent.~1 mg/mL solution in the mobile phase.
Analysis Time Typically 5-30 minutes per sample.Typically 15-30 minutes per sample.
Strengths - Unambiguous structure elucidation.- Provides information on all proton- and carbon-containing components.- Non-destructive technique.- High sensitivity for purity determination.- Excellent for separating closely related impurities and isomers.- Well-established for routine quality control.
Limitations - Lower sensitivity compared to HPLC for trace impurities.- Can be complex to interpret for mixtures of unknown components.- Does not provide detailed structural information.- Requires reference standards for peak identification and quantification.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of synthetic molecules like Boc-4-methyl-D-phenylalanine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule's carbon and hydrogen framework.

Expected ¹H and ¹³C NMR Spectral Data

Based on the structure of Boc-4-methyl-D-phenylalanine and data from similar compounds, the following table summarizes the expected chemical shifts.

¹H NMR Atom Expected Chemical Shift (δ, ppm) Multiplicity
1~1.40Singlet
2~2.30Singlet
3, 3'~3.0 - 3.2Multiplet
4~4.3 - 4.5Multiplet
5, 5'~7.10Doublet
6, 6'~7.15Doublet
NH~5.0Broad Singlet
OH~10-12Broad Singlet
¹³C NMR Atom Expected Chemical Shift (δ, ppm)
a~21.0
b~28.3
c~37.5
d~55.0
e~80.0
f~129.0
g~130.0
h~136.0
i~137.0
j~155.5
k~175.0

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of Boc-4-methyl-D-phenylalanine.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the field frequency using the deuterium signal from the solvent.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

Data Processing and Analysis:

  • Process the acquired spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-4-methyl-D-phenylalanine structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Process Spectra (FT, Phase, Baseline) acquire_H->process acquire_C->process calibrate Calibrate Spectra process->calibrate assign Assign Signals calibrate->assign HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prepare_stock Prepare Stock Solution (1 mg/mL) filter_sample Filter Sample prepare_stock->filter_sample inject Inject Sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

The Impact of 4-Methyl-D-phenylalanine incorporation on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide scaffolds is a cornerstone of modern therapeutic design. The incorporation of non-canonical amino acids, such as 4-methyl-D-phenylalanine, offers a powerful tool to enhance the biological activity, stability, and receptor selectivity of peptides. This guide provides a comparative analysis of the biological activity of peptides containing 4-methyl-D-phenylalanine, with a focus on opioid and growth hormone-releasing peptides, supported by available experimental data and detailed methodologies.

The substitution of a native amino acid with 4-methyl-D-phenylalanine introduces a methyl group on the phenyl ring of D-phenylalanine. This seemingly subtle modification can significantly alter the peptide's physicochemical properties, including its hydrophobicity and conformational preferences. These changes, in turn, can lead to profound differences in biological activity, such as enhanced receptor binding affinity and improved metabolic stability.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies are limited, the existing body of research on opioid and growth hormone-releasing peptide (GHRP) analogs allows for an insightful analysis of the structure-activity relationships following the introduction of modified phenylalanine residues.

Opioid Peptides: Enhancing Affinity and Selectivity

Dermorphin, a naturally occurring opioid peptide with high affinity and selectivity for the μ-opioid receptor, has been a key template for analog design. Structure-activity relationship studies have revealed that the N-terminal tetrapeptide is the minimum sequence required for its potent analgesic activity.[1] Modifications within this pharmacophore, particularly at the phenylalanine residue, can significantly modulate receptor interaction.

Table 1: Comparison of Dermorphin and its Analogs at the μ-Opioid Receptor

CompoundSequenceμ-Opioid Receptor Binding Affinity (Ki, nM)Selectivity (μ vs δ)Source
DermorphinTyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂~0.7~88[3]
Dermorphin Analog (example)H-Tyr-D-MetO-Phe-Gly-OCH₃High μ-selectivity (specific Ki not provided)Highly μ-selective[4]

Note: This table illustrates the high affinity of the parent compound, dermorphin. While a direct comparison with a 4-methyl-D-phenylalanine analog is not available from a single source, the data on other analogs highlight the sensitivity of the μ-opioid receptor to structural modifications in the dermorphin sequence.

Growth Hormone-Releasing Peptides (GHRPs): Modulating Secretagogue Activity

GHRPs are synthetic peptides that stimulate the release of growth hormone (GH) through the growth hormone secretagogue receptor (GHS-R1a).[5] GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) is a well-characterized member of this family.[6][7] Structure-activity relationship studies have shown that the D-Phe residue is a critical component of the pharmacophore.

Although a direct quantitative comparison is not available, studies on various GHRP analogs with modifications at different positions provide insights into the structural requirements for GHS-R1a activation. For example, the core sequence Ala-Trp-D-Phe-Lys is essential for activity.[4] The introduction of a methyl group on the D-phenylalanine ring could enhance the hydrophobicity of this core, potentially influencing its interaction with the receptor and subsequent signaling.

Table 2: Bioactivity of GHRP-6

CompoundSequenceActivitySource
GHRP-6His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂Potent GH secretagogue[5][8]

Note: This table provides the sequence of the well-characterized GHRP-6. The effect of 4-methyl-D-phenylalanine substitution would need to be determined through direct comparative studies.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor using a competitive binding assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compounds: Parent peptide and 4-methyl-D-phenylalanine containing peptide.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test peptides.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay for G-Protein Coupled Receptors (GPCRs)

This protocol describes a general method to assess the functional activity of peptides at GPCRs, such as the μ-opioid receptor or GHS-R1a, by measuring second messenger levels (e.g., cAMP inhibition or calcium mobilization).

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Test Compounds: Parent peptide and 4-methyl-D-phenylalanine containing peptide.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Stimulating Agent (if applicable): Forskolin (for adenylyl cyclase activation in cAMP assays).

  • Detection Kit: A commercially available kit for measuring the specific second messenger (e.g., cAMP HTRF kit or a calcium-sensitive fluorescent dye).

  • Plate Reader: A microplate reader capable of detecting the signal from the chosen assay kit.

Procedure (cAMP Inhibition Assay Example):

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test peptides for a specified time.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the detection kit.

Data Analysis:

  • Plot the response (e.g., cAMP level) against the logarithm of the test peptide concentration.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value using non-linear regression analysis.

Signaling Pathways

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Opioid Peptide (e.g., Dermorphin Analog) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel K⁺ Channel G_protein->K_channel Activates (βγ subunit) ATP ATP AC->ATP Converts Ca_ion Ca_channel->Ca_ion Blocks K_ion K_channel->K_ion Promotes cAMP cAMP ATP->cAMP Response Decreased Neuronal Excitability cAMP->Response Leads to ghsr1a_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GHRP GHRP Analog GHSR1a GHS-R1a (GPCR) GHRP->GHSR1a Binds Gq_protein Gq/11 Protein GHSR1a->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion ER->Ca_ion Releases Response Growth Hormone Secretion Ca_ion->Response Triggers experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay (e.g., Radioligand Competition) Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., cAMP, Ca²⁺ mobilization) Characterization->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis In_Vivo_Assay In Vivo Animal Models (e.g., Analgesia, GH release) Functional_Assay->In_Vivo_Assay Functional_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis

References

A Comparative Analysis of Coupling Reagents for Boc-4-methyl-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of unnatural amino acids is a critical step in the synthesis of novel peptide therapeutics. Boc-4-methyl-D-phenylalanine, a substituted aromatic amino acid, is of significant interest for its potential to enhance peptide stability and bioactivity. The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions, particularly racemization.

This guide provides a comparative overview of commonly used coupling reagents for the amide bond formation involving Boc-4-methyl-D-phenylalanine. While direct comparative studies on this specific amino acid are limited, this analysis draws upon experimental data from closely related analogues, such as Boc-L-phenylalanine and other sterically hindered amino acids, to provide robust recommendations and detailed experimental protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of four widely used coupling reagents—HATU, HBTU, EDC/HOBt, and PyBOP—based on typical yields, reaction times, and racemization risk when coupling Boc-protected amino acids.

Coupling ReagentTypical Yield (%)Typical Reaction TimeRacemization RiskKey AdvantagesKey Disadvantages
HATU >95%30 minutes - 2 hoursVery LowHigh reactivity, effective for sterically hindered amino acids, low racemization rates.[1]Higher cost compared to other reagents.
HBTU >90%1 - 4 hoursLowGood balance of reactivity and cost, reliable for standard couplings.[1]Can be less effective for particularly difficult or sterically hindered couplings compared to HATU.
EDC/HOBt 85-95%2 - 12 hoursModerateCost-effective, water-soluble byproducts are easily removed.Slower reaction times, higher risk of racemization if not carefully controlled.
PyBOP 90-98%1 - 4 hoursLowEfficient and rapid, byproducts are generally less hazardous than those from BOP.Can be less effective than aminium salts for some challenging couplings.

Experimental Protocols

Detailed methodologies for the application of each coupling reagent in the context of solid-phase peptide synthesis (SPPS) are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin in dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 5-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol and DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling:

    • In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-5 equivalents relative to resin loading), HATU (1.95 equivalents), and HOAt (2 equivalents) in DMF.

    • Add DIPEA (3-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 30 minutes to 2 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol and dry under vacuum.

Protocol 2: Coupling using HBTU
  • Resin Preparation and Deprotection: Follow steps 1-4 of the HATU protocol.

  • Coupling:

    • Dissolve Boc-4-methyl-D-phenylalanine (2-5 equivalents) and HBTU (2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the solution.

    • Immediately add the solution to the resin and shake at room temperature for 1-4 hours.[1]

  • Washing: Follow step 6 of the HATU protocol.

Protocol 3: Coupling using EDC/HOBt
  • Resin Preparation and Deprotection: Follow steps 1-4 of the HATU protocol.

  • Coupling:

    • Dissolve Boc-4-methyl-D-phenylalanine (2-5 equivalents) and HOBt (2-5 equivalents) in DMF.

    • Add the solution to the resin.

    • Add EDC (2-5 equivalents) to the resin suspension and shake at room temperature for 2-12 hours.

  • Washing: Follow step 6 of the HATU protocol.

Protocol 4: Coupling using PyBOP
  • Resin Preparation and Deprotection: Follow steps 1-4 of the HATU protocol.

  • Coupling:

    • Dissolve Boc-4-methyl-D-phenylalanine (2-5 equivalents) in DMF and add to the resin.

    • Add PyBOP (2-5 equivalents) and DIPEA (4-10 equivalents) to the resin suspension.

    • Shake at room temperature for 1-4 hours.

  • Washing: Follow step 6 of the HATU protocol.

Workflow and Mechanism Visualizations

To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.

Peptide_Coupling_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Neutralization Neutralization (DIPEA) Wash1->Neutralization Coupling Coupling to Resin Neutralization->Coupling Activation Amino Acid Activation (Coupling Reagent + Base) Activation->Coupling Wash2 Final Washing Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

General workflow for solid-phase peptide synthesis.

The mechanism of activation and coupling is a critical factor in the efficiency of the reaction and the preservation of stereochemistry. Uronium/aminium and phosphonium-based reagents like HATU, HBTU, and PyBOP proceed through the formation of an activated ester intermediate.

Activation_Mechanism cluster_activation Activation cluster_coupling Coupling BocAA Boc-AA-OH ActivatedEster Activated Ester Intermediate BocAA->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, HBTU, PyBOP) Base Base (DIPEA) PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond + Resin-NH2 ResinAmine Resin-NH2

Mechanism of amide bond formation using onium salt-based reagents.

Conclusion

For the coupling of the sterically hindered Boc-4-methyl-D-phenylalanine, HATU is recommended as the most effective reagent due to its high reactivity and low risk of racemization, which is crucial for maintaining the stereochemical integrity of the D-amino acid.[1] While more expensive, the higher yields and purity often justify the cost, especially in the context of drug development where product quality is paramount.

HBTU and PyBOP represent viable and more cost-effective alternatives for routine synthesis, demonstrating good performance with a low risk of racemization.[1] The choice between them may depend on specific laboratory protocols and cost considerations.

EDC/HOBt , while being the most economical option, should be used with caution due to longer reaction times and a higher propensity for racemization. Careful monitoring and optimization of the reaction conditions are essential when employing this carbodiimide-based method for sterically demanding and racemization-prone amino acids like Boc-4-methyl-D-phenylalanine.

References

Validating the Incorporation of Boc-4-methyl-D-phenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise and successful incorporation of unnatural amino acids (UAAs) is a critical step in creating novel therapeutics and research tools. The tert-butyloxycarbonyl (Boc) protecting group is commonly used in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of mass spectrometry-based validation for the incorporation of Boc-4-methyl-D-phenylalanine against other analytical techniques, supported by experimental data and detailed protocols.

The incorporation of UAAs like Boc-4-methyl-D-phenylalanine can enhance the therapeutic properties of peptides, such as increasing metabolic stability and modulating conformation.[1] However, the successful synthesis of these modified peptides requires rigorous analytical validation to confirm the correct incorporation of the modified residue. Mass spectrometry (MS) has become the primary and most powerful tool for this purpose, offering high sensitivity and specificity.[1][2]

Mass Spectrometry for Validating Boc-4-methyl-D-phenylalanine Incorporation

Mass spectrometry is the cornerstone for confirming the molecular weight of a synthesized peptide, thereby verifying the incorporation of Boc-4-methyl-D-phenylalanine.[1] The addition of this UAA results in a predictable mass increase in the peptide. High-resolution mass spectrometry can easily distinguish this mass shift.[2] Tandem mass spectrometry (MS/MS) further confirms the precise location of the UAA by fragmenting the peptide and identifying the specific residue carrying the unique mass.[2]

Key Mass Spectrometry Techniques:

  • Full Scan Mass Spectrometry (MS1): This initial scan determines the overall molecular weight of the peptide. The observed mass is compared to the theoretical mass to confirm that the Boc-4-methyl-D-phenylalanine has been added.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the peptide ion of interest is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed to determine the amino acid sequence. This allows for the unambiguous confirmation of the UAA's position within the peptide chain.[3]

A potential challenge with Boc-protected amino acids is the potential for the Boc group to cleave during mass analysis, a phenomenon known as in-source fragmentation.[4] This can be mitigated by using "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) and optimizing instrument parameters, such as lowering the fragmentor voltage.[4]

Data Presentation

Quantitative data is crucial for validating the incorporation of Boc-4-methyl-D-phenylalanine. The following tables provide a clear comparison of molecular weights and analytical techniques.

Table 1: Molecular Weight Information

Amino AcidAbbreviationMolecular Weight (Da)
GlycineGly75.07
AlanineAla89.09
ValineVal117.15
LeucineLeu131.17
IsoleucineIle131.17
PhenylalaninePhe165.19
Boc-4-methyl-D-phenylalanine 279.34 [5]

Table 2: Comparison of Mass Spectrometry Techniques

FeatureFull Scan (MS1)Tandem MS (MS/MS)
Principle Measures the mass-to-charge ratio of the intact peptide.Fragments a selected peptide ion and measures the m/z of the resulting fragments.
Information Provided Confirms the molecular weight of the final peptide.Determines the amino acid sequence and pinpoints the location of modifications.[2]
Primary Use Verification of successful incorporation of the UAA.Localization of the UAA within the peptide sequence.
Sensitivity High, often in the femtomole to picomole range.[3]High, comparable to MS1.

Table 3: Comparison with Alternative Validation Methods

TechniquePrincipleProsCons
Mass Spectrometry (MS) Measures mass-to-charge ratio of the peptide and its fragments.[3]High sensitivity, provides both molecular weight and sequence information, high throughput.[2]Can be susceptible to in-source fragmentation of labile groups like Boc.[4]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides detailed 3D structural information, non-destructive.[6]Lower sensitivity, requires larger sample amounts, more complex data analysis.
Edman Degradation Sequentially removes and identifies N-terminal amino acids.[3]Provides unambiguous N-terminal sequence information.[3]Low throughput, not suitable for long peptides, cannot identify modifications within the sequence.[2]
HPLC Separates components of a mixture based on physicochemical properties.[3]Excellent for assessing purity.Provides indirect evidence of incorporation by comparing retention times.

Experimental Protocols

A detailed methodology is essential for reproducible results. The following is a typical protocol for the validation of Boc-4-methyl-D-phenylalanine incorporation using LC-MS/MS.

Targeted LC-MS/MS Analysis of Boc-4-methyl-D-phenylalanine Incorporation

  • Protein/Peptide Digestion (for larger proteins):

    • The protein containing the incorporated UAA is digested into smaller peptides using a specific protease, such as trypsin.[2] This step may not be necessary for directly synthesized peptides.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is injected into a liquid chromatography system.

    • Peptides are separated on a C18 reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).[4] Formic acid is preferred over trifluoroacetic acid (TFA) to prevent unwanted deprotection of the Boc group.[4]

  • Mass Spectrometry Analysis:

    • MS1 Full Scan: As peptides elute from the LC column, they are ionized (e.g., using ESI) and introduced into the mass spectrometer. A full scan is acquired to detect the precursor ions of the peptides, including the one containing Boc-4-methyl-D-phenylalanine, identified by its specific mass.[2]

    • MS/MS Analysis: The precursor ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are analyzed to generate an MS/MS spectrum.[1][2]

  • Data Analysis:

    • The acquired spectra are analyzed using specialized software.

    • The MS1 scan is used to confirm that the observed molecular weight matches the theoretical molecular weight of the peptide with the incorporated UAA.

    • The MS/MS fragmentation pattern is analyzed to confirm the peptide sequence. The presence of b- and y-ions containing the mass of Boc-4-methyl-D-phenylalanine confirms its location.[1][3]

Visualizations

Diagrams illustrating workflows and logical relationships can aid in understanding the validation process.

G Diagram 1: General workflow for validating UAA incorporation by LC-MS/MS. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Validation Peptide Synthesized Peptide (with Boc-4-methyl-D-phenylalanine) Digestion Proteolytic Digestion (if applicable) Peptide->Digestion LC LC Separation Digestion->LC MS1 MS1 Scan (Determine Molecular Weight) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment Peptide) MS1->MS2 Analysis Analyze Spectra MS2->Analysis Validation Confirm Incorporation & Location Analysis->Validation

Diagram 1: General workflow for validating UAA incorporation by LC-MS/MS.

G Diagram 2: Logical diagram of peptide fragmentation in MS/MS. cluster_fragments Fragment Ions cluster_info Derived Information Peptide Precursor Ion [H-AA1-AA2-(Boc-4-Me-D-Phe)-AA4-OH + H]+ b_ion b-ion series [H-AA1-AA2-(Boc-4-Me-D-Phe)]+ Peptide->b_ion Fragmentation y_ion y-ion series [H-AA4-OH + H]+ Peptide->y_ion Fragmentation Sequence Confirms Amino Acid Sequence & UAA Position b_ion->Sequence y_ion->Sequence

Diagram 2: Logical diagram of peptide fragmentation in MS/MS.

Conclusion

The validation of Boc-4-methyl-D-phenylalanine incorporation is a critical quality control step in the synthesis of modified peptides for research and drug development. Mass spectrometry, particularly LC-MS/MS, stands as the most powerful and widely utilized technique for this purpose. It provides definitive confirmation of both the successful incorporation and the precise location of the unnatural amino acid. While other techniques such as NMR can offer complementary structural information, they do not match the sensitivity, specificity, and throughput of mass spectrometry for this application. For researchers and drug developers, a thorough validation using mass spectrometry ensures the integrity of their synthesized peptides, which is paramount for the reliability of subsequent experiments and the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-4-methyl-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of Boc-4-methyl-D-phenylalanine, a non-hazardous amino acid derivative. Adherence to these protocols will minimize environmental impact and uphold regulatory standards.

Immediate Safety and Handling Protocols

While Boc-4-methyl-D-phenylalanine is not classified as a hazardous substance by OSHA, standard laboratory safety precautions should always be observed during handling and disposal.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Handle the compound in a well-ventilated area. If there is a potential for dust generation, use a chemical fume hood.

  • Spill Management: In the event of a spill, avoid generating dust.[1] Carefully sweep up the solid material and place it into a designated, sealed container for chemical waste.[1] The spill area should then be cleaned with a damp cloth, and all contaminated cleaning materials must also be disposed of as chemical waste.

Summary of Key Chemical Properties

A summary of the relevant physical and chemical properties of Boc-4-methyl-D-phenylalanine is provided in the table below.

PropertyValue
Chemical Formula C15H21NO4[1]
Molecular Weight 279.34 g/mol
Appearance White to off-white powder or solid
Hazard Classification Not classified as a hazardous substance[1]
Solubility Insoluble in water

Step-by-Step Disposal Protocol

The recommended method for the disposal of Boc-4-methyl-D-phenylalanine is through your institution's licensed chemical waste disposal program. Do not dispose of this compound in the regular trash or down the drain. [1]

  • Waste Segregation and Collection:

    • Collect all solid waste of Boc-4-methyl-D-phenylalanine, including unused product and contaminated materials (e.g., weigh boats, contaminated gloves), in a dedicated, chemically compatible, and sealable container.

    • Ensure the container is in good condition and has a securely fitting lid. Laboratory beakers and flasks are not suitable for waste collection.

  • Labeling of Waste Container:

    • Clearly label the waste container with the full chemical name: "Boc-4-methyl-D-phenylalanine".

    • Include the approximate amount of waste in the container.

    • Indicate the date when the first waste was added to the container (accumulation start date).

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated chemical waste accumulation area within your laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management.

    • Follow their specific procedures to schedule a pickup for the waste.

  • Documentation:

    • Maintain a record of the disposed chemical, including the quantity and the date of disposal.

    • Retain any documentation, such as waste manifests, provided by the chemical waste vendor for your records.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Boc-4-methyl-D-phenylalanine.

Disposal Workflow for Boc-4-methyl-D-phenylalanine A Identify Waste: Boc-4-methyl-D-phenylalanine B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as chemical waste. B->C Yes E Collect solid waste in a dedicated, sealed container. B->E No D Deface label and dispose of empty container in appropriate recycling or trash, per institutional policy. C->D F Label container with: - Chemical Name - Amount - Accumulation Date E->F G Store in designated chemical waste area. F->G H Contact EHS for pickup by a licensed chemical waste vendor. G->H I Maintain disposal records. H->I

Caption: Logical flow for the proper disposal of Boc-4-methyl-D-phenylalanine.

References

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